CPI-0610 carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H15ClN2O3 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid |
InChI |
InChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
InChI-Schlüssel |
DBLBPRFLLZXMOW-INIZCTEOSA-N |
Isomerische SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CPI-0610 (Pelabresib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Developed by Constellation Pharmaceuticals, CPI-0610 is an orally bioavailable agent that has shown significant promise in clinical trials for hematological malignancies, particularly myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of CPI-0610, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: BET Inhibition
CPI-0610 exerts its therapeutic effects by targeting the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to promoters and enhancers of target genes.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, CPI-0610 displaces them from chromatin.[6] This prevents the recruitment of transcriptional regulators and leads to the downregulation of key genes involved in cell proliferation, survival, and inflammation. Notably, CPI-0610 has been shown to be a pan-BET inhibitor, with activity against the bromodomains of multiple BET family members.[6]
Signaling Pathway
The primary signaling pathway affected by CPI-0610 is the transcriptional regulation of oncogenes and pro-inflammatory cytokines. A key downstream target is the MYC oncogene, a master regulator of cell growth and proliferation.[3][6][7] By inhibiting BET proteins, CPI-0610 effectively suppresses MYC transcription.[2][6] Additionally, CPI-0610 has been shown to downregulate the NF-κB signaling pathway, which is constitutively activated in many cancers and drives the expression of inflammatory cytokines.[1]
Quantitative Data
The following tables summarize the key quantitative data for CPI-0610, including its in vitro potency, preclinical efficacy, and clinical trial outcomes.
Table 1: In Vitro Potency of CPI-0610
| Target | Assay | IC50 / EC50 | Reference |
| BRD4-BD1 | TR-FRET | 39 nM | [2][3] |
| BET Family BD1 (BRD2, BRD3, BRDT) | - | Potency within 2-fold of BRD4 | [6] |
| BET Family BD2 | - | ~6-fold more potent than against BD1 | [6] |
| MYC Expression | Cellular Assay | 0.18 µM (EC50) | [3] |
Table 2: Preclinical In Vivo Efficacy of CPI-0610 in MV-4-11 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |
| CPI-0610 | 30 mg/kg once daily (oral) | 41% | [3][6] |
| CPI-0610 | 30 mg/kg twice daily (oral) | 80% | [6] |
| CPI-0610 | 60 mg/kg once daily (oral) | 74% | [3][6] |
Table 3: Preclinical Pharmacokinetics of CPI-0610
| Species | Dosing Route | Key Parameters | Reference |
| Mouse | Oral (30 mg/kg) | Rapid clearance | [1] |
| Rat | - | Acceptable toxicity profile | [2][6] |
| Dog | - | Acceptable toxicity profile | [2][6] |
Table 4: Clinical Efficacy of Pelabresib in Myelofibrosis (MANIFEST & MANIFEST-2 Trials)
| Endpoint | Combination Therapy (Pelabresib + Ruxolitinib) | Monotherapy (Ruxolitinib) | Trial | Reference |
| Spleen Volume Reduction ≥35% (Week 24) | 67% - 72% | - | MANIFEST | [5] |
| Total Symptom Score Improvement ≥50% (Week 24) | 56% - 79% | - | MANIFEST | [5] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 46% | - | MANIFEST | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CPI-0610.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay is used to determine the in vitro potency of CPI-0610 against BET bromodomains.
Objective: To measure the IC50 of CPI-0610 for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
CPI-0610 stock solution in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of CPI-0610 in assay buffer.
-
Add the BET bromodomain protein, biotinylated acetylated histone peptide, and Europium-labeled antibody to the wells of the microplate.
-
Add the CPI-0610 dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.
-
Plot the TR-FRET ratio against the log of the CPI-0610 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for MYC Expression
This assay measures the effect of CPI-0610 on the expression of the MYC oncogene in a relevant cancer cell line.
Objective: To determine the EC50 of CPI-0610 for the downregulation of MYC mRNA or protein levels.
Materials:
-
MV-4-11 acute myeloid leukemia cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CPI-0610 stock solution in DMSO
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
-
96-well cell culture plates
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of CPI-0610 in cell culture medium.
-
Treat the cells with the CPI-0610 dilutions for a specified time (e.g., 24 hours).
-
For qRT-PCR: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Perform quantitative PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH). d. Calculate the relative MYC expression normalized to the housekeeping gene.
-
For Western Blotting: a. Lyse the cells and determine protein concentration. b. Separate protein lysates by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against MYC and a loading control (e.g., β-actin). d. Incubate with a secondary antibody and detect the signal. e. Quantify the band intensities and normalize MYC levels to the loading control.
-
Plot the relative MYC expression against the log of the CPI-0610 concentration and fit the data to determine the EC50 value.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of CPI-0610 in a preclinical animal model.
Objective: To assess the ability of CPI-0610 to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV-4-11 cells
-
Matrigel
-
CPI-0610 formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MV-4-11 cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CPI-0610 or vehicle control orally according to the desired dosing schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.
Conclusion
CPI-0610 (pelabresib) is a promising BET inhibitor with a well-defined mechanism of action. By targeting the epigenetic regulation of gene expression, it effectively downregulates key oncogenic and pro-inflammatory pathways. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical activity, particularly in myelofibrosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of CPI-0610 and other BET inhibitors.
References
- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CPI-0610 receives fast track designation for MF | MDedge [mdedge.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CPI-0610 and its Carboxylic Acid Derivative in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-0610, also known as pelabresib (B11934094), is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is under active investigation, primarily for the treatment of myelofibrosis and other hematologic malignancies. This technical guide provides a comprehensive overview of CPI-0610, its mechanism of action, preclinical and clinical data, and detailed experimental protocols. It also elucidates the role of its derivative, CPI-0610 carboxylic acid, as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.
Introduction to CPI-0610 (Pelabresib) and this compound
CPI-0610 (pelabresib) is a first-in-class investigational drug that selectively inhibits the BET family of proteins, which are key regulators of gene transcription. By targeting BET proteins, pelabresib can modulate the expression of oncogenes and pro-inflammatory cytokines, making it a promising therapeutic agent for various cancers.
This compound is a derivative of pelabresib designed to serve as a ligand for the target protein in the creation of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. In this context, this compound acts as the "warhead" that binds to the BET protein, while the other end of the PROTAC molecule engages the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.
Mechanism of Action
Pelabresib functions by competitively binding to the acetylated lysine (B10760008) recognition motifs in the bromodomains of BET proteins, particularly BRD4. This prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes. The primary signaling pathways affected by pelabresib are the NF-κB and JAK-STAT pathways, both of which are critical drivers of inflammation and cell proliferation in many cancers.
By inhibiting these pathways, pelabresib leads to the downregulation of downstream targets such as MYC, BCL-2, and various pro-inflammatory cytokines like IL-6 and IL-8. This results in decreased cell proliferation, induction of G1 cell cycle arrest, and apoptosis in malignant cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of pelabresib.
Table 1: Preclinical In Vitro and In Vivo Efficacy of Pelabresib
| Parameter | Value | Cell Line/Model | Condition | Reference |
| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | In vitro | [1] |
| MYC EC50 | 0.18 µM | MV-4-11 cells | In vitro | [1] |
| Cell Viability | Dose-dependent decrease | Multiple Myeloma cell lines | 72 hours | [1] |
| Cell Cycle Arrest | G1 phase arrest | INA6, MM.1S cells | 800 nM, 72 hours | [1] |
| Apoptosis | Increased apoptosis | INA6, MM.1S cells | 800 nM, 72 hours | [1] |
| Tumor Growth Inhibition | 41-80% | MV-4-11 mouse xenograft | 30-60 mg/kg, 28 days | [1] |
Table 2: Clinical Efficacy of Pelabresib in Myelofibrosis (MANIFEST & MANIFEST-2 Trials)
| Endpoint | Pelabresib + Ruxolitinib (B1666119) | Placebo + Ruxolitinib | Trial | Reference |
| Spleen Volume Reduction (≥35%) at Week 24 | 65.9% | 35.2% | MANIFEST-2 | [2] |
| Spleen Volume Reduction (≥35%) at Week 48 | 57.0% | 37.5% | MANIFEST-2 | [3] |
| Total Symptom Score (TSS) Reduction (≥50%) at Week 24 | 52.3% | 46.3% | MANIFEST-2 | [2] |
| Total Symptom Score (TSS) Reduction (≥50%) at Week 48 | 45.3% | 39.4% | MANIFEST-2 | [3] |
| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 48 | 41.0% | 15.0% | MANIFEST-2 | [3] |
| Anemia (Grade ≥3) | 23.1% | 36.5% | MANIFEST-2 | [2] |
| Thrombocytopenia (Grade ≥3) | 13.2% | 6.1% | MANIFEST-2 | [2] |
| Spleen Volume Reduction (≥35%) at Week 24 (JAKi-naïve) | 68% | N/A | MANIFEST (Arm 3) | [4] |
| Total Symptom Score (TSS) Reduction (≥50%) at Week 24 (JAKi-naïve) | 56% | N/A | MANIFEST (Arm 3) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of pelabresib.
BRD4 TR-FRET Assay
This assay is used to measure the binding affinity of pelabresib to the BRD4 bromodomain.
Materials:
-
BRD4 (BD1+BD2) protein
-
BET Bromodomain Ligand (biotinylated)
-
Tb-labeled donor (e.g., anti-GST antibody)
-
Dye-labeled acceptor (e.g., streptavidin-conjugated fluorophore)
-
3x BRD TR-FRET Assay Buffer 1
-
White, non-binding, low-volume 384-well microtiter plate
-
Fluorescent microplate reader capable of TR-FRET
Procedure:
-
Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock with distilled water.
-
Prepare serial dilutions of pelabresib in 1x assay buffer.
-
Add 2 µL of the diluted pelabresib or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of diluted Tb-labeled donor and 5 µL of diluted dye-labeled acceptor to each well.
-
Add 5 µL of diluted BET Bromodomain Ligand to each well.
-
Thaw the BRD4 protein on ice and dilute to the desired concentration in 1x assay buffer.
-
Initiate the reaction by adding 3 µL of diluted BRD4 protein to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the fluorescence intensity in a microplate reader capable of TR-FRET, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the pelabresib concentration to determine the IC50 value.[5][6]
Cell Viability Assay (MTT Assay)
This assay determines the effect of pelabresib on the viability of cancer cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., INA6, MM.1S)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Pelabresib stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with serial dilutions of pelabresib (e.g., 0-1500 nM) for 72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of pelabresib in a mouse model.
Materials:
-
MV-4-11 acute myeloid leukemia cells
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Pelabresib formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest MV-4-11 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Administer pelabresib orally at the desired doses (e.g., 30-60 mg/kg) daily for 28 days.[1] The control group receives the vehicle.
-
Measure tumor volume with calipers twice weekly and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CPI-0610.
Caption: Mechanism of action of Pelabresib (CPI-0610) in inhibiting BET proteins.
Caption: Pelabresib's inhibitory effect on the NF-κB and JAK-STAT signaling pathways.
Experimental Workflows
Caption: A typical experimental workflow for the preclinical and clinical development of a drug candidate like pelabresib.
Caption: The mechanism of action of a PROTAC utilizing this compound.
Conclusion
CPI-0610 (pelabresib) is a promising BET inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models and encouraging clinical efficacy in patients with myelofibrosis. The development of its carboxylic acid derivative further expands its potential therapeutic application into the realm of targeted protein degradation with PROTAC technology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on BET inhibitors and novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
The Role of CPI-0610 (Pelabresib) in BET Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-0610, also known as pelabresib (B11934094), is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4, CPI-0610 disrupts their function as epigenetic readers, leading to the modulation of key oncogenic and inflammatory gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of CPI-0610, with a focus on its role in BET inhibition. While the clinical development of CPI-0610 has been extensive, particularly in myelofibrosis, publicly available information regarding the specific activity of its metabolites, including a potential carboxylic acid metabolite, is limited. This document summarizes the known preclinical and clinical data for the parent compound, CPI-0610, and acknowledges the current knowledge gap regarding its metabolic profile.
Introduction to BET Proteins and Their Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their tandem bromodomains (BD1 and BD2). This interaction tethers transcriptional machinery to chromatin, facilitating the expression of genes involved in cell proliferation, survival, and inflammation. Notably, the transcription of oncogenes such as MYC and the pro-inflammatory signaling pathway mediated by NF-κB are highly dependent on BET protein function.
BET inhibitors, like CPI-0610, are a class of drugs that competitively bind to the bromodomains of BET proteins, displacing them from chromatin. This disruption of BET protein-acetylated histone interactions leads to the suppression of target gene transcription, thereby providing a therapeutic avenue for various malignancies and inflammatory diseases.
CPI-0610 (Pelabresib): A Potent BET Inhibitor
CPI-0610 is a novel benzoisoxazoloazepine-based BET inhibitor that has demonstrated significant preclinical and clinical activity. It is a pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, and BRD4.
Mechanism of Action
CPI-0610 exerts its therapeutic effects by competitively inhibiting the binding of BET proteins to acetylated histones. This leads to the downregulation of key target genes implicated in cancer and inflammation.
Signaling Pathway of BET Inhibition by CPI-0610
Caption: CPI-0610 competitively inhibits BET proteins, disrupting gene transcription.
Preclinical Activity of CPI-0610
Preclinical studies have demonstrated the potent anti-tumor activity of CPI-0610 across various hematological malignancies.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | BRD4 (BD1) | IC50 | 39 nM | [1] |
| Cell-based Assay | MV-4-11 (AML) | MYC EC50 | 0.046 µM | [1] |
| In vivo Xenograft | MV-4-11 (AML) | Tumor Growth Inhibition | 74-98% | [1] |
Experimental Protocol: TR-FRET Assay for BRD4(BD1) Inhibition
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to bromodomains.
Workflow for TR-FRET Assay
Caption: Workflow for determining BET inhibitor potency using a TR-FRET assay.
The Role of CPI-0610 Metabolites
The metabolism of CPI-0610 is a critical aspect of its pharmacology. While the parent compound is a potent BET inhibitor, the activity of its metabolites is not well-documented in publicly available literature. A clinical trial protocol for the MANIFEST-2 study mentions the monitoring of plasma concentrations of pelabresib and its metabolites, designated as M542 and M544. This indicates that these are known and monitored metabolites in human studies.
Furthermore, a commercial vendor lists "CPI-0610 carboxylic acid," suggesting the existence of a metabolite with this functional group. However, no specific data on the BET inhibitory activity (e.g., IC50, Ki) of this or other metabolites has been published. Therefore, the direct contribution of the this compound metabolite to the overall in vivo BET inhibitory profile of the drug remains to be elucidated from publicly accessible data.
Downstream Effects of CPI-0610-mediated BET Inhibition
The inhibition of BET proteins by CPI-0610 leads to the transcriptional repression of several key genes, contributing to its therapeutic effects.
MYC Suppression
MYC is a master transcriptional regulator and a potent oncogene that is frequently deregulated in cancer. Its transcription is highly dependent on BRD4. CPI-0610 has been shown to effectively suppress MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation and is constitutively active in many cancers. BET proteins are required for the transcription of many NF-κB target genes. CPI-0610 has been shown to downregulate NF-κB signaling, contributing to its anti-inflammatory and anti-tumor effects.
Other Key Targets
Preclinical studies have also identified other important downstream targets of CPI-0610, including:
-
IKZF1 and IRF4: These transcription factors are crucial for the survival of multiple myeloma cells. CPI-0610 has been shown to suppress their expression.
-
BCL-2: This anti-apoptotic protein is a target of BET-mediated transcription, and its downregulation by CPI-0610 can promote apoptosis.
Signaling Pathways Modulated by CPI-0610
Caption: CPI-0610 inhibits BET proteins, leading to the downregulation of multiple oncogenic and inflammatory pathways.
Clinical Development and Pharmacokinetics of CPI-0610
CPI-0610 (pelabresib) has undergone extensive clinical evaluation, most notably in patients with myelofibrosis in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 studies.
Clinical Efficacy in Myelofibrosis
In the MANIFEST-2 study, the combination of pelabresib with the JAK inhibitor ruxolitinib (B1666119) demonstrated significant improvements in key clinical endpoints compared to ruxolitinib alone.
| Clinical Endpoint (MANIFEST-2) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |
| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% |
| Total Symptom Score Reduction ≥50% at Week 24 | 52.3% | 46.3% |
Pharmacokinetics
Pharmacokinetic data from a Phase 1 study in patients with relapsed or refractory lymphoma are summarized below.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~2 hours |
| Half-life (t1/2) | ~15-20 hours |
| Bioavailability | Tablet formulation showed ~60% greater bioavailability than capsule formulation |
Experimental Protocol: Pharmacokinetic Analysis
Plasma concentrations of CPI-0610 and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for the pharmacokinetic analysis of CPI-0610 and its metabolites.
Conclusion
CPI-0610 (pelabresib) is a potent pan-BET inhibitor with a well-defined mechanism of action involving the disruption of BET protein-mediated gene transcription. Its preclinical and clinical activity, particularly in hematological malignancies, is well-documented. While the parent compound's inhibitory effects on key oncogenic and inflammatory pathways are established, the specific role and activity of its metabolites, including a potential carboxylic acid derivative, remain an area where public data is not currently available. Further research and publication of data on the metabolic profile of CPI-0610 will be crucial for a complete understanding of its pharmacology and the contribution of its metabolites to its overall clinical efficacy and safety profile.
References
The Biological Activity of CPI-0610 and its Carboxylic Acid Derivative: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib (B11934094), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It is under investigation for the treatment of various hematological malignancies, most notably myelofibrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of CPI-0610, with a particular focus on its mechanism of action, relevant signaling pathways, and quantitative in vitro and in vivo data. Additionally, this guide addresses the current understanding of its related compound, CPI-0610 carboxylic acid. While this compound is available as a chemical entity and is suggested to have potential as a BET inhibitor and a ligand for proteolysis-targeting chimeras (PROTACs), there is a notable absence of publicly available quantitative data on its specific biological activity.[4]
Mechanism of Action
CPI-0610 exerts its biological effects by competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, particularly BRD4.[5] This action displaces BET proteins from chromatin, thereby inhibiting their function as transcriptional co-activators. The downstream consequences of this inhibition are the suppression of key oncogenes and pro-inflammatory genes, leading to anti-proliferative and anti-inflammatory effects.[3][6]
Two of the most critical signaling pathways modulated by CPI-0610 are the NF-κB and MYC pathways, both of which are frequently dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[1] In many cancers, this pathway is constitutively active, promoting cell proliferation and survival.[6] CPI-0610 has been shown to downregulate NF-κB signaling, which contributes to its anti-tumor activity.[6]
MYC Signaling Pathway
The MYC oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism.[7] Its overexpression is a hallmark of many human cancers. BET proteins, particularly BRD4, are critical for the transcriptional activation of MYC.[7] By displacing BRD4 from the MYC promoter and enhancer regions, CPI-0610 effectively suppresses MYC expression.[7]
Quantitative Data
The biological activity of CPI-0610 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Binding and Cellular Potency of CPI-0610
| Target | Assay Type | Value | Reference |
| BRD4-BD1 | TR-FRET | IC50 = 39 nM | [1] |
| MYC Expression | Cellular Assay | EC50 = 0.18 µM | [1] |
Table 2: Selectivity of CPI-0610 Against Other Bromodomains
| Bromodomain | Assay Type | Value | Reference |
| CBP | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| BRD9 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| BRPF1 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| PCAF | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| BRG1 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| ATAD2 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| TRIM24 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
| BRD8 | TR-FRET or AlphaLISA | IC50 > 15 µM | [8] |
Table 3: Anti-proliferative Activity of CPI-0610 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Cell Viability | IC50 | Not explicitly stated, but potent anti-proliferative effects observed. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of BET inhibitors like CPI-0610.
BET Bromodomain Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding of an inhibitor to its target protein.[9][10]
Objective: To determine the IC50 value of CPI-0610 for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium-cryptate).
-
A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
An acceptor fluorophore-conjugated streptavidin (e.g., d2).
-
Assay buffer.
-
384-well low-volume plates.
-
CPI-0610 and control compounds.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a serial dilution of CPI-0610 in the assay buffer.
-
Add the recombinant BET bromodomain protein to the wells of the 384-well plate.
-
Add the serially diluted CPI-0610 or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add a mixture of the biotinylated acetylated histone peptide and the acceptor fluorophore-conjugated streptavidin to all wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MV-4-11 cells)
Cellular proliferation assays are used to determine the effect of a compound on the growth of cancer cells.[11] The MV-4-11 cell line, an acute myeloid leukemia line known to be dependent on BRD4 and MYC, is a common model for evaluating BET inhibitors.[12]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of CPI-0610 in MV-4-11 cells.
Materials:
-
MV-4-11 cells.
-
Complete cell culture medium (e.g., IMDM with 10% FBS).[13]
-
96-well cell culture plates.
-
CPI-0610 and vehicle control (e.g., DMSO).
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
A luminometer.
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of CPI-0610 in complete culture medium.
-
Treat the cells with the serially diluted CPI-0610 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.
-
Determine the GI50 value from the dose-response curve.
MYC Expression Analysis (RT-qPCR)
To confirm the mechanism of action, the effect of the inhibitor on the expression of target genes like MYC is measured.[14]
Objective: To quantify the change in MYC mRNA expression in a cancer cell line following treatment with CPI-0610.
Materials:
-
Cancer cell line (e.g., MM.1S).
-
CPI-0610 and vehicle control.
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for MYC and a housekeeping gene (e.g., GAPDH).
-
A real-time PCR instrument.
Procedure:
-
Treat cells with CPI-0610 at a relevant concentration (e.g., its GI50) for a specific time course (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells using an RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression compared to the vehicle-treated control.
This compound: An Uncharacterized Derivative
While "this compound" is commercially available and has been suggested to be a potent BET inhibitor and a ligand for PROTACs, there is a lack of publicly available, peer-reviewed data to quantify its biological activity.[4] Further research is required to determine if it is a metabolite of CPI-0610 and to characterize its pharmacological profile, including its potency as a BET inhibitor and its cellular effects.
Conclusion
CPI-0610 (pelabresib) is a potent and selective BET inhibitor that demonstrates significant anti-tumor activity in preclinical models and has shown promise in clinical trials for hematological malignancies.[2][3] Its mechanism of action is well-defined, involving the suppression of key oncogenic signaling pathways such as NF-κB and MYC. The quantitative data presented in this guide provide a solid foundation for understanding its biological effects. In contrast, the biological activity of this compound remains largely uncharacterized in the public domain, representing an area for future investigation.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. MorphoSys’ pelabresib meets endpoints in Phase III myelofibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. MV4-11 Cells [cytion.com]
- 13. elabscience.com [elabscience.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to CPI-0610 Carboxylic Acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of CPI-0610 carboxylic acid, a potent Bromodomain and Extra-Terminal (BET) protein inhibitor, as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, provides illustrative quantitative data for analogous compounds, details key experimental protocols, and presents visual workflows and pathways to guide researchers in this field.
Introduction to CPI-0610 and PROTAC Technology
CPI-0610, also known as pelabresib, is a selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, including key oncogenes like MYC. By binding to acetylated histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Inhibition of this interaction has shown therapeutic promise in various malignancies[1].
PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of the target protein. PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound serves as a high-affinity warhead for engaging BRD4, making it a valuable building block for the synthesis of potent and selective BRD4-degrading PROTACs.
Mechanism of Action of a CPI-0610 Based PROTAC
A PROTAC derived from this compound will function by inducing the selective degradation of BET proteins, primarily BRD4. The CPI-0610 moiety will bind to the bromodomain of BRD4, while the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon [CRBN] or a VHL ligand for the von Hippel-Lindau E3 ligase) will recruit the respective E3 ligase. The linker brings BRD4 and the E3 ligase into close proximity, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome. This degradation event removes the scaffolding and transcriptional functions of BRD4, leading to the downregulation of target genes like MYC and inducing anti-proliferative effects.
Quantitative Data for BRD4-Targeting PROTACs
Table 1: Illustrative In Vitro Degradation Potency of BRD4 PROTACs
| PROTAC Compound (Analog) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited |
| dBET1 (JQ1-based) | BRD4 | HeLa | 4.3 | >95 | VHL |
| ARV-825 (JQ1-based) | BRD4 | RS4;11 | <1 | >90 | CRBN |
| MZ1 (JQ1-based) | BRD4 | HeLa | 20 | ~80 | VHL |
DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Illustrative Cellular Activity of BRD4 PROTACs
| PROTAC Compound (Analog) | Cell Line | Antiproliferative IC₅₀ (nM) | Apoptosis Induction |
| dBET1 | MOLM-13 | 8.2 | Yes |
| ARV-825 | RS4;11 | 1.3 | Yes |
| MZ1 | HeLa | ~100 | Yes |
IC₅₀: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a CPI-0610 based PROTAC.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the extent of BRD4 protein degradation following PROTAC treatment.
Materials:
-
Cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, or a relevant cancer cell line)
-
CPI-0610 based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the CPI-0610 based PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control (e.g., GAPDH) on the same membrane.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
White, opaque 96-well plates
-
CPI-0610 based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the CPI-0610 based PROTAC. Add the desired final concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of BET protein signaling and its disruption by a CPI-0610 based PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for the characterization of a CPI-0610 based PROTAC.
PROTAC Synthesis Logical Relationship
Caption: Logical flow for the synthesis of a CPI-0610 based PROTAC via amide coupling.
References
Pharmacology of Pelabresib Carboxylic Acid: A Technical Overview
Disclaimer: As of December 2025, detailed pharmacological data specifically for pelabresib (B11934094) carboxylic acid, a potential metabolite of the BET inhibitor pelabresib (CPI-0610), is not extensively available in publicly accessible scientific literature. Clinical trial protocols for pelabresib mention the monitoring of two metabolites, designated M542 and M544, in patient plasma. However, the precise chemical structures and specific pharmacological activities of these metabolites have not been publicly disclosed.
This guide, therefore, provides a comprehensive overview of the pharmacology of the parent compound, pelabresib, which is crucial for understanding the potential context and significance of its metabolites. Should further research elucidate the specific properties of pelabresib carboxylic acid, this document will require updating.
Introduction to Pelabresib (CPI-0610)
Pelabresib is an orally bioavailable, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a critical role in the transcriptional regulation of genes involved in cellular proliferation, inflammation, and oncogenesis.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene expression.[1]
Developed for the treatment of myelofibrosis and other hematological malignancies, pelabresib is currently in late-stage clinical development.[3][4] Its mechanism of action offers a novel approach to treating diseases driven by aberrant gene expression.
Mechanism of Action
Pelabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones.[2] This disruption of the BET protein-chromatin interaction leads to the downregulation of key target oncogenes and pro-inflammatory cytokines.
A critical downstream target of BET inhibition by pelabresib is the transcription factor NF-κB (Nuclear Factor kappa B), which is constitutively activated in many cancers and drives the expression of genes involved in inflammation and cell survival.[1][5] By inhibiting BET proteins, pelabresib effectively downregulates NF-κB signaling pathways.[5]
The following diagram illustrates the proposed signaling pathway affected by pelabresib:
Pharmacokinetics of Pelabresib
Pharmacokinetic studies of pelabresib have been conducted in both preclinical models and human clinical trials.
Preclinical Pharmacokinetics
In preclinical studies, pelabresib demonstrated favorable pharmacokinetic properties, supporting its development as an oral therapeutic.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 45% | [6] |
| Half-life (t½) | Rat | 2.5 hours | [6] |
| Clearance | Rat | 2.3 L/h/kg | [6] |
| Volume of Distribution (Vd) | Rat | 4.1 L/kg | [6] |
Note: This table represents a summary of preclinical data and may not be exhaustive.
Clinical Pharmacokinetics
In a Phase 1 study in patients with relapsed or refractory lymphoma, pelabresib exhibited a predictable pharmacokinetic profile.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [5] |
| Half-life (t½) | ~15 hours | [5] |
| Exposure | Dose-proportional | [5] |
These data support a once-daily dosing regimen for pelabresib.[5]
Metabolism: As previously mentioned, the clinical trial protocol for the MANIFEST-2 study (NCT04603495) indicates that blood samples are collected for the determination of pelabresib and its metabolites, M542 and M544.[7] The exact metabolic pathways and the contribution of pelabresib carboxylic acid to the overall pharmacological effect are yet to be fully elucidated.
Experimental Protocols
The following are representative experimental protocols used to characterize the pharmacology of pelabresib.
Bromodomain Binding Assay (AlphaScreen)
This assay is used to determine the in vitro potency of compounds in binding to BET bromodomains.
Protocol:
-
Reagents: Biotinylated histone H4 peptide (acetylated), GST-tagged BRD4 bromodomain 1 (BD1), Streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
Test compounds are serially diluted and incubated with GST-BRD4(BD1) and the biotinylated histone H4 peptide in a 384-well plate.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.
-
In the absence of an inhibitor, the interaction between BRD4(BD1) and the histone peptide brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Binding of the inhibitor to BRD4(BD1) disrupts the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal, is calculated from the dose-response curve.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., multiple myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., pelabresib) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Clinical Development and Future Directions
Pelabresib is being investigated as a monotherapy and in combination with other agents, such as the JAK inhibitor ruxolitinib, for the treatment of myelofibrosis.[3][4] Clinical trials have demonstrated its potential to reduce spleen volume and improve symptoms in patients.[8]
The role and pharmacological activity of pelabresib's metabolites, including a potential carboxylic acid derivative, remain an important area for future research. A thorough understanding of the metabolic fate of pelabresib will be crucial for optimizing its therapeutic use and for the development of next-generation BET inhibitors. As more data becomes available, a more complete picture of the pharmacology of pelabresib and its metabolites will emerge, providing valuable insights for researchers, clinicians, and drug development professionals.
References
- 1. CPI-0610 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 2. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe CPI-0610 | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of human plasma metabolites exhibiting time-of-day variation using an untargeted liquid chromatography-mass spectrometry metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Perturbed Metabolic Pathways Associating With Renal Fibrosis and Evaluating Metabolome Changes of Pretreatment With Astragalus polysaccharide Through Liquid Chromatography Quadrupole Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CPI-0610 (Pelabresib) and the Paradigm of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the distinct yet complementary fields of protein inhibition and targeted protein degradation, with a specific focus on the investigational BET inhibitor, CPI-0610 (pelabresib), and the broader principles of targeted protein degradation (TPD). While CPI-0610 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, it is crucial to distinguish its mechanism from that of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which represent a distinct and emerging therapeutic modality. This guide will elucidate the mechanisms, experimental evaluation, and key data associated with both approaches.
Section 1: CPI-0610 (Pelabresib) - A BET Bromodomain Inhibitor
CPI-0610, also known as pelabresib, is an orally bioavailable small molecule that functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to regulate the expression of genes involved in cell proliferation and inflammation.[1] In diseases like myelofibrosis, the dysregulation of BET protein activity leads to the overexpression of pro-inflammatory cytokines and oncogenes.[1]
Mechanism of Action
Pelabresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin.[1] This disrupts the transcription of key oncogenes and inflammatory genes, most notably MYC and those regulated by the NF-κB pathway.[2][3] This leads to reduced cancer cell proliferation, decreased inflammation, and the induction of apoptosis.[1][2] The mechanism is one of occupancy-driven inhibition, where the continuous presence of the drug is required to block the function of the target protein.
Caption: Mechanism of CPI-0610 as a BET inhibitor.
Quantitative Data for CPI-0610 (Pelabresib)
The following tables summarize key preclinical and clinical data for CPI-0610.
Table 1: Preclinical Activity of CPI-0610
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 39 nM | BRD4-BD1 (TR-FRET assay) | [1][2] |
| EC₅₀ | 0.18 µM | MYC expression inhibition | [2] |
Table 2: Key Clinical Data from the MANIFEST-2 Trial (Pelabresib + Ruxolitinib (B1666119) vs. Placebo + Ruxolitinib in JAK inhibitor-naïve Myelofibrosis)
| Endpoint (at Week 24) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |
| SVR35¹ | 65.9% | 35.2% | < 0.001 | [4][5][6] |
| TSS50² | 52.3% | 46.3% | 0.216 | [4][6] |
| Mean change in TSS | -15.99 | -14.05 | 0.0545 | [4][6] |
| BMF³ Improvement (≥1 grade) | 38.5% | 24.2% | 0.019 | [6] |
¹SVR35: ≥35% reduction in spleen volume from baseline. ²TSS50: ≥50% reduction in Total Symptom Score from baseline. ³BMF: Bone Marrow Fibrosis.
Section 2: Targeted Protein Degradation (TPD)
Targeted protein degradation is a therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[7] Unlike inhibitors that merely block a protein's function, degraders physically remove the protein from the cell.[7] The most well-studied class of TPDs are PROTACs.
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5]
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[5]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5]
-
Recycling: The PROTAC is then released and can catalyze the degradation of another POI molecule.[5]
This catalytic mode of action means that sub-stoichiometric amounts of a PROTAC can lead to a profound and durable reduction in protein levels.
Key Differences: Inhibition vs. Degradation
The following table contrasts the key features of traditional inhibition (exemplified by CPI-0610) with targeted protein degradation.
Table 3: Comparison of Protein Inhibition and Targeted Protein Degradation
| Feature | Protein Inhibition (e.g., CPI-0610) | Targeted Protein Degradation (e.g., PROTACs) |
| Mechanism | Occupancy-driven, blocks active site | Event-driven, induces proteasomal degradation |
| Pharmacology | Stoichiometric | Catalytic |
| Effect on Target | Blocks function, protein remains | Eliminates protein (including non-enzymatic functions) |
| Durability | Dependent on drug half-life and target binding | Can be prolonged, requires protein re-synthesis |
| "Druggability" | Requires a functional binding pocket | Only requires a binding site, can target "undruggable" proteins |
| Key Metrics | IC₅₀ / EC₅₀ (Inhibitory/Effective Concentration) | DC₅₀ (Degradation Concentration), Dₘₐₓ (Max Degradation) |
Section 3: Experimental Protocols
Evaluating BET inhibitors and targeted protein degraders requires a suite of biochemical and cellular assays.
Protocols for Characterizing BET Inhibitors like CPI-0610
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Principle: This assay measures the binding affinity of an inhibitor to a BET bromodomain. A terbium-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated histone peptide) are used. When the peptide binds to the bromodomain, FRET occurs. An inhibitor competes with the peptide, disrupting FRET in a dose-dependent manner.
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant GST-tagged BRD4 bromodomain 1 (BD1), a biotinylated histone H4 acetylated peptide ligand, a terbium-labeled anti-GST antibody, and a streptavidin-labeled acceptor fluorophore in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of CPI-0610 in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions.
-
Reagent Addition: Add the BRD4-BD1/terbium-antibody complex to all wells. Add the peptide/streptavidin-acceptor complex to all wells.
-
Incubation: Incubate the plate for 120 minutes at room temperature, protected from light.[8]
-
Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[8]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Cell Viability (MTT) Assay
-
Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., a multiple myeloma cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CPI-0610 and incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocols for Characterizing Targeted Protein Degraders
The workflow for characterizing a PROTAC involves confirming target degradation and assessing its functional consequences.
Caption: A typical workflow for the characterization of a PROTAC.
A. Western Blot for Protein Degradation
-
Principle: This technique is the gold standard for directly measuring the amount of a target protein in cells following PROTAC treatment. It separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the PROTAC for a set time (e.g., 18 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins on a polyacrylamide gel via electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[11]
-
Conclusion
Understanding the precise mechanism of action is paramount in drug development. CPI-0610 (pelabresib) is a promising therapeutic candidate that operates through potent, competitive inhibition of BET bromodomains, a mechanism distinct from targeted protein degradation. TPD, particularly through the use of PROTACs, offers a novel and powerful alternative by hijacking the cell's ubiquitin-proteasome system to eliminate target proteins entirely. Both strategies represent advanced approaches to modulating disease-relevant proteins and require specific, quantitative experimental methodologies for their rigorous evaluation and development. This guide provides a foundational framework for professionals engaged in these cutting-edge areas of therapeutic research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
The Genesis of a Novel BET Inhibitor: A Technical Overview of the Discovery and Synthesis of Pelabresib (CPI-0610)
A deep dive into the development of a promising epigenetic modulator for hematological malignancies, tailored for researchers, scientists, and drug development professionals.
This technical guide illuminates the discovery and synthesis of pelabresib (B11934094) (formerly CPI-0610), a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Constellation Pharmaceuticals, pelabresib has emerged as a significant therapeutic candidate for myelofibrosis (MF), a debilitating myeloproliferative neoplasm. This document provides a comprehensive exploration of its discovery, preclinical and clinical data, mechanism of action, and a detailed look at its chemical synthesis, supported by experimental methodologies and visual representations of key pathways.
Discovery of a Potent BET Inhibitor
The discovery of pelabresib stemmed from a focused drug discovery initiative to identify potent and selective small-molecule inhibitors of BET proteins.[1] The core chemical structure of pelabresib is a benzoisoxazoloazepine.[1] The discovery process involved high-throughput screening of compound libraries to identify initial hit compounds, followed by extensive lead optimization to enhance potency, selectivity, and pharmacokinetic properties.[1] This optimization centered on the molecule's ability to bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[1]
Mechanism of Action
Pelabresib competitively inhibits the binding of BET proteins, most notably BRD4, to acetylated histones on chromatin.[1] This action disrupts the transcriptional activation of key genes implicated in oncogenesis, inflammation, and fibrosis.[1][2] The primary downstream signaling cascades affected are the NF-κB and JAK-STAT pathways.[1] By inhibiting these pathways, pelabresib can modulate the expression of critical disease-relevant genes such as MYC, BCL-2, and those regulated by NF-κB.[3] Preclinical studies have demonstrated that pelabresib downregulates NF-κB signaling, leading to antitumor activity.[4][5]
Signaling Pathway of Pelabresib Action
Caption: Pelabresib inhibits BET proteins, preventing transcriptional activation of oncogenic and inflammatory genes.
In Vitro and In Vivo Efficacy
Pelabresib has demonstrated potent and selective inhibition of the BRD4 bromodomain 1 (BRD4-BD1) with a half-maximal inhibitory concentration (IC50) of 39 nM.[6][7] Its inhibitory activity also extends to the suppression of the key oncogene MYC, with a half-maximal effective concentration (EC50) of 0.18 μM.[6][7] In preclinical studies, pelabresib has been shown to downregulate NF-κB signaling.[6]
In vivo studies using a mouse xenograft model with MV-4-11 acute myeloid leukemia cells showed that subcutaneous administration of CPI-0610 resulted in a significant reduction in MYC mRNA levels in tumors.[8] Furthermore, in a phase 3 clinical trial (MANIFEST-2) for myelofibrosis, pelabresib in combination with ruxolitinib (B1666119) demonstrated a statistically significant improvement in spleen volume reduction compared to placebo plus ruxolitinib.[9]
Table 1: In Vitro Potency of Pelabresib
| Target/Process | Assay Type | IC50 / EC50 | Reference |
| BRD4-BD1 Inhibition | Biochemical Assay | 39 nM (IC50) | [6][7] |
| MYC Suppression | Cellular Assay | 0.18 µM (EC50) | [6][7] |
Table 2: Key Clinical Trial Results (MANIFEST-2)
| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% | < 0.001 | [1][9] |
| Absolute Change in Total Symptom Score at Week 24 | -15.99 | -14.05 | 0.0545 | [1] |
| Symptom Improvement ≥50% at Week 24 | 52.3% | 46.3% | Not Statistically Significant | [1] |
Synthesis of CPI-0610 Carboxylic Acid
The synthesis of CPI-0610 involves a multi-step process culminating in the formation of the characteristic benzoisoxazoloazepine core. The carboxylic acid derivative is a key intermediate in the synthesis of the final amide product, pelabresib. The synthetic route described in the literature involves a Suzuki coupling, stereoselective addition, and a final cyclization to form the azepine ring.[3]
Synthetic Scheme
Workflow for the Synthesis of this compound Intermediate
Caption: A multi-step synthetic workflow leading to the this compound intermediate.
Detailed Experimental Protocols
The following are plausible, detailed experimental protocols based on the synthetic scheme described in the scientific literature.[3]
Protocol 1: Suzuki Coupling and Trans-acetylation
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve methyl 2-iodobenzoate and isoxazole boronate (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equivalents) and a base such as sodium carbonate (2.0 equivalents).
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Trans-acetylation: Dissolve the crude product in methanol (B129727) and add sodium methoxide (B1231860) (catalytic amount). Stir at room temperature until the conversion to the primary alcohol is complete.
-
Purification: Purify the resulting primary alcohol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation and Condensation
-
Oxidation: Dissolve the primary alcohol from the previous step in dichloromethane. Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation. Stir at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Condensation: Dissolve the crude aldehyde and tert-butylsulfinyl amide (1.0 equivalent) in a suitable solvent like THF. Add a dehydrating agent (e.g., anhydrous copper(II) sulfate).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the formation of the chiral tert-butylsulfinyl imine is complete.
-
Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by flash column chromatography.
Protocol 3: Enolate Addition and Grignard Reaction
-
Enolate Formation: In a separate flask, prepare the zinc enolate of tert-butyl acetate by treating it with a strong base (e.g., LDA) followed by the addition of zinc chloride at low temperature (e.g., -78 °C).
-
Addition: Add the chiral tert-butylsulfinyl imine solution to the pre-formed zinc enolate at -78 °C and allow the reaction to proceed.
-
Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry and concentrate the organic phase.
-
Grignard Reaction: Dissolve the product from the previous step in THF and cool to 0 °C. Add p-chlorophenylmagnesium bromide (prepared separately) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature. Quench with saturated ammonium chloride, extract with ethyl acetate, and purify the resulting aryl ketone.
Protocol 4: Deprotection and Cyclization to this compound
-
Reaction: Dissolve the aryl ketone in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature. This step facilitates the concomitant deprotection of the tert-butyl ester and N-Boc group, followed by cyclization to form the azepine ring.
-
Monitoring: Monitor the reaction for the formation of the azepine acid.
-
Work-up and Purification: Upon completion, remove the TFA under reduced pressure. The crude product can be purified by preparative HPLC to yield the enantiomerically pure this compound (azepine acid 36).
Conclusion
The discovery and development of pelabresib (CPI-0610) represent a significant advancement in the field of epigenetic therapy. Its targeted inhibition of the BET family of proteins offers a novel approach to treating hematological malignancies by modulating key oncogenic and inflammatory signaling pathways. The synthetic route to pelabresib, while complex, provides a scalable method for producing this promising therapeutic agent. The preclinical and clinical data gathered to date strongly support its continued investigation, particularly in combination with other targeted therapies, for the treatment of myelofibrosis and other related disorders. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of epigenetic modulators.
References
- 1. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curetoday.com [curetoday.com]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onclive.com [onclive.com]
An In-depth Technical Guide to CPI-0610 Carboxylic Acid: A Potent BET Inhibitor and PROTAC Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CPI-0610 carboxylic acid, a significant small molecule in the fields of epigenetics and cancer research. As a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and a versatile ligand for Proteolysis Targeting Chimeras (PROTACs), this compound holds considerable promise for therapeutic development. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, primarily derived from its closely related parent compound, Pelabresib (CPI-0610).
Core Compound Information
This compound is a derivative of the well-characterized BET inhibitor Pelabresib (CPI-0610). The key structural difference is the hydrolysis of the terminal acetamide (B32628) group of Pelabresib to a carboxylic acid. This modification is often utilized in drug development to create a handle for further chemical modification, such as the attachment of linkers for PROTAC synthesis.
Chemical Structure
IUPAC Name: 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-[1][2]oxazolo[5,4-d][2]benzazepin-4-yl)acetic acid
Chemical Formula: C₂₀H₁₅ClN₂O₃
Molecular Weight: 366.8 g/mol
CAS Number: 1380089-81-5
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are limited. The following table summarizes available predicted and known values. For comparative purposes, data for the parent compound, Pelabresib (CPI-0610), is also included where available.
| Property | This compound (Predicted/Known) | Pelabresib (CPI-0610) (Known) |
| Molecular Formula | C₂₀H₁₅ClN₂O₃[1] | C₂₀H₁₆ClN₃O₂[1] |
| Molecular Weight | 366.8 g/mol [1] | 365.8 g/mol |
| CAS Number | 1380089-81-5 | 1380087-89-7 |
| Density (Predicted) | 1.41 ± 0.1 g/cm³[1] | Not Available |
| Boiling Point (Predicted) | 593.5 ± 50.0 °C[1] | Not Available |
| pKa (Predicted) | 4.19 ± 0.10[1] | Not Available |
Mechanism of Action: BET Inhibition and Downstream Effects
This compound, like its parent compound, functions as a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin. This leads to the downregulation of key oncogenes and pro-inflammatory genes that are dependent on BET protein activity for their expression.
Signaling Pathway: Inhibition of NF-κB and MYC
One of the most significant consequences of BET inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. BET proteins are required for the transcription of several NF-κB target genes.
Furthermore, the expression of the proto-oncogene MYC is highly dependent on BRD4. Inhibition of BRD4 by compounds like CPI-0610 leads to a rapid decrease in MYC transcription, resulting in cell cycle arrest and apoptosis in susceptible cancer cells. Other key oncogenes such as BCL2 are also known to be downregulated following BET inhibition.
Caption: BET Inhibition Signaling Pathway.
Biological Activity and Experimental Data
| Assay Type | Target/Cell Line | Result (IC₅₀/EC₅₀) | Reference |
| Biochemical Assay (TR-FRET) | BRD4-BD1 | IC₅₀: 39 nM | MedchemExpress.com[1] |
| Cell-based Assay (Gene Expression) | MYC (in MV-4-11 cells) | EC₅₀: 0.18 µM | MedchemExpress.com[1] |
| Cell Viability Assay | Multiple Myeloma Cells | Dose-dependent reduction in viability (0-1500 nM) | MedchemExpress.com[1] |
| Cell Cycle Analysis | INA6 and MM.1S cells | G1 cell cycle arrest (at 800 nM) | MedchemExpress.com[1] |
| Apoptosis Assay | INA6 and MM.1S cells | Significant increase in apoptosis (at 800 nM) | MedchemExpress.com[1] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, standard methodologies for evaluating BET inhibitors can be applied. The following are representative protocols based on the assessment of Pelabresib (CPI-0610).
BET Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method to quantify the binding affinity of an inhibitor to a bromodomain.
-
Reagents: Recombinant BET bromodomain protein (e.g., BRD4-BD1), a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac), Europium-labeled streptavidin (donor), and APC-labeled anti-histone antibody (acceptor).
-
Procedure:
-
Add the BET bromodomain protein and the biotinylated histone peptide to the wells of a microplate.
-
Add serial dilutions of this compound.
-
Incubate to allow for binding equilibrium.
-
Add the TR-FRET detection reagents (Europium-streptavidin and APC-anti-histone antibody).
-
Incubate to allow for detection reagent binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC₅₀ value.
Cell Viability Assay
This assay determines the effect of the compound on cell proliferation and survival.
-
Cell Lines: Use relevant cancer cell lines (e.g., multiple myeloma, acute myeloid leukemia).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the reagent manufacturer's instructions.
-
-
Data Analysis: Plot cell viability against compound concentration to determine the IC₅₀ or EC₅₀ value.
Caption: Representative Experimental Workflow.
Application in PROTAC Development
The presence of a carboxylic acid group makes this compound an ideal starting point for the synthesis of PROTACs. The carboxylic acid can be readily activated and coupled to a linker, which is in turn attached to an E3 ligase-binding moiety. This creates a bifunctional molecule that can simultaneously bind to a BET protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein. This approach offers a powerful strategy to achieve sustained and potent target protein knockdown.
Conclusion
This compound is a valuable chemical entity for research and drug development. As a potent BET inhibitor, it has the potential to modulate key oncogenic and inflammatory pathways. Its utility as a ligand for PROTACs further expands its therapeutic possibilities. While much of the detailed biological data is inferred from its parent compound, Pelabresib, the available information strongly supports its significance as a tool for epigenetic research and as a promising candidate for the development of novel cancer therapies. Further studies are warranted to fully characterize the specific properties and activities of this compound.
References
The Role of Pelabresib (CPI-0610) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelabresib (B11934094) (formerly CPI-0610) is a potent and selective first-in-class, oral, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As epigenetic readers, BET proteins, particularly BRD4, play a crucial role in the transcriptional regulation of key oncogenes and pro-inflammatory cytokines, making them a compelling target in oncology. This technical guide provides an in-depth overview of the mechanism of action of pelabresib, its preclinical efficacy in various cancer models, and a summary of pivotal clinical trial data, with a focus on myelofibrosis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this promising area of cancer therapy.
Introduction to Pelabresib and BET Inhibition
Pelabresib is an investigational drug that targets the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two N-terminal bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In many cancers, aberrant BET protein activity leads to the overexpression of oncogenes such as MYC and BCL-2, as well as the production of pro-inflammatory cytokines that contribute to the tumor microenvironment.[3] Pelabresib functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of their target genes.[3] This mode of action leads to the downregulation of key cancer-driving pathways, including the Nuclear Factor kappa B (NF-κB) signaling pathway.[4][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of pelabresib is the inhibition of BET protein-mediated gene transcription. By displacing BET proteins from chromatin, pelabresib effectively downregulates the expression of genes critical for cancer cell proliferation, survival, and inflammation.
A key pathway modulated by pelabresib is the NF-κB pathway, which is constitutively active in many hematological malignancies and solid tumors.[5] NF-κB activation promotes the transcription of genes involved in inflammation, cell survival, and proliferation. BET proteins, particularly BRD4, are essential co-activators for NF-κB. By inhibiting BRD4, pelabresib disrupts NF-κB-mediated gene transcription, leading to reduced production of pro-inflammatory cytokines like IL-6 and IL-8, and downregulation of anti-apoptotic proteins such as BCL-2.[4][5]
Preclinical Data
Pelabresib has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including hematological malignancies and solid tumors.
In Vitro Activity
In vitro studies have shown that pelabresib potently inhibits the binding of BRD4 to acetylated histones and downregulates the expression of key oncogenes.
| Parameter | Value | Cell Line(s) | Reference |
| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | N/A |
| MYC EC50 | 0.18 µM | Multiple Myeloma | N/A |
Table 1: In Vitro Potency of Pelabresib
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of pelabresib as a single agent and in combination with other therapies.
| Cancer Model | Treatment | Key Findings | Reference |
| MV-4-11 (AML) | Pelabresib (30-60 mg/kg, oral) | 41-80% tumor growth inhibition | N/A |
| Raji (Burkitt's Lymphoma) | Pelabresib | Dose-dependent inhibition of MYC expression | N/A |
Table 2: In Vivo Efficacy of Pelabresib in Xenograft Models
Clinical Development
Pelabresib has undergone extensive clinical investigation, most notably in myelofibrosis (MF), a myeloproliferative neoplasm. The pivotal clinical trials are the Phase 2 MANIFEST study and the Phase 3 MANIFEST-2 study.
MANIFEST-2 Study
The MANIFEST-2 trial is a Phase 3, randomized, double-blind, active-control study evaluating the efficacy and safety of pelabresib in combination with ruxolitinib (B1666119) versus placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[6][7][8][9]
| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 65.9% | 35.2% | <0.001 | [2] |
| Total Symptom Score (TSS) Reduction ≥50% at Week 24 | 52% | 46% | 0.216 | N/A |
| Hemoglobin Response ≥1.5 g/dL | Higher proportion | Lower proportion | N/A | N/A |
Table 3: Key Efficacy Endpoints from the MANIFEST-2 Study
The combination of pelabresib and ruxolitinib demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of spleen volume reduction.[2] A strong positive trend in symptom reduction was also observed. The safety profile of the combination was consistent with previous findings, with no new safety signals identified.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of pelabresib.
TR-FRET Assay for BRD4 Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of inhibitors to their target proteins.
Protocol:
-
Reagent Preparation: Prepare assay buffer, terbium-labeled donor, dye-labeled acceptor, BRD4 protein, and the BET bromodomain ligand according to the manufacturer's instructions.[10][11] Prepare serial dilutions of pelabresib.
-
Assay Plate Setup: In a 384-well plate, add the assay components in the following order: assay buffer, inhibitor (pelabresib) or vehicle, a mixture of the ligand and acceptor, and finally the BRD4 protein to initiate the reaction.[10][12]
-
Incubation: Incubate the plate at room temperature for 60 to 120 minutes, protected from light.[10][11]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).[10][13]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells (e.g., multiple myeloma cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of pelabresib or vehicle control and incubate for the desired period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control to determine the percentage of cell viability.
MV-4-11 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in an acute myeloid leukemia (AML) model.
Protocol:
-
Cell Culture: Culture MV-4-11 cells in appropriate media and conditions to ensure they are in the exponential growth phase before implantation.[16]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.[16][17]
-
Tumor Implantation: Subcutaneously inject a suspension of MV-4-11 cells (typically 5-10 x 106 cells) into the flank of each mouse.[16][18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly).[16]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer pelabresib or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).[16]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker assessment).[16][18]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Conclusion
Pelabresib (CPI-0610) is a promising BET inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models and significant clinical benefit, particularly in myelofibrosis. Its ability to modulate key oncogenic and inflammatory pathways underscores the therapeutic potential of targeting epigenetic readers in cancer. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the applications of pelabresib and other BET inhibitors in oncology. The ongoing clinical development of pelabresib will continue to elucidate its role in the treatment of various malignancies.
References
- 1. UCLA Myelofibrosis Trial → Pelabresib (CPI-0610) in Myelofibrosis (MF) (MANIFEST-2) [ucla.clinicaltrials.researcherprofiles.org]
- 2. researchgate.net [researchgate.net]
- 3. What is Pelabresib used for? [synapse.patsnap.com]
- 4. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF PELABRESIB (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altogenlabs.com [altogenlabs.com]
An In-Depth Technical Guide to CPI-0610 (Pelabresib) and its Metabolites in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-0610, also known as pelabresib (B11934094), is a first-in-class, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is under active investigation for the treatment of various hematological malignancies, with the most advanced clinical data in myelofibrosis (MF). Pelabresib functions by reversibly binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4, thereby disrupting their chromatin-dependent signaling and inhibiting the transcription of key oncogenes and pro-inflammatory cytokines. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of CPI-0610 and its metabolites. While specific data on the biological activity of its metabolites, such as M542/M544, are not extensively published, their monitoring in clinical trials underscores the importance of understanding the complete pharmacokinetic and pharmacodynamic profile of pelabresib.
Mechanism of Action: BET Inhibition
BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to promoter and enhancer regions of target genes. In many hematological malignancies, this process is hijacked to drive the expression of oncogenes such as MYC, as well as pro-inflammatory and anti-apoptotic genes.[1]
Pelabresib competitively inhibits the binding of BET bromodomains to acetylated histones, leading to the downregulation of key target genes.[2] A primary pathway affected is the NF-κB signaling cascade, a central driver of inflammation and cell survival.[3][4] By inhibiting this pathway, pelabresib reduces the production of pro-inflammatory cytokines and may exert direct anti-tumor effects.[5]
Preclinical Data
Pelabresib has demonstrated potent anti-tumor activity in a range of preclinical models of hematological malignancies.
In Vitro Activity
-
Cell Viability: Pelabresib induces G1 cell cycle arrest and caspase-dependent apoptosis in multiple myeloma (MM) cell lines (INA6, MM.1S) and patient-derived MM cells.[6][7] It also shows potent cytotoxicity against various lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL).[3]
-
Target Gene Modulation: Treatment with pelabresib leads to the downregulation of key oncogenes including MYC, IKZF1, and IRF4 in MM cells.[6] In lymphoma models, it suppresses the expression of MYC, IL8, and CCR1.[3][4]
| Cell Line | Cancer Type | IC50 / EC50 | Key Target Genes Downregulated | Reference |
| MV-4-11 | Acute Myeloid Leukemia | MYC EC50: 0.18 µM | MYC | [7][8] |
| INA6, MM.1S | Multiple Myeloma | Not specified | MYC, IKZF1, IRF4 | [6][7] |
| Raji | Burkitt Lymphoma | Not specified | MYC | [3] |
| Various | Lymphoma | Not specified | IL8, CCR1 | [3][4] |
In Vivo Activity
In a mouse xenograft model using MV-4-11 acute myeloid leukemia cells, oral administration of pelabresib resulted in significant tumor growth inhibition.[8] Similarly, in a multiple myeloma xenograft mouse model, pelabresib demonstrated in vivo efficacy.[6]
| Model | Cancer Type | Dosing | Outcome | Reference |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 30-60 mg/kg orally | 41-80% tumor growth inhibition | [7][8] |
| MM Xenograft | Multiple Myeloma | Not specified | Confirmed in vivo efficacy | [6] |
Clinical Development in Myelofibrosis
The most extensive clinical data for pelabresib comes from the MANIFEST and MANIFEST-2 trials in patients with myelofibrosis.
MANIFEST Phase 2 Study (NCT02158858)
This study evaluated pelabresib as monotherapy and in combination with the JAK inhibitor ruxolitinib (B1666119) in various MF patient populations.
| Arm | Patient Population | N | Primary Endpoint | Key Findings | Reference |
| 3 | JAK inhibitor-naïve | 84 | SVR35 at Week 24 | 68% achieved SVR35; 56% achieved TSS50 | [9] |
| 2A | Suboptimal response to ruxolitinib (Transfusion-dependent) | 36 | Conversion to transfusion independence | 36% converted to transfusion independence | [5] |
| 2B | Suboptimal response to ruxolitinib (Non-transfusion-dependent) | 21 | SVR35 at Week 24 | 29% achieved SVR35 | [5] |
MANIFEST-2 Phase 3 Study (NCT04603495)
This ongoing, randomized, double-blind study is evaluating pelabresib in combination with ruxolitinib versus placebo plus ruxolitinib in JAK inhibitor-naïve MF patients.
| Treatment Arm | N | SVR35 at Week 24 | TSS50 at Week 24 | Bone Marrow Fibrosis Improvement (≥1 grade) | Reference |
| Pelabresib + Ruxolitinib | 214 | 65.9% | 52.3% | 38.5% | [10][11] |
| Placebo + Ruxolitinib | 216 | 35.2% | 46.3% | 24.2% | [10][11] |
Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) observed with pelabresib, both as monotherapy and in combination with ruxolitinib, include thrombocytopenia, anemia, diarrhea, and nausea.[10][11] Thrombocytopenia is a known class effect of BET inhibitors and is generally manageable.[3][4]
| Adverse Event (Grade ≥3) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | Reference |
| Anemia | 23.1% | 36.4% | [10] |
| Thrombocytopenia | 9.0% | 5.6% | [10] |
Pharmacokinetics and Metabolites
Pelabresib exhibits dose-proportional increases in systemic exposure with rapid absorption and a half-life of approximately 15 hours, supporting once-daily dosing.[3][12] A tablet formulation has shown approximately 60% greater bioavailability than the initial capsule formulation.[3][12]
Clinical trial protocols for the MANIFEST-2 study indicate that blood samples are collected for the determination of pelabresib and its metabolites, specifically designated as M542/M544 .[13] While the specific chemical structures and biological activities of these metabolites are not detailed in publicly available literature, their monitoring suggests they are a notable component of the drug's overall disposition in humans. The formation of a carboxylic acid metabolite is a common metabolic pathway for many xenobiotics.[14][15]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of BET inhibitors like CPI-0610.
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the effect of a BET inhibitor on cell viability by measuring ATP levels.
Materials:
-
Hematological malignancy cell line of interest
-
Complete culture medium
-
96-well opaque-walled plates
-
CPI-0610 (or other BET inhibitor)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of CPI-0610 in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
References
- 1. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Significantly Different Covalent Binding of Oxidative Metabolites, Acyl Glucuronides, and S-Acyl CoA Conjugates Formed from Xenobiotic Carboxylic Acids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of CPI-0610 (Pelabresib): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CPI-0610 (pelabresib), a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Constellation Pharmaceuticals, pelabresib (B11934094) has emerged as a promising therapeutic agent, particularly in the treatment of myelofibrosis (MF).[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows.
Mechanism of Action: Epigenetic Modulation via BET Inhibition
CPI-0610 functions as a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][3] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other transcription factors.[3][4] This interaction is critical for the recruitment of transcriptional machinery to gene promoters and enhancers, thereby activating the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2][5]
In hematologic malignancies like myelofibrosis, the aberrant activity of BET proteins contributes to the overexpression of pro-inflammatory cytokines and oncogenes, including MYC, BCL2, and those regulated by the NF-κB pathway, which are key drivers of the disease's pathology.[1][4][6][7]
CPI-0610 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily targeting the tandem bromodomains BD1 and BD2.[2][8] This action displaces BET proteins from chromatin, disrupting the transcriptional activation of their target genes.[3] The downstream consequences of this epigenetic modulation include:
-
Downregulation of Oncogene Expression: Significant suppression of key oncogenes such as MYC and BCL2.[4][9][10]
-
Inhibition of Pro-inflammatory Signaling: Attenuation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[1][8][11]
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of critical survival genes leads to G1 cell cycle arrest and programmed cell death in cancer cells.[2][12]
-
Modulation of Aberrant Hematopoiesis: In myelofibrosis, CPI-0610 is thought to suppress the abnormal differentiation of megakaryocytes, potentially leading to improvements in bone marrow fibrosis.[1][10][13]
The following diagram illustrates the mechanism of action of CPI-0610.
Quantitative Data Summary
The efficacy of CPI-0610 has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of CPI-0610
| Parameter | Cell Line / Model | Value | Reference(s) |
| IC50 (BRD4-BD1) | Biochemical Assay | 39 nM | [3] |
| EC50 (MYC suppression) | Cellular Assay | 0.18 µM | [3] |
| Cell Viability | Multiple Myeloma cells | Dose-dependent reduction (0-1500 nM) | [3] |
| Tumor Growth Inhibition | MV-4-11 Xenograft Model | 41% (30 mg/kg QD) | [3][14] |
| 80% (30 mg/kg BID) | [3][14] | ||
| 74% (60 mg/kg QD) | [3][14] |
Table 2: Clinical Efficacy in JAK Inhibitor-Naïve Myelofibrosis (MANIFEST-2, Phase 3)
| Endpoint (at Week 24) | CPI-0610 + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | p-value | Reference(s) |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | <0.001 | [15] |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 0.216 | [15] |
| Dual SVR35 and TSS50 Response | 40.2% | 18.5% | - | [15] |
| Hemoglobin Response | 10.7% | 6.0% | - | [15] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 38.5% | 24.2% | 0.019 | [15] |
Table 3: Clinical Efficacy in Ruxolitinib-Experienced Myelofibrosis (MANIFEST, Arm 2)
| Endpoint (at Week 24) | CPI-0610 as add-on to Ruxolitinib (n=86) | Reference(s) |
| Spleen Volume Reduction ≥35% (SVR35) | 17% | [6] |
| Total Symptom Score Reduction ≥50% (TSS50) | 38% | [6] |
| Conversion to Transfusion Independence | 36.8% (of transfusion-dependent patients) | [6] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 26% | [6] |
Table 4: Pharmacodynamic Effects of CPI-0610 in Patients with Relapsed/Refractory Lymphoma
| Biomarker | Effect | Dose Threshold | Reference(s) |
| IL-8 mRNA | Suppression in peripheral blood mononuclear cells | >120 mg | [5] |
| CCR1 mRNA | Suppression in peripheral blood mononuclear cells | >170 mg | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of BET inhibitors like CPI-0610.
Cell Viability and Proliferation Assay
This assay determines the effect of CPI-0610 on cell proliferation and is crucial for determining the half-maximal inhibitory concentration (IC50) in various cell lines. An ATP-based luminescence assay (e.g., CellTiter-Glo®) is a common and robust method.[1]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., multiple myeloma, lymphoma, or myelofibrosis-derived lines) in 96-well opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of CPI-0610 in culture medium (e.g., from 1 nM to 10 µM). Add the compound dilutions and a vehicle control (e.g., DMSO at the same final concentration) to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[1]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent according to the manufacturer's protocol (e.g., 100 µL per well).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Expression
Western blotting is used to assess the effect of CPI-0610 on the expression levels of key target proteins, such as BRD4, MYC, and BCL2, and downstream signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Treat cells with CPI-0610 at various concentrations and for different durations (e.g., 24-48 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% Tris-Glycine polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-BRD4, anti-MYC, anti-BCL2) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Quantify band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA levels of target genes, such as MYC and BCL2, following treatment with CPI-0610.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells with CPI-0610 for a shorter duration than for protein studies, as transcript changes are often rapid (e.g., 4, 8, or 24 hours).[1] Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Assess RNA quality and quantity using a spectrophotometer. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[1]
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., MYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a SYBR Green master mix.[1]
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the expression of target genes to the housekeeping gene and compare to the vehicle-treated control.[1]
Chromatin Immunoprecipitation (ChIP)
ChIP assays directly assess the displacement of BRD4 from specific gene promoters or enhancers following treatment with CPI-0610.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with CPI-0610 or a vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[8][16] Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.[16]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Digest the proteins with Proteinase K and purify the DNA.[8]
-
DNA Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of known BRD4 target genes (e.g., MYC) to quantify the change in BRD4 occupancy. Alternatively, perform high-throughput sequencing (ChIP-seq) for a genome-wide analysis of BRD4 displacement.
Conclusion
CPI-0610 (pelabresib) is a potent and selective BET inhibitor that functions by epigenetically downregulating the expression of key oncogenes and pro-inflammatory genes.[3][11] Preclinical and clinical data have demonstrated its significant anti-tumor activity and potential for disease modification in hematologic malignancies, particularly myelofibrosis.[2][6] The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the molecular and cellular effects of CPI-0610 and other BET inhibitors, facilitating the continued development and optimization of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P1018: UPDATED RESULTS FROM MANIFEST ARM 2: EFFICACY AND SAFETY OF PELABRESIB (CPI-0610) AS ADD-ON TO RUXOLITINIB IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results from phase 1 of the MANIFEST clinical trial to evaluate the safety and tolerability of pelabresib in patients with myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paper: Updated Results from the Phase 3 Manifest-2 Study of Pelabresib in Combination with Ruxolitinib for Janus Kinase Inhibitor–Naïve Patients with Myelofibrosis [ash.confex.com]
- 13. Cytokines in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. azurebiosystems.com [azurebiosystems.com]
An In-depth Technical Guide to the Target Engagement of Pelabresib, a BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelabresib (B11934094) (formerly CPI-0610) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown significant promise in clinical trials for the treatment of myelofibrosis. This technical guide provides a comprehensive overview of the target engagement studies of pelabresib, focusing on its mechanism of action, biochemical and cellular potency, and the experimental methodologies used to characterize its interaction with BET proteins. While this guide centers on pelabresib, it is important to note that specific target engagement data for its carboxylic acid metabolite are not extensively available in the public domain. The principles and assays described herein are, however, fundamental to the evaluation of BET inhibitors and their metabolites.
Mechanism of Action: Epigenetic Modulation through BET Inhibition
Pelabresib exerts its therapeutic effects by reversibly binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By occupying these binding pockets, pelabresib displaces BET proteins from chromatin, thereby inhibiting the transcription of key oncogenes and pro-inflammatory cytokines, such as MYC and those regulated by the NF-κB pathway.[1][2] This disruption of the transcriptional program leads to reduced cell proliferation and a decrease in inflammatory signaling, which are key drivers in the pathophysiology of myelofibrosis.[1][2]
Signaling Pathway of Pelabresib Action
Caption: Pelabresib inhibits BET proteins, disrupting their interaction with chromatin and transcription factors, leading to the downregulation of target genes and subsequent anti-proliferative and anti-inflammatory effects.
Quantitative Target Engagement Data
The potency of pelabresib has been quantified through various biochemical and cellular assays. The following tables summarize the key target engagement data available.
Table 1: Biochemical Potency of Pelabresib against BET Bromodomains
| Target | Assay Type | IC50 | Reference |
| BRD4-BD1 | Biochemical Assay | 39 nM | [3] |
| BET Bromodomains (all 8) | Biochemical Assays | 0.01 - 0.55 µM | [4] |
Table 2: Cellular Activity of Pelabresib
| Cellular Effect | Cell Line | Assay Type | EC50 / Effect | Reference |
| MYC Suppression | Not Specified | Not Specified | 0.18 µM | [3] |
| IL-8 mRNA Suppression | Patient PBMCs | qPCR | At doses > 120 mg | [5][6] |
| CCR1 mRNA Suppression | Patient PBMCs | qPCR | At doses > 170 mg | [5][6] |
Experimental Protocols for Target Engagement Studies
A variety of sophisticated assays are employed to determine the target engagement of BET inhibitors like pelabresib. These can be broadly categorized into biochemical assays, which measure direct binding to the target protein, and cellular assays, which assess target engagement within a living cell.
Biochemical Assays
These assays are crucial for determining the direct inhibitory constant (IC50 or Ki) of a compound against its purified target protein.
The AlphaLISA is a bead-based, no-wash immunoassay used to measure biomolecular interactions.[7]
-
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In the context of BET inhibitors, one bead is conjugated to a biotinylated histone peptide (the natural ligand) and the other to a tagged BET bromodomain protein (e.g., GST-BRD4). When in close proximity (i.e., when the BET protein binds to the histone), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm. A competitive inhibitor like pelabresib will disrupt this interaction, leading to a decrease in the signal.
-
General Protocol:
-
A mixture of the tagged BET bromodomain protein and the biotinylated histone peptide is incubated with varying concentrations of the test compound (pelabresib).
-
Streptavidin-coated Donor beads and anti-tag Acceptor beads are added.
-
After an incubation period, the plate is read on an AlphaLISA-compatible plate reader.
-
The IC50 value is determined by plotting the signal intensity against the compound concentration.
-
HTRF combines fluorescence resonance energy transfer (FRET) with time-resolved fluorescence (TRF) detection.[8][9]
-
Principle: This assay uses a donor fluorophore (often a europium cryptate) and an acceptor fluorophore. For BET inhibitor screening, a tagged BET protein is labeled with the donor, and a biotinylated histone peptide is labeled with the acceptor (via streptavidin). When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction and reduce the FRET signal. The time-resolved detection minimizes background fluorescence.
-
General Protocol:
-
The donor-labeled BET protein and acceptor-labeled histone peptide are incubated with the test compound.
-
After incubation, the fluorescence is measured at two wavelengths (one for the donor and one for the acceptor) with a time delay.
-
The ratio of the two signals is calculated to determine the degree of inhibition and the IC50.
-
Workflow for Biochemical Assays
Caption: A generalized workflow for biochemical assays like AlphaLISA and HTRF to determine the IC50 of a BET inhibitor.
Cellular Assays
Cellular assays are essential for confirming that a compound can penetrate the cell membrane and engage its target in a physiological context.
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[10][11]
-
Principle: The binding of a ligand (e.g., pelabresib) to its target protein can alter the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, usually by Western blot or mass spectrometry. A compound that binds to the target will increase its melting temperature, resulting in more soluble protein at higher temperatures compared to the untreated control.
-
General Protocol:
-
Culture cells and treat with the test compound or vehicle control for a defined period.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration.
-
Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein using an appropriate detection method (e.g., Western blot).
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in melting temperature induced by the compound.
-
NanoBRET is a live-cell assay that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[12][13][14]
-
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-fused target, bringing the energy donor (NanoLuc®) and acceptor (fluorescent tracer) into close proximity, resulting in a BRET signal. When a test compound that binds to the same site as the tracer is added, it competes with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
-
General Protocol:
-
Transfect cells with a vector expressing the NanoLuc®-BET protein fusion.
-
Plate the cells and treat with a dilution series of the test compound.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Measure the donor and acceptor emission signals to calculate the BRET ratio.
-
Determine the cellular IC50 by plotting the BRET ratio against the compound concentration.
-
Workflow for Cellular Target Engagement Assays
Caption: Comparative workflows for two common cellular target engagement assays: CETSA and NanoBRET.
Conclusion
The target engagement studies of pelabresib have robustly demonstrated its potent and selective inhibition of BET bromodomains. A combination of biochemical and cellular assays has been instrumental in elucidating its mechanism of action and quantifying its activity. The methodologies described in this guide represent the current standards for characterizing the target engagement of epigenetic modulators. While specific data on the carboxylic acid metabolite of pelabresib remains to be fully elucidated in the public domain, the application of these techniques will be crucial in understanding its complete pharmacological profile. The comprehensive characterization of target engagement is a cornerstone of modern drug development, providing a clear rationale for the clinical investigation of novel therapeutic agents like pelabresib.
References
- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalwolfgram.widener.edu [digitalwolfgram.widener.edu]
- 8. sbhsciences.com [sbhsciences.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
The Impact of CPI-0610 on MYC Expression: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
CPI-0610, also known as pelabresib (B11934094), is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides a comprehensive overview of the mechanism by which CPI-0610 affects the expression of the MYC oncogene, a critical driver in many human cancers.[4][5] The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism: BET Inhibition and Transcriptional Repression of MYC
The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in regulating gene expression.[6][7] They contain specialized domains called bromodomains that bind to acetylated lysine (B10760008) residues on histone proteins, key components of chromatin.[7] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[7][8]
In many cancers, the MYC oncogene is pathologically activated, leading to uncontrolled cell proliferation and tumor growth.[8][9] The expression of MYC itself is highly dependent on the activity of BET proteins, particularly BRD4.[4][8] BRD4 binds to acetylated histones at the MYC promoter and super-enhancer regions, facilitating the transcription of the MYC gene.[4][8]
CPI-0610 exerts its effect by competitively binding to the bromodomains of BET proteins, preventing them from docking onto acetylated histones.[7] This disruption of the BET protein-chromatin interaction leads to the displacement of the transcriptional apparatus from the MYC gene locus, resulting in a rapid and potent suppression of MYC transcription.[4][6][8] The subsequent decrease in MYC mRNA and protein levels is a central event in the anti-cancer activity of CPI-0610.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of CPI-0610 and other BET inhibitors on MYC and related cellular processes.
| Compound | Assay | Target | Value | Cell Line(s) | Reference |
| CPI-0610 (Pelabresib) | Inhibition Assay | BRD4-BD1 | IC50: 39 nM | - | [2] |
| CPI-0610 (Pelabresib) | Functional Assay | MYC | EC50: 0.18 µM | - | [2] |
| JQ1 | Gene Expression | MYC | Statistically significant decrease at 1, 4, and 8 hours (p < 0.05) | MM.1S | [8] |
| JQ1 | Cell Proliferation | Various | IC50: 200 nM - 5 µM | Hematopoietic tumor cell lines | [9] |
Table 1: In Vitro Activity of BET Inhibitors
| Compound | Dose | Treatment Duration | Effect | Model | Reference |
| CPI-0610 (Pelabresib) | 30-60 mg/kg (oral) | 28 days | 41-80% tumor growth inhibition | MV-4-11 mouse xenograft | [2] |
| JQ1 | - | - | Attenuated xenograft tumor growth | MCC mouse models | [9] |
Table 2: In Vivo Efficacy of BET Inhibitors
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effect of CPI-0610 on MYC expression and cellular functions.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels
This protocol is used to quantify the changes in MYC mRNA expression following treatment with a BET inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of CPI-0610 or a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 4, 8 hours).
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.[8]
Western Blot for MYC Protein Levels
This protocol is used to determine the effect of BET inhibition on the levels of MYC protein.
-
Cell Lysis: After treatment with CPI-0610, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the direct binding of BET proteins to the MYC gene locus and their displacement by CPI-0610.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4) or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the MYC promoter or enhancer regions to quantify the enrichment of the BET protein at these sites.[4]
Cell Viability and Apoptosis Assays
These assays are used to assess the functional consequences of MYC downregulation by CPI-0610.
-
Cell Viability Assay: Seed cells in a 96-well plate and treat with increasing concentrations of CPI-0610 for a specified period (e.g., 72 hours). Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[2]
-
Apoptosis Assay: Treat cells with CPI-0610 and then stain with Annexin V and propidium (B1200493) iodide (PI). Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[2]
-
Cell Cycle Analysis: After treatment, fix the cells in ethanol (B145695) and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Signaling pathway of CPI-0610 mediated MYC suppression.
Caption: Experimental workflow for assessing CPI-0610's effect.
References
- 1. Pelabresib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for CPI-0610 (Pelabresib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib (B11934094), is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it targets the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[2] By competitively binding to the acetyl-lysine binding pockets of these BET proteins, CPI-0610 disrupts their role as epigenetic "readers," thereby preventing the recruitment of transcriptional machinery to target gene promoters.[2][4] This leads to the downregulation of key oncogenes and pro-inflammatory cytokines, such as MYC, BCL-2, and those regulated by the NF-κB and JAK-STAT signaling pathways.[5][6][7][8] CPI-0610 is currently under extensive investigation, primarily for the treatment of myelofibrosis (MF), both as a monotherapy and in combination with JAK inhibitors like ruxolitinib (B1666119).[1][8][9][10]
Mechanism of Action
BET proteins are crucial for the transcription of genes involved in cell proliferation, inflammation, and oncogenesis.[2] In hematologic malignancies like myelofibrosis, the dysregulation of BET protein activity contributes to the overexpression of genes that drive the disease's pathology.[1][5] CPI-0610's inhibition of BET proteins leads to several downstream effects, including:
-
Downregulation of NF-κB Signaling: This reduces the expression of pro-inflammatory cytokines.[1][9][11]
-
Suppression of MYC and BCL2: This leads to decreased cancer cell proliferation and increased apoptosis.[1][5][6]
-
Modulation of JAK-STAT Signaling: While distinct from JAK inhibitors, BET inhibition can complement their effects by targeting downstream transcriptional pathways.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical in vivo efficacy of CPI-0610.
Table 1: In Vitro Potency of CPI-0610
| Target | Assay Type | IC50 / EC50 | Reference |
|---|---|---|---|
| BRD4-BD1 | TR-FRET | 39 nM | [7][12] |
| MYC | Gene Expression | 0.18 µM | [7][12] |
| Multiple Myeloma Cell Lines | Cell Viability (72h) | 800-1000 nM |[13] |
Table 2: Preclinical In Vivo Efficacy of CPI-0610 in MV-4-11 Xenograft Model
| Dosage | Administration | Duration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| 30 mg/kg (once daily) | Oral | 28 days | 41% | [12][14] |
| 30 mg/kg (twice daily) | Oral | 28 days | 80% | [14] |
| 60 mg/kg (once daily) | Oral | 28 days | 74% |[12][14] |
Table 3: Clinical Trial Dosing and Schedule (Phase 1, Relapsed/Refractory Lymphoma)
| Formulation | Dose Range | Schedule | Reference |
|---|---|---|---|
| Capsule | 6 - 300 mg | Once daily, 14 days on, 7 days off | [11] |
| Tablet | 125 - 225 mg | Once daily, 14 days on, 7 days off |[11] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used in preclinical studies of CPI-0610 in multiple myeloma cell lines.[6][7][12]
Objective: To determine the effect of CPI-0610 on the viability of cancer cell lines.
Materials:
-
Hematologic cancer cell lines (e.g., INA-6, MM.1S)[7]
-
Appropriate cell culture medium and supplements
-
CPI-0610 (Pelabresib)
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed hematologic cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of CPI-0610 in DMSO. Create a serial dilution of CPI-0610 in the cell culture medium to achieve the desired final concentrations (e.g., 0-1500 nM).[12] Include a vehicle control (DMSO only) at the same final concentration as the highest CPI-0610 dose.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of CPI-0610 or vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[12]
-
Assay: Following incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
NF-κB Reporter Assay
This protocol is designed to measure the inhibitory effect of CPI-0610 on the NF-κB signaling pathway.[7]
Objective: To quantify the activity of the NF-κB signaling pathway in the presence of CPI-0610.
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct.
-
Appropriate cell culture medium and supplements.
-
NF-κB activator (e.g., TNF-α).[7]
-
CPI-0610 (Pelabresib).
-
DMSO (vehicle control).
-
96-well plates.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of CPI-0610 or vehicle control for a predetermined pre-incubation period.
-
Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the continued presence of CPI-0610.
-
Incubation: Incubate for a period sufficient to allow for luciferase gene expression (typically 4-6 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: A decrease in luciferase activity in the cells treated with CPI-0610 compared to the activator-only control indicates inhibition of the NF-κB pathway.
Animal Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CPI-0610 in a mouse xenograft model, based on preclinical studies.[6][12][14]
Objective: To assess the anti-tumor activity of CPI-0610 in a living animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
Hematologic cancer cell line for implantation (e.g., MV-4-11).[14]
-
Matrigel (optional, for subcutaneous injection).
-
CPI-0610 (Pelabresib) formulated for oral administration.
-
Vehicle control for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the flank of the immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer CPI-0610 orally at specified doses (e.g., 30-60 mg/kg) and schedules (e.g., once or twice daily).[12][14] The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 28 days)[14] or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate tumor growth inhibition for the treated groups compared to the control group. Analyze changes in body weight to assess toxicity.
Clinical Trial Protocol Insights (MANIFEST-2)
The MANIFEST-2 study is a Phase 3, randomized, double-blind, active-control study evaluating CPI-0610 in combination with ruxolitinib in JAK inhibitor-naive myelofibrosis patients.[15][16][17]
-
Treatment Arms:
-
Dosing Schedule:
-
Primary Endpoint: The primary endpoint is the proportion of patients achieving a ≥35% reduction from baseline in spleen volume at week 24.[16]
-
Key Secondary Endpoint: A key secondary endpoint is the absolute change in Total Symptom Score (TSS) at week 24.[16]
-
Inclusion Criteria: Key inclusion criteria include age ≥ 18 years, a confirmed diagnosis of myelofibrosis, a spleen volume of ≥ 450 cm³, and an ECOG performance status of ≤ 2.[16]
-
Exclusion Criteria: Prior treatment with any JAK or BET inhibitor for a myeloproliferative neoplasm is a key exclusion criterion.[16]
References
- 1. Pelabresib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is Pelabresib used for? [synapse.patsnap.com]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for CPI-0610 (Pelabresib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib (B11934094), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, BRD4, and BRDT.[1][2][3] By binding to these bromodomains, CPI-0610 prevents their interaction with acetylated histones and transcription factors, thereby disrupting chromatin remodeling and inhibiting the expression of key oncogenes and inflammatory genes.[3] Preclinical studies have demonstrated its anti-tumor activity in various hematologic malignancies, including multiple myeloma, lymphoma, and myelofibrosis, primarily through the downregulation of critical signaling pathways such as NF-κB and the suppression of MYC transcription.[1][2][4][5][6]
These application notes provide detailed protocols for the use of CPI-0610 carboxylic acid in a cell culture setting, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
CPI-0610 functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression. Key molecular targets and downstream effects include:
-
MYC Suppression: CPI-0610 effectively suppresses the transcription of the MYC oncogene, a critical driver of cell proliferation in many cancers.[1][5][6]
-
NF-κB Pathway Inhibition: The compound has been shown to downregulate NF-κB signaling, which is crucial for inflammatory responses and is constitutively active in many lymphomas.[1][2][4]
-
Apoptosis Induction and Cell Cycle Arrest: By inhibiting BET proteins, CPI-0610 can induce G1 cell cycle arrest and promote apoptosis in cancer cells.[6][7][8]
-
Downregulation of Pro-inflammatory Cytokines: CPI-0610 has been observed to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2]
Data Presentation
The following tables summarize quantitative data for CPI-0610 from various in vitro studies.
Table 1: In Vitro Potency of CPI-0610
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BRD4-BD1) | 39 nM | Biochemical Assay | [7] |
| EC50 (MYC) | 0.18 µM | Cellular Assay | [7] |
Table 2: Effects of CPI-0610 on Cancer Cell Lines
| Cell Line Type | Cell Lines | Concentration Range | Incubation Time | Observed Effects | Reference |
| Multiple Myeloma (MM) | MM.1S, MM.1R, RPMI-8226, LR5, H929, U266 | 0-1500 nM | 72 hours | Dose-dependent reduction in cell viability. | [5][7] |
| INA6, MM.1S | 800 nM | 72 hours | G1 cell cycle arrest, increased apoptosis. | [7] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | SUDHL2 | Not Specified | Not Specified | G1 cell cycle arrest, induction of apoptosis. | [8] |
| Myelofibrosis (MF) | Patient-derived CD34+ cells | Not Specified | Not Specified | Downregulation of MYC and BCL2, induction of apoptosis. | [2] |
Experimental Protocols
Preparation of CPI-0610 Stock Solution
For in vitro experiments, CPI-0610 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of CPI-0610 and DMSO to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the CPI-0610 powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of CPI-0610 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CPI-0610 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of CPI-0610 in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.[9]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest CPI-0610 dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CPI-0610 or the vehicle control.
-
Return the plate to the incubator for another 48 to 72 hours.[7][9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the CPI-0610 concentration to determine the IC50 value.
-
Western Blotting for Protein Expression Analysis
This protocol is used to analyze the effect of CPI-0610 on the expression levels of target proteins such as c-Myc, BRD4, and markers of apoptosis.
Materials:
-
Cells treated with CPI-0610 and control cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BRD4, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with the desired concentrations of CPI-0610 for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10][12]
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[10]
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Gene Expression Analysis (RT-qPCR)
This protocol allows for the quantification of changes in the mRNA levels of target genes, such as MYC and pro-inflammatory cytokines, following CPI-0610 treatment.
Materials:
-
Cells treated with CPI-0610 and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., MYC, IL6, GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Treat cells with CPI-0610 as desired.
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
-
Conclusion
CPI-0610 is a valuable tool for studying the role of BET proteins in various cellular processes and for preclinical evaluation of a potential therapeutic agent. The protocols provided in these application notes offer a framework for investigating the effects of CPI-0610 in cell culture. It is important to optimize experimental conditions, such as cell density, compound concentration, and incubation time, for each specific cell line and assay. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of BET inhibition.
References
- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pelabresib - Wikipedia [en.wikipedia.org]
- 3. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Experimental Design of CPI-0610 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.[1] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene expression. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to key gene loci, including those of oncogenes like MYC.[2] Inhibition of this interaction by CPI-0610 has shown promise in the treatment of various hematologic malignancies, including myelofibrosis and lymphoma.[3][4]
The metabolic fate of a drug candidate is a critical aspect of its preclinical and clinical development. Drug metabolites can have their own pharmacological activity, potentially contributing to the therapeutic effect or to off-target toxicities. The carboxylic acid metabolite of CPI-0610 has been identified and is of interest for its potential biological activity.[5] These application notes provide a comprehensive framework for the in vivo experimental design to characterize the pharmacokinetic, pharmacodynamic, and efficacy profile of the CPI-0610 carboxylic acid metabolite.
Signaling Pathway of BET Inhibition
BET inhibitors like CPI-0610 function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of target genes, such as MYC, and subsequent inhibition of cell proliferation and induction of apoptosis.[2][4]
Caption: Mechanism of action of BET inhibitors like CPI-0610 and its potential metabolite.
In Vivo Experimental Design Workflow
A systematic approach is crucial for the in vivo characterization of the this compound metabolite. The following workflow outlines the key stages of this process.
Caption: A stepwise workflow for the in vivo evaluation of the this compound metabolite.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound metabolite in a relevant animal model (e.g., Wistar rats or immunodeficient mice).[6]
Methodology:
-
Animal Model: Utilize male and female Wistar rats (8-10 weeks old) or NSG mice (6-8 weeks old).
-
Dosing:
-
Administer the this compound metabolite via intravenous (IV) and oral (PO) routes.
-
A typical dose range for a pilot study could be 1, 5, and 25 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound in plasma.[7]
-
-
Data Analysis:
-
Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Determine oral bioavailability (%F).
-
Illustrative Pharmacokinetic Data:
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (ng·h/mL) | 3200 ± 400 | 4500 ± 600 |
| t1/2 (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| Bioavailability (%) | N/A | 28 |
Pharmacodynamic (PD) Studies
Objective: To assess the in vivo target engagement and downstream pharmacological effects of the this compound metabolite.
Methodology:
-
Animal Model: Use a relevant tumor xenograft model, such as MV-4-11 (acute myeloid leukemia) cells implanted in NSG mice.[8]
-
Dosing:
-
Treat tumor-bearing mice with the metabolite at doses informed by the PK studies (e.g., 10, 25, and 50 mg/kg) once daily for 3-5 days.
-
-
Sample Collection:
-
Collect tumor and plasma samples at various time points after the final dose (e.g., 2, 4, 8, and 24 hours).
-
-
Biomarker Analysis:
-
Target Gene Expression: Measure the mRNA levels of BET target genes such as MYC, IL8, and CCR1 in tumor tissue using RT-qPCR.[7]
-
Protein Expression: Analyze the protein levels of MYC in tumor lysates by Western blotting or immunohistochemistry.
-
-
Data Analysis:
-
Quantify the dose- and time-dependent changes in biomarker expression relative to vehicle-treated controls.
-
Illustrative Pharmacodynamic Data (Tumor Tissue):
| Treatment Group (25 mg/kg) | MYC mRNA Fold Change (vs. Vehicle) | MYC Protein Level (% of Vehicle) |
| 2 hours post-dose | 0.3 ± 0.1 | 45 ± 8 |
| 8 hours post-dose | 0.6 ± 0.2 | 60 ± 12 |
| 24 hours post-dose | 0.9 ± 0.3 | 85 ± 15 |
Efficacy Studies
Objective: To evaluate the anti-tumor activity of the this compound metabolite in a validated in vivo cancer model.
Methodology:
-
Animal Model: Establish tumor xenografts in immunodeficient mice using a CPI-0610-sensitive cell line (e.g., MM.1S for multiple myeloma).[4]
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, metabolite at multiple doses, and a positive control like the parent CPI-0610).
-
Administer treatment daily via the oral route for a specified period (e.g., 21 days).
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Illustrative Efficacy Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 200 | N/A |
| Metabolite (10 mg/kg) | 950 ± 150 | 21 |
| Metabolite (25 mg/kg) | 600 ± 120 | 50 |
| Metabolite (50 mg/kg) | 350 ± 80 | 71 |
| CPI-0610 (25 mg/kg) | 300 ± 70 | 75 |
Conclusion
The in vivo characterization of the this compound metabolite is essential to fully understand its potential contribution to the overall pharmacological profile of pelabresib. The experimental designs and protocols outlined in these application notes provide a robust framework for assessing its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. The data generated from these studies will be critical for making informed decisions regarding the further development of CPI-0610 and for understanding its clinical activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 6. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing PROTACs Using CPI-0610 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
CPI-0610, also known as Pelabresib, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as c-MYC and are implicated in various cancers.[3][4] The development of a PROTAC utilizing a derivative of CPI-0610 offers a promising strategy to not just inhibit, but completely degrade BET proteins, potentially leading to a more profound and durable therapeutic effect.
This document provides detailed application notes and protocols for the development of PROTACs using CPI-0610 carboxylic acid as the warhead for targeting BET proteins.
Signaling Pathways and Mechanism of Action
BET proteins, particularly BRD4, act as scaffolds at super-enhancers to recruit the transcriptional machinery necessary for the expression of oncogenes like c-MYC and pro-inflammatory genes regulated by NF-κB.[2][4] Inhibition of BET proteins by CPI-0610 disrupts these interactions, leading to the downregulation of these critical pathways. A PROTAC derived from CPI-0610 takes this a step further by inducing the degradation of the entire BET protein.
The mechanism of action for a CPI-0610 based PROTAC involves the formation of a ternary complex between the BET protein, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BET protein, which is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a Representative CPI-0610 PROTAC with a Pomalidomide Ligand
This protocol describes a representative synthesis of a PROTAC molecule by coupling this compound with a pomalidomide-derived linker. This involves a standard amide bond formation reaction.
Materials:
-
This compound
-
Pomalidomide-linker-amine (e.g., 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the pomalidomide-linker-amine (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the final PROTAC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CPI-0610 and its Carboxylic Acid Metabolite in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes and pro-inflammatory cytokines.[4][5] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to chromatin, driving the expression of genes involved in cell proliferation and survival.[5] CPI-0610 competitively binds to the bromodomains of BET proteins, thereby disrupting this interaction and downregulating the expression of target genes such as MYC and those regulated by NF-κB.[4][6] This mechanism of action has demonstrated therapeutic potential in various hematological malignancies.[1][2]
While the in vitro activity of CPI-0610 is well-documented, information regarding its metabolites is less prevalent in publicly available literature. Clinical trial protocols indicate that CPI-0610 is metabolized in vivo to at least two metabolites, designated M542 and M544, which are monitored in patient plasma.[7] The specific structures and individual activities of these metabolites, including a potential carboxylic acid derivative, are not yet fully characterized in published research.
This document provides detailed application notes and protocols for the use of the parent compound, CPI-0610, in in vitro studies, based on existing literature. Furthermore, it offers a recommended experimental strategy for researchers to determine the optimal dosage and activity of a CPI-0610 carboxylic acid metabolite, should it become available for research purposes.
Data Presentation: In Vitro Activity of CPI-0610 (Pelabresib)
| Parameter | Value | Cell Line/System | Reference |
| BRD4-BD1 IC50 | 39 nM | Biochemical Assay (TR-FRET) | [1] |
| MYC EC50 | 0.18 µM | MYC Expression Assay | [1] |
| Cell Viability | Dose-dependent reduction (0-1500 nM) | Multiple Myeloma Cell Lines | [1] |
| Apoptosis Induction | Significant increase at 800 nM | INA6 and MM.1S Cells | [1] |
| Cell Cycle Arrest | G1 arrest at 800 nM | INA6 and MM.1S Cells | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of BET inhibitors and a general experimental workflow for evaluating their in vitro effects.
Caption: Mechanism of action of CPI-0610 as a BET inhibitor.
References
- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. targetedonc.com [targetedonc.com]
- 5. benchchem.com [benchchem.com]
- 6. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: PELABRESIB (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for the Synthesis of CPI-0610 Carboxylic Acid for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of CPI-0610 carboxylic acid, a crucial intermediate and building block for the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools based on the potent BET (Bromodomain and Extra-Terminal) inhibitor, pelabresib (B11934094) (CPI-0610). The protocols provided herein are intended for research and development purposes.
Introduction to CPI-0610 and BET Inhibition
Pelabresib (CPI-0610) is a potent and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[3] Inhibition of this interaction by CPI-0610 disrupts the expression of these oncogenes, leading to cell cycle arrest and apoptosis in various cancer cells.[4][5] The therapeutic potential of BET inhibitors is currently being explored in a range of hematological malignancies and solid tumors.[6][7]
This compound is a derivative of pelabresib that features a carboxylic acid moiety in place of the acetamide (B32628) group. This functional group makes it an ideal attachment point for linkers used in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
Signaling Pathway of BET Inhibition
BET inhibitors like CPI-0610 function by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones on the chromatin. This leads to the downregulation of target gene expression.
References
- 1. US9969747B2 - Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 5. ES2725928T3 - Crystal forms of 2 - ((4S) -6- (4-chlorophenyl) -1-methyl-4H-benzo [c] isoxazolo [4,5-e] azepin-4-yl) acetamide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CPI-0610 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which is under investigation for the treatment of myelofibrosis and other hematological malignancies.[1][2] The carboxylic acid derivative of CPI-0610 is a key intermediate in its synthesis and a potential metabolite, as well as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] Understanding the solubility and preparation of CPI-0610 carboxylic acid is crucial for its use in research and drug development. These application notes provide detailed information on its physicochemical properties, a protocol for its preparation, and an overview of the relevant biological signaling pathway.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅ClN₂O₃ | --INVALID-LINK-- |
| Molar Mass | 366.8 g/mol | --INVALID-LINK-- |
| pKa (Predicted) | 4.19 ± 0.10 | --INVALID-LINK-- |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Boiling Point (Predicted) | 593.5 ± 50.0 °C | --INVALID-LINK-- |
Solubility of CPI-0610 (Pelabresib)
For reference, the solubility of the parent compound, CPI-0610 (a carboxamide), has been reported in the following solvents:
| Solvent | Solubility | Source |
| DMSO | 73 mg/mL (199.55 mM) | [5] |
| Ethanol | 12 mg/mL | [6] |
| Water | Insoluble | [6] |
Experimental Protocols
Preparation of this compound
The following protocol is adapted from the medicinal chemistry synthesis of CPI-0610, where the carboxylic acid is a key intermediate (referred to as compound 36 in the original publication).[3] This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl 2-iodobenzoate
-
Isoxazole boronate (29)
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (MeOH)
-
Dess-Martin periodinane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
(R)-tert-butylsulfinyl amide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Vinylmagnesium bromide
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
p-Chlorophenylmagnesium bromide
-
Trifluoroacetic acid (TFA)
Procedure:
-
Suzuki Coupling: In a reaction vessel, combine methyl 2-iodobenzoate and isoxazole boronate in a mixture of dioxane and water. Add Pd(dppf)Cl₂ and K₂CO₃. Heat the reaction mixture at 80 °C until the starting materials are consumed (monitor by TLC or LC-MS). After completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the coupled product.
-
Trans-acetylation: Dissolve the coupled product in methanol. Add sodium methoxide and stir the reaction at room temperature. Monitor the reaction until completion. Neutralize the reaction and remove the solvent under reduced pressure. Purify the residue to yield the primary alcohol 30 .
-
Oxidation and Condensation: Dissolve the primary alcohol 30 in dichloromethane and add Dess-Martin periodinane to oxidize the alcohol to the corresponding aldehyde. In a separate flask, prepare the chiral tert-butylsulfinyl imine by reacting the aldehyde with (R)-tert-butylsulfinyl amide in the presence of CuSO₄ in dichloromethane.
-
Grignard Addition and Cyclization:
-
Cool a solution of the chiral tert-butylsulfinyl imine 31 in THF to -78 °C. Slowly add vinylmagnesium bromide and stir for several hours.
-
To the resulting intermediate, add di-tert-butyl dicarbonate and a catalytic amount of DMAP.
-
In a subsequent step, add p-chlorophenylmagnesium bromide to form the aryl ketone.
-
Finally, treat the aryl ketone with trifluoroacetic acid to deprotect the tert-butyl ester and N-Boc group, which concomitantly facilitates the cyclization to the azepine ring, yielding the azepine acid 36 (this compound).
-
-
Purification: The final product, this compound, can be purified by high-performance liquid chromatography (HPLC).
Signaling Pathway
CPI-0610 and its carboxylic acid derivative act as inhibitors of the BET family of proteins, primarily BRD4. These proteins are epigenetic readers that play a critical role in the regulation of gene transcription.
Mechanism of Action of BET Inhibitors
Caption: Mechanism of action of this compound.
In normal cellular processes, BET proteins like BRD4 bind to acetylated lysine (B10760008) residues on histones, which are markers of active chromatin. This binding recruits the transcriptional machinery to the promoters of target genes, leading to their expression. In many cancers, this process is dysregulated, leading to the overexpression of oncogenes such as MYC and pro-inflammatory genes.[1][7]
This compound, by binding to the bromodomains of BRD4, competitively inhibits the interaction between BRD4 and acetylated histones.[8] This prevents the recruitment of the transcriptional machinery and leads to the downregulation of key oncogenes and inflammatory cytokines, thereby exerting its anti-tumor and anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tebubio.com [tebubio.com]
- 8. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of CPI-0610 Carboxylic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
CPI-0610, also known as pelabresib, is an investigational, orally bioavailable small molecule that inhibits the bromodomain and extra-terminal domain (BET) family of proteins.[1][2][3] It is currently under evaluation in clinical trials for the treatment of myelofibrosis.[4][5][6][7][8] As with many small molecule drugs, understanding the pharmacokinetics of its metabolites is crucial for a comprehensive assessment of its safety and efficacy. The primary metabolite of CPI-0610 is its carboxylic acid derivative. This document provides a detailed protocol for the sensitive and selective quantification of CPI-0610 carboxylic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established principles for the analysis of carboxylic acids in biological matrices.[9][10][11][12][13]
While specific quantitative data for the this compound metabolite is not publicly available, this application note includes a summary of clinical trial data for the parent compound, CPI-0610, to provide context on its clinical activity.[4][5][7]
Signaling Pathway of CPI-0610
CPI-0610 is a pan-BET inhibitor that disrupts the interaction between BET proteins and acetylated lysine (B10760008) residues on chromatin. This action modulates the expression of key oncogenes and inflammatory mediators. The simplified signaling pathway is depicted below.
Figure 1: Simplified signaling pathway of CPI-0610.
Quantitative Data Summary
The following tables summarize the clinical efficacy of the parent drug, CPI-0610, in clinical trials for myelofibrosis. This data provides a benchmark for the clinical activity of the compound.
Table 1: Spleen Volume and Symptom Score Reduction in Myelofibrosis Patients Treated with CPI-0610
| Treatment Arm | Endpoint | Patient Population | Response Rate | Median Reduction | Citation |
| Arm 3 (1L): CPI-0610 + ruxolitinib | ≥35% Spleen Volume Reduction (SVR35) at 24 weeks | 63 JAK-inhibitor-naïve | 67% (42/63) | 50% | [4][7] |
| Arm 3 (1L): ≥50% Total Symptom Score Reduction (TSS50) at 24 weeks | 60 JAK-inhibitor-naïve | 57% (34/60) | 59% | [4][7] | |
| Arm 3 (1L): SVR35 at 12 weeks | 29 JAK-inhibitor-naïve | 72% (21/29) | - | [5] | |
| Arm 3 (1L): TSS50 at 12 weeks | 27 JAK-inhibitor-naïve | 56% (15/27) | - | [5] |
Table 2: Efficacy of CPI-0610 in Second-Line or Later Myelofibrosis Patients
| Treatment Arm | Endpoint | Patient Population | Response Rate | Citation |
| Arm 1 (2L+): SVR35 at 24 weeks (monotherapy) | 23 non-transfusion dependent | 30% (7/23) | [4] | |
| Arm 1 (2L+): TSS50 at 24 weeks (monotherapy) | 21 non-transfusion dependent | 48% (10/21) | [4] | |
| Arm 1 (2L+): Conversion to Transfusion Independence (monotherapy) | 14 transfusion-dependent | 21% (3/14) | [4][6] | |
| Arm 2 (2L+): Conversion to Transfusion Independence (add-on to ruxolitinib) | - | 2 patients | Became transfusion independent | [14] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d4-labeled)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Workflow
Figure 2: Experimental workflow for this compound analysis.
Detailed Methodologies
4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and its SIL-IS in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.
4.2. Sample Preparation and Derivatization
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Derivatization:
-
Add 50 µL of 20 mg/mL 3-NPH in 50% methanol.
-
Add 50 µL of 12 mg/mL EDC in 50% methanol containing 0.6% pyridine.
-
Vortex and incubate at 40°C for 30 minutes. The derivatization reaction enhances the hydrophobicity and ionization efficiency of the carboxylic acid.[11]
-
4.3. Solid-Phase Extraction (SPE)
-
Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
4.4. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized by infusing the derivatized standard. Hypothetical transitions are provided below:
-
This compound-NPH derivative: [M+H]+ → fragment ion 1, fragment ion 2
-
SIL-IS-NPH derivative: [M+H]+ → fragment ion 1, fragment ion 2
-
Table 3: Hypothetical Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI+ |
| Capillary Voltage | 3500 V |
| Source Temperature | 550 °C |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
5. Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessment of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Conclusion
This application note provides a comprehensive, albeit hypothetical, protocol for the quantification of this compound in human plasma using LC-MS/MS with a derivatization strategy. The method is designed to be sensitive and specific, which is essential for pharmacokinetic studies in drug development. The provided clinical data for the parent compound, CPI-0610, offers valuable context for its therapeutic potential. Researchers can adapt and validate this protocol for their specific laboratory conditions and instrumentation.
References
- 1. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bloodcancerunited.org [bloodcancerunited.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. EHA News - Constellation Announces MANIFEST Trial Clinical Updates | Blood Cancer United [bloodcancerunited.org]
- 7. Constellation Pharmaceuticals Provides Update of MANIFEST Study for CPI-0610 at ASH Meeting - BioSpace [biospace.com]
- 8. CPI-0610 receives fast track designation for MF | MDedge [mdedge.com]
- 9. mdpi.com [mdpi.com]
- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
Application of Pelabresib (CPI-0610) in Myelofibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (B11934094) (formerly CPI-0610) is a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD2, BRD3, and BRD4. In myelofibrosis (MF), a myeloproliferative neoplasm (MPN) driven by dysregulated JAK-STAT signaling, pelabresib represents a novel therapeutic approach. It functions not by directly inhibiting the JAK-STAT pathway, but by targeting downstream transcriptional and inflammatory signaling, primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] Preclinical and clinical studies have demonstrated its potential to reduce splenomegaly, alleviate symptom burden, and possibly modify the disease course by improving bone marrow fibrosis.[4][5]
These application notes provide a summary of the preclinical rationale, key quantitative data from clinical studies, and detailed protocols for evaluating pelabresib and similar BET inhibitors in relevant myelofibrosis models.
Mechanism of Action: Dual Targeting of Oncogenic and Inflammatory Pathways
Myelofibrosis is characterized by both aberrant clonal hematopoiesis, driven by mutations such as JAK2V617F or MPLW515L, and a profound inflammatory state.[6][7] BET proteins act as epigenetic "readers," recognizing acetylated histones and recruiting transcriptional machinery to specific gene promoters, including those for key oncogenes and pro-inflammatory cytokines.[8]
Pelabresib's mechanism involves disrupting this process. By binding to the bromodomains of BET proteins, it prevents their association with chromatin, leading to the transcriptional repression of target genes. A critical target in myelofibrosis is the NF-κB signaling pathway, which is hyperactivated and drives the production of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) that contribute to bone marrow fibrosis and constitutional symptoms.[2][6][9] Preclinical studies have shown that combining BET inhibition with JAK inhibition (e.g., ruxolitinib) results in synergistic effects, simultaneously targeting the primary oncogenic driver (JAK-STAT) and the key inflammatory pathway (NF-κB).[4][5][10]
Data Presentation: Summary of Clinical Efficacy
The efficacy of pelabresib, primarily in combination with the JAK inhibitor ruxolitinib, has been extensively evaluated in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 clinical trials.[11][12] Key endpoints include Spleen Volume Reduction of ≥35% (SVR35) and Total Symptom Score reduction of ≥50% (TSS50) at 24 weeks.
Table 1: Efficacy of Pelabresib + Ruxolitinib in JAK Inhibitor-Naïve Patients
| Endpoint (at Week 24) | MANIFEST (Phase 2, Arm 3)[4][11] | MANIFEST-2 (Phase 3)[7] | Placebo + Ruxolitinib (MANIFEST-2)[7] |
|---|---|---|---|
| SVR35 (% Patients) | 68% | 65.9% | 35.2% |
| TSS50 (% Patients) | 56% | 52.3% | 46.3% |
| Median Spleen Volume Reduction | -50% | Not Reported | Not Reported |
| Median Total Symptom Score Change | -59% | -15.99 (absolute change) | -14.05 (absolute change) |
Table 2: Efficacy of Pelabresib in Ruxolitinib-Experienced Patients (MANIFEST, Phase 2)
| Patient Population | Endpoint (at Week 24) | Result | Citation |
|---|---|---|---|
| Suboptimal Response to Ruxolitinib (Add-on Therapy) | SVR35 (% Patients) | 20% | [3] |
| Suboptimal Response, Transfusion Dependent (Add-on) | Median Spleen Volume Reduction | -24.9% | [12][13] |
| Suboptimal Response, Transfusion Dependent (Add-on) | Median TSS Improvement | -58.8% | [12][13] |
| Suboptimal Response, Transfusion Dependent (Add-on) | Conversion to Transfusion Independence | 43% (6 of 14) | [12][13] |
| Refractory/Intolerant to Ruxolitinib (Monotherapy) | Bone Marrow Fibrosis Improvement | 22.2% |[13] |
Experimental Protocols
The following protocols are based on methodologies described in the key preclinical studies that provided the rationale for pelabresib's clinical development, such as the work by Kleppe et al., 2018, which utilized the BET inhibitor JQ1 in a murine MF model.[10][14] These protocols can be adapted for the evaluation of CPI-0610/pelabresib.
Protocol 1: In Vivo Efficacy in a Murine Model of Myelofibrosis
This protocol describes a bone marrow transplantation model using cells transduced with the MPLW515L mutation, which induces a myeloproliferative neoplasm with features of myelofibrosis.[10][11]
1. Model Generation: a. Donor Mice: Use C57BL/6 or Balb/c mice (6-8 weeks old) as bone marrow donors. b. Bone Marrow Harvest: Euthanize donor mice and flush femurs and tibias with sterile PBS containing 2% FBS to collect bone marrow cells. c. Retroviral Transduction: i. Culture bone marrow cells in media containing stem cell factor (SCF), thrombopoietin (TPO), and IL-3. ii. Transduce cells with a retrovirus encoding human MPLW515L and a fluorescent marker (e.g., GFP) (MSCV-MPL-W515L-IRES-GFP). Use a vector with only GFP as a control. d. Recipient Mice: Use C57BL/6 or Balb/c mice (8-10 weeks old) as recipients. e. Transplantation: i. Lethally irradiate recipient mice (e.g., two doses of 4.5 Gy, 4 hours apart). ii. Via tail vein injection, transplant 1-2 x 10^6 transduced bone marrow cells into each recipient mouse. f. Disease Development: Allow 3-4 weeks for the myelofibrotic phenotype to develop, characterized by elevated white blood cell and platelet counts, and splenomegaly.
2. Treatment: a. Randomize mice with established disease into treatment cohorts (n=8-10 per group): i. Vehicle control (e.g., 0.5% methylcellulose, administered orally). ii. Pelabresib (CPI-0610), dose and schedule to be determined by tolerability studies (e.g., 30-60 mg/kg, daily oral gavage). iii. Ruxolitinib (e.g., 60 mg/kg, twice daily oral gavage). iv. Combination of Pelabresib and Ruxolitinib. b. Treat mice for a defined period (e.g., 21-28 days). Monitor body weight and clinical signs of distress.
3. Endpoint Analysis: a. Blood Counts: Perform complete blood counts (CBCs) weekly via tail bleed using an automated hematology analyzer. b. Spleen and Liver Weight: At the study endpoint, euthanize mice and weigh the spleen and liver. c. Histopathology: i. Fix spleen, liver, and sternum/femurs in 10% neutral buffered formalin. ii. Decalcify bones before embedding in paraffin. iii. Section tissues and perform Hematoxylin and Eosin (H&E) staining for general morphology and Gomori's silver/reticulin (B1181520) staining to assess bone marrow fibrosis. iv. Grade fibrosis on a scale of 0-3 based on the density of reticulin fibers. d. Cytokine Analysis: Collect blood via cardiac puncture at endpoint. Isolate serum and measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, G-CSF) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol 2: In Vitro Cell Viability and Signaling Assay
This protocol uses hematopoietic cell lines to assess the direct effect of pelabresib on proliferation and key signaling pathways.
1. Cell Culture: a. Use cytokine-dependent hematopoietic cell lines (e.g., Ba/F3) engineered to express the human MPLW515L mutation. b. Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) without cytokine supplementation, as the mutation confers cytokine-independent growth.[11]
2. Cell Viability Assay: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Treat cells with a dose-response curve of pelabresib (e.g., 1 nM to 10 µM), ruxolitinib, or the combination. Include a vehicle (DMSO) control. c. Incubate for 72 hours. d. Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP content. e. Calculate IC50 values using non-linear regression analysis.
3. Western Blot for Signaling Pathway Analysis: a. Seed cells in 6-well plates at a higher density (e.g., 1 x 10^6 cells/mL). b. Treat cells with pelabresib (at a concentration near the IC50) for a shorter duration (e.g., 4-24 hours). c. Lyse cells and quantify protein concentration. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Probe membranes with primary antibodies against key signaling proteins. For NF-κB pathway analysis, use antibodies for phospho-p65, total p65, phospho-IκBα, and total IκBα. f. Use an appropriate loading control (e.g., β-actin or GAPDH). g. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis | PLOS One [journals.plos.org]
- 6. Inflammatory Pathophysiology as a Contributor to Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in understanding myelofibrosis and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. MPLW515L Is a Novel Somatic Activating Mutation in Myelofibrosis with Myeloid Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPLW515L is a novel somatic activating mutation in myelofibrosis with myeloid metaplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Concepts of Treatment for Patients with Myelofibrosis and Related Neoplasms | MDPI [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. Dual Targeting of Oncogenic Activation and Inflammatory Signaling Increases Therapeutic Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CPI-0610 (Pelabresib) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib (B11934094), is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes and pro-inflammatory cytokines.[2] By inhibiting BET proteins, particularly BRD4, CPI-0610 disrupts downstream signaling pathways, such as NF-κB and MYC, which are often dysregulated in various hematological malignancies.[1] These application notes provide a comprehensive overview of the use of CPI-0610 in combination with other therapeutic agents, summarizing key preclinical and clinical findings and providing detailed experimental protocols.
Mechanism of Action: Synergistic Potential
CPI-0610's mechanism of action, primarily through the downregulation of NF-κB and MYC signaling, provides a strong rationale for its use in combination with other anti-cancer agents.[1] This approach can lead to synergistic or additive effects by targeting multiple oncogenic pathways simultaneously, potentially overcoming drug resistance and improving therapeutic outcomes.
Signaling Pathway of CPI-0610 in Combination Therapy
Caption: CPI-0610 inhibits BET proteins, downregulating MYC and pro-inflammatory gene transcription, while other drugs can target parallel pathways like JAK/STAT, leading to synergistic anti-tumor effects.
Preclinical Data: Combination Studies
In Vitro Studies
Table 1: Summary of In Vitro Combination Studies with CPI-0610
| Cancer Type | Combination Agent | Key Findings | Reference |
| Multiple Myeloma | Immunomodulatory Drugs (IMiDs) | Synergistic cytotoxicity, enhanced G1 cell cycle arrest, and increased apoptosis. Concomitant suppression of IKZF1, IRF4, and MYC. | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Doxorubicin | Enhanced tumor growth inhibition in xenograft models suggests potential for in vitro synergy. | [3] |
In Vivo Studies
Table 2: Summary of In Vivo Combination Studies with CPI-0610
| Cancer Model | Combination Agent | Key Findings | Reference |
| MV-4-11 Leukemia Xenograft | Doxorubicin | Complete inhibition of tumor growth at suboptimal doses of both agents. | [3] |
| Myelofibrosis (Murine Model) | Ruxolitinib (JAK inhibitor) | Synergistic reduction of splenomegaly and bone marrow fibrosis. | [4] |
Clinical Data: CPI-0610 in Combination with Ruxolitinib for Myelofibrosis
The combination of CPI-0610 (pelabresib) with the JAK inhibitor ruxolitinib has been extensively studied in the MANIFEST and MANIFEST-2 clinical trials for the treatment of myelofibrosis (MF).
Table 3: Efficacy of Pelabresib + Ruxolitinib in JAK Inhibitor-Naïve Myelofibrosis Patients (MANIFEST-2 Trial)
| Endpoint (at Week 24) | Pelabresib + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | p-value | Reference |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | <0.001 | [5] |
| Absolute Change in Total Symptom Score (TSS) | -15.99 | -14.05 | 0.0545 | [5] |
| TSS Reduction ≥50% (TSS50) | 52.3% | 46.3% | 0.216 | [5] |
| Hemoglobin Response | 10.7% | 6.0% | - | [5] |
| Improvement in Bone Marrow Fibrosis (≥1 grade) | 18.8% | 11.2% | - | [6] |
Table 4: Safety Profile of Pelabresib + Ruxolitinib (MANIFEST-2 Trial)
| Adverse Event (Any Grade) | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | Reference |
| Thrombocytopenia | 52.8% | 37.4% | [7] |
| Anemia | 44.8% | 55.1% | [7] |
| Fatigue | Most frequent AE | Most frequent AE | |
| Nausea | Most frequent AE | Most frequent AE | |
| Decreased Appetite | Most frequent AE | Most frequent AE |
Experimental Protocols
In Vitro Assays
Experimental Workflow for In Vitro Combination Studies
Caption: A generalized workflow for assessing the in vitro effects of CPI-0610 in combination with other drugs.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of CPI-0610 in combination with another drug on the metabolic activity and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., multiple myeloma or lymphoma cell lines)
-
96-well plates
-
Complete culture medium
-
CPI-0610 (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with serial dilutions of CPI-0610 alone, the combination agent alone, and the combination of both drugs at various ratios. Include vehicle-treated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be assessed using software such as CompuSyn to calculate the combination index (CI).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by CPI-0610 in combination with another drug.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
CPI-0610 and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with CPI-0610, the combination agent, or the combination for 24-48 hours.
-
Harvest cells (including floating cells) and wash twice with cold PBS.
-
Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of CPI-0610 in combination with another drug on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
CPI-0610 and combination agent
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
-
4. Western Blot Analysis for MYC Expression
-
Objective: To assess the effect of CPI-0610 on the expression of the MYC oncoprotein.
-
Materials:
-
Cancer cell lines
-
CPI-0610
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with CPI-0610 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
5. NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of CPI-0610 on NF-κB transcriptional activity.
-
Materials:
-
Cell line stably expressing an NF-κB-driven luciferase reporter construct
-
96-well white opaque plates
-
CPI-0610
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of CPI-0610 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB activity relative to the stimulated control.
-
In Vivo Xenograft Studies
Experimental Workflow for In Vivo Combination Studies
Caption: A standard workflow for evaluating the in vivo efficacy of CPI-0610 combination therapy in a xenograft model.
Raji Burkitt's Lymphoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of CPI-0610 in combination with another agent in a disseminated lymphoma model.
-
Materials:
-
Raji cells
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional)
-
CPI-0610 formulation for in vivo administration
-
Combination agent formulation
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10⁶ Raji cells, often mixed with Matrigel, into the flank of each mouse.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, CPI-0610 alone, combination agent alone, and the combination).
-
Administer the drugs according to the planned schedule and route (e.g., oral gavage for CPI-0610).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Conclusion
CPI-0610 (pelabresib) has demonstrated significant therapeutic potential, particularly in combination with other targeted agents. The preclinical data provide a strong rationale for its synergistic activity in various hematological malignancies. The clinical data from the MANIFEST and MANIFEST-2 trials have established the combination of pelabresib and ruxolitinib as a promising new treatment paradigm for myelofibrosis. The protocols provided herein offer a foundation for researchers to further explore the combinatorial effects of CPI-0610 and to elucidate its full therapeutic potential.
References
- 1. Raji Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Raji Xenograft Model | Xenograft Services [xenograft.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Paper: Updated Results from the Phase 3 Manifest-2 Study of Pelabresib in Combination with Ruxolitinib for Janus Kinase Inhibitor–Naïve Patients with Myelofibrosis [ash.confex.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. static.igem.org [static.igem.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing CPI-0610 Carboxylic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-0610, also known as pelabresib (B11934094), is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] By binding to the bromodomains of BET proteins, CPI-0610 prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes and inflammatory genes.[2][3] This mechanism underlies its therapeutic potential in various malignancies, including myelofibrosis.[1][3] Preclinical studies have demonstrated that CPI-0610 can reduce cell viability, induce G1 cell cycle arrest, and promote apoptosis in cancer cell lines.[4] The primary metabolite of CPI-0610 is its carboxylic acid form. Understanding the cytotoxic potential of this major metabolite is crucial for a comprehensive assessment of the drug's overall safety and efficacy profile.
This document provides detailed protocols for assessing the in vitro cytotoxicity of CPI-0610 carboxylic acid using common and well-established assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[5]
LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[6][7]
Data Presentation
Table 1: Hypothetical IC50 Values for CPI-0610 and this compound
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| CPI-0610 | MV-4-11 | MTT | 72 | 0.5 |
| This compound | MV-4-11 | MTT | 72 | > 50 |
| CPI-0610 | K562 | MTT | 72 | 1.2 |
| This compound | K562 | MTT | 72 | > 50 |
Table 2: Hypothetical LDH Release Data
| Treatment | Concentration (µM) | Cell Line | LDH Release (% of Maximum) |
| Vehicle Control | - | MV-4-11 | 5 |
| CPI-0610 | 1 | MV-4-11 | 45 |
| This compound | 50 | MV-4-11 | 8 |
| Lysis Control | - | MV-4-11 | 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
CPI-0610 and this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., MV-4-11, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of CPI-0610 and this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
CPI-0610 and this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Roche are recommended)
-
Lysis buffer (usually provided in the kit)
-
Multichannel pipette
-
Microplate reader (wavelength as specified by the kit manufacturer)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control (Lysis Control): Cells treated with the lysis buffer provided in the kit to determine the maximum amount of LDH that can be released.
-
Background Control: Culture medium without cells.
-
-
-
LDH Release Measurement:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance) ] * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Pelabresib - Wikipedia [en.wikipedia.org]
- 2. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Techniques for Measuring BET Protein Inhibition by CPI-0610 Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that regulate gene expression by recognizing acetylated lysine (B10760008) residues on histones and other proteins. Their role in the transcription of oncogenes, such as MYC, has made them a compelling target in cancer therapy. CPI-0610 (Pelabresib) is a potent and selective small molecule inhibitor of the BET family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4. Its active metabolite, CPI-0610 carboxylic acid, is also a key molecule in understanding the compound's overall activity and potential for proteolysis-targeting chimeras (PROTACs).
These application notes provide detailed protocols for various biochemical and cellular assays to measure the inhibitory activity of this compound against BET proteins. The described methods will enable researchers to assess target engagement, downstream cellular effects, and the overall efficacy of this compound.
Signaling Pathway of BET Protein Inhibition
BET inhibitors like CPI-0610 function by competitively binding to the acetyl-lysine binding pockets of BET proteins, which displaces them from chromatin. This leads to the suppression of target gene transcription, such as MYC, ultimately resulting in reduced cell proliferation and survival in cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 | Reference |
| CPI-0610 (Pelabresib) | TR-FRET | BRD4-BD1 | 39 nM | [1] |
| CPI-0610 (Pelabresib) | MYC RNA Expression | Cellular | 0.18 µM | [1] |
| CPI-0610 (Pelabresib) | TR-FRET/AlphaLisa | BRD2-BD1, BRD3-BD1, BRD4-BD1 | 0.12 - 0.17 µM | [2] |
| CPI-0610 (Pelabresib) | TR-FRET/AlphaLisa | BRDT-BD1 | 0.22 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to measure the inhibition of BET proteins by this compound.
Biochemical Assays for Direct Binding Inhibition
These assays directly measure the ability of the inhibitor to disrupt the interaction between a BET bromodomain and its acetylated histone peptide ligand.
Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., on an anti-GST antibody bound to a GST-tagged bromodomain) and an acceptor fluorophore (e.g., on a biotinylated histone peptide bound to streptavidin-fluorophore). Inhibition of the bromodomain-histone interaction leads to a decrease in the FRET signal.[3][4][5][6]
Caption: Workflow for the TR-FRET assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
GST-tagged BRD4-BD1 protein.
-
Biotinylated histone H4 acetylated peptide.
-
This compound serial dilutions in DMSO.
-
Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor).
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add 2 µL of GST-BRD4-BD1 and 2 µL of biotinylated histone peptide to each well.
-
Add 1 µL of serially diluted this compound or DMSO vehicle control.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the detection reagent mixture.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay. Donor beads generate singlet oxygen upon illumination, which excites acceptor beads if they are in close proximity, leading to light emission. Disruption of the protein-peptide interaction by an inhibitor separates the beads and reduces the signal.[7][8][9][10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
His-tagged BRD4-BD1 protein.
-
Biotinylated acetylated histone H4 peptide.
-
This compound serial dilutions in DMSO.
-
AlphaScreen Beads: Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well ProxiPlate, add 5 µL of His-BRD4-BD1 and 5 µL of biotinylated histone peptide.
-
Add 1 µL of serially diluted this compound or DMSO vehicle.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the AlphaScreen bead mixture (pre-incubated together in the dark).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Plot the signal against the inhibitor concentration and calculate the IC50 value.
-
Cellular Assays for Target Engagement and Downstream Effects
These assays confirm that this compound enters cells, binds to its target, and elicits the expected biological response.
Principle: CETSA measures target engagement in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[11][12][13][14][15]
Caption: Workflow for the Cellular Thermal Shift Assay.
Protocol:
-
Cell Treatment and Heating:
-
Culture cells (e.g., a human cancer cell line like MM.1S) to 70-80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble BRD4 against the temperature for both treated and untreated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Principle: ChIP is used to determine if this compound displaces BET proteins from specific gene promoters in cells. Following treatment, protein-DNA complexes are cross-linked, the chromatin is sheared, and an antibody against the target protein (e.g., BRD4) is used to immunoprecipitate the protein and its associated DNA.[16][17][18][19]
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle for a defined period (e.g., 4-24 hours).
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation and Immunoprecipitation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-BRD4 antibody or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter region of a known BET target gene (e.g., MYC) to quantify the amount of immunoprecipitated DNA. A decrease in the amount of precipitated MYC promoter DNA in treated cells indicates displacement of BRD4.
-
Principle: This method measures changes in the mRNA levels of BET target genes, such as MYC, following treatment with this compound.[20][21][22][23]
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat cells with various concentrations of this compound for a specific time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method. A dose-dependent decrease in MYC expression indicates effective BET inhibition.
-
Principle: Western blotting is used to detect changes in the protein levels of BET target genes (e.g., c-Myc) or the BET proteins themselves.[24][25][26][27][28][29]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as in the RT-qPCR protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc or BRD4.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control. A decrease in c-Myc protein levels would be expected.
-
References
- 1. CPI-0610 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. columbiabiosciences.com [columbiabiosciences.com]
- 4. agilent.com [agilent.com]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. whatisepigenetics.com [whatisepigenetics.com]
- 20. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts | EMBO Molecular Medicine [link.springer.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for CPI-0610 Carboxylic Acid in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their mere inhibition. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
CPI-0610, also known as pelabresib, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers involved in the transcriptional regulation of key oncogenes like MYC. The carboxylic acid derivative of CPI-0610 serves as a high-affinity ligand for BET proteins, making it an ideal building block for the synthesis of potent and specific BET-targeting PROTACs. By incorporating CPI-0610 carboxylic acid into a PROTAC construct, researchers can effectively hijack the cellular machinery to induce the degradation of BRD4 and other BET proteins, offering a powerful tool for cancer research and therapeutics.
These application notes provide a comprehensive guide to the use of this compound in the development and evaluation of BET-degrading PROTACs.
Mechanism of Action: From Inhibition to Degradation
A PROTAC synthesized using this compound operates by inducing the formation of a ternary complex between the BET protein (e.g., BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of the BET protein. The resulting polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple BET protein molecules.
Data Presentation: Efficacy of a Representative BET-targeting PROTAC
The following table summarizes representative quantitative data for a potent BET-targeting PROTAC synthesized from a BET inhibitor warhead. These values serve as a benchmark for the expected performance of a well-designed CPI-0610-based PROTAC.
| Parameter | Description | Representative Value | Cell Line |
| BRD4 Binding Affinity (IC50) | Concentration of the PROTAC required to displace 50% of a fluorescently labeled BET ligand. | 25 nM | - |
| Ternary Complex Formation (KD) | Dissociation constant for the binding of the PROTAC to the BET protein and E3 ligase. | 50 nM | - |
| Degradation Constant (DC50) | Concentration of the PROTAC required to degrade 50% of the target protein. | 5 nM | Human leukemia (MV4-11) |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | >95% | Human leukemia (MV4-11) |
| Cell Viability (GI50) | Concentration of the PROTAC required to inhibit cell growth by 50%. | 10 nM | Human leukemia (MV4-11) |
Experimental Protocols
Protocol 1: Synthesis of a CPI-0610 based PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling this compound with an amine-functionalized linker-E3 ligase ligand (e.g., a pomalidomide-linker-amine).
Materials:
-
This compound
-
Amine-functionalized linker-E3 ligase ligand (e.g., pomalidomide-PEG-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized linker-E3 ligase ligand (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with a CPI-0610 based PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)
-
CPI-0610 based PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the CPI-0610 based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of BRD4 degradation on cell proliferation.
Materials:
-
Human cancer cell line
-
CPI-0610 based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the CPI-0610 based PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BET protein-PROTAC-E3 ligase ternary complex.
Procedure:
-
Treat cells with the CPI-0610 based PROTAC for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the BET protein (anti-BRD4) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting, probing for the presence of all three components of the ternary complex (BET protein, E3 ligase, and a tagged version of the PROTAC if applicable, or by observing the co-precipitation of the other two components).
Conclusion
This compound is a valuable chemical tool for the development of potent and selective BET-targeting PROTACs. By following the protocols outlined in these application notes, researchers can synthesize novel degraders and rigorously evaluate their biological activity. The ability to induce the degradation of BET proteins opens up new avenues for therapeutic intervention in oncology and other disease areas where BET proteins play a pathogenic role.
Application Notes and Protocols for the Laboratory Synthesis and Purification of CPI-0610 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of CPI-0610 carboxylic acid, a key chemical intermediate and metabolite of the BET inhibitor pelabresib (B11934094) (CPI-0610). The synthesis involves a multi-step sequence culminating in the hydrolysis of pelabresib's acetamide (B32628) group. Purification of the final carboxylic acid product is achieved through high-performance liquid chromatography (HPLC). This guide is intended for researchers in medicinal chemistry, drug discovery, and process development, offering a comprehensive resource for producing high-purity this compound for various research applications, including its use as a ligand in Proteolysis Targeting Chimeras (PROTACs).
Introduction
Pelabresib (CPI-0610) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[1][2] By targeting BET proteins, particularly BRD4, pelabresib disrupts key oncogenic and inflammatory signaling pathways, including the NF-κB and JAK-STAT pathways.[3] This mechanism of action has established pelabresib as a promising therapeutic candidate, especially in the treatment of myelofibrosis.[3]
This compound, a metabolite of pelabresib, is an important compound for further drug development and research. It serves as a critical building block for the creation of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins. The availability of a reliable synthesis and purification protocol for this compound is therefore essential for advancing research in this area.
This application note details a robust laboratory-scale protocol for the synthesis of this compound, starting from the parent compound, pelabresib. A straightforward hydrolysis of the acetamide moiety of pelabresib yields the desired carboxylic acid. Following the synthesis, a detailed purification protocol using reversed-phase HPLC is provided to ensure high purity of the final product.
Mechanism of Action: BET Inhibition and Signaling Pathways
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] In various cancers, BET proteins are aberrantly recruited to the regulatory regions of oncogenes, such as MYC, leading to their overexpression and driving tumor growth.[6]
Pelabresib, by competitively binding to the bromodomains of BET proteins, displaces them from chromatin, leading to the downregulation of target gene expression.[3] This has a profound impact on cancer cell proliferation, survival, and inflammatory responses. One of the key pathways modulated by BET inhibitors is the NF-κB signaling pathway, which is a central regulator of inflammation and is often constitutively active in cancer.[4] By inhibiting BET proteins, pelabresib can suppress the transcription of NF-κB target genes, thereby reducing inflammation and exerting anti-tumor effects.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from pelabresib, followed by its purification.
Synthesis of Pelabresib (CPI-0610)
The synthesis of pelabresib is a complex, multi-step process. A plausible synthetic route, adapted from patent literature, is outlined below. This synthesis should be performed by trained organic chemists in a well-equipped laboratory.
Protocol for the Synthesis of Pelabresib (CPI-0610)
A detailed, step-by-step synthesis protocol for the complex heterocyclic core of pelabresib is beyond the scope of this document and is considered proprietary information of the patent holders. Researchers should refer to the relevant patent literature (e.g., US9969747B2) for detailed procedures on the synthesis of the 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide (pelabresib) core.
Synthesis of this compound via Hydrolysis of Pelabresib
This protocol describes the conversion of pelabresib to this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pelabresib (CPI-0610) | ≥98% | Commercially available |
| Sodium Hydroxide (B78521) (NaOH) | ACS Reagent Grade | Standard chemical supplier |
| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | Standard chemical supplier |
| Deionized Water | High Purity | Laboratory supply |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Standard chemical supplier |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Standard chemical supplier |
| Round-bottom flask | - | Laboratory glassware supplier |
| Magnetic stirrer and stir bar | - | Laboratory equipment supplier |
| Reflux condenser | - | Laboratory glassware supplier |
| Heating mantle | - | Laboratory equipment supplier |
| Separatory funnel | - | Laboratory glassware supplier |
| Rotary evaporator | - | Laboratory equipment supplier |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of pelabresib (CPI-0610) in 20 mL of ethanol.
-
Addition of Base: Prepare a 5 M solution of sodium hydroxide in deionized water. Add 10 mL of the 5 M NaOH solution to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Acidify the aqueous layer to a pH of approximately 2-3 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid should form. d. Extract the aqueous layer with dichloromethane (3 x 30 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification Protocol
The crude this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
| Instrument/Material | Specifications |
| Preparative HPLC System | Equipped with a UV detector |
| HPLC Column | C18, 5 µm particle size, 19 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) |
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL).
-
HPLC Method:
-
Flow Rate: 15 mL/min
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the main peak of the this compound.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC-MS.
Data Presentation
The following table summarizes the expected yield and purity of the synthesized this compound.
| Parameter | Expected Value |
| Synthesis | |
| Starting Material | Pelabresib (CPI-0610) |
| Product | This compound |
| Theoretical Yield | ~1.0 g |
| Crude Yield | 80-90% |
| Purification | |
| Method | Preparative RP-HPLC |
| Final Yield (after purification) | 60-70% |
| Purity (by analytical HPLC) | >98% |
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory synthesis and purification of this compound. The described method, involving the hydrolysis of commercially available pelabresib followed by HPLC purification, is robust and reproducible, yielding a high-purity product suitable for a range of research applications in drug discovery and development. The provided diagrams and structured protocols are designed to facilitate ease of use and understanding for researchers in the field.
References
- 1. US9969747B2 - Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide - Google Patents [patents.google.com]
- 2. Pelabresib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9969747B2 - Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CPI-0610 carboxylic acid experimental variability
Welcome to the technical support center for CPI-0610 (pelabresib). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the use of CPI-0610, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-0610?
A1: CPI-0610, also known as pelabresib (B11934094), is a selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It functions by binding to the acetylated lysine-binding pockets (bromodomains) of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors.[2] This disruption of protein-protein interactions leads to the downregulation of key oncogenic and inflammatory gene expression, such as those regulated by the NF-κB signaling pathway and the proto-oncogene MYC.[1][3][4]
Q2: What are the key downstream signaling pathways affected by CPI-0610?
A2: CPI-0610 primarily impacts signaling pathways that are crucial for cell proliferation, survival, and inflammation. By inhibiting BET proteins, it downregulates the NF-κB signaling pathway, which is constitutively active in many cancers.[3][4] Additionally, it has been shown to suppress the transcription of MYC, a critical regulator of cell cycle progression and apoptosis.[3][5][6] Preclinical studies have also indicated that CPI-0610 can affect STAT signaling and the expression of anti-apoptotic proteins like BCL2A1.[4]
Q3: What is the recommended solvent and storage condition for CPI-0610?
A3: For in vitro experiments, CPI-0610 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage of a stock solution, it is recommended to store it at -80°C for up to six months or at -20°C for one month.[5] Always refer to the manufacturer's specific instructions for the particular formulation you are using.
Q4: Is there a difference between the capsule and tablet formulations of CPI-0610 reported in clinical trials?
A4: Yes, a Phase I study in patients with relapsed or refractory lymphoma indicated that the bioavailability of the tablet formulation of pelabresib was approximately 60% greater than that of the capsule formulation.[3][7] For preclinical research, it is crucial to be aware of the formulation if using a clinically sourced compound, as this can significantly impact systemic exposure and, consequently, experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | - Ensure complete dissolution of CPI-0610 in the solvent (e.g., DMSO) before preparing serial dilutions. - Prepare fresh dilutions for each experiment from a recently thawed stock solution. Avoid multiple freeze-thaw cycles of the stock solution.[5] - Verify the accuracy of your pipetting and dilution calculations. |
| Cell Seeding Density | - Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can respond differently to treatment. - Ensure even cell distribution in multi-well plates by using proper mixing techniques before and after seeding. |
| DMSO Concentration | - Maintain a consistent and low final concentration of DMSO across all wells, including vehicle controls (typically ≤ 0.1%). High concentrations of DMSO can be toxic to cells and confound results. |
| Assay Incubation Time | - Optimize the incubation time for your specific cell line and assay. The cytotoxic effects of CPI-0610 are time-dependent.[5] A 72-hour incubation has been shown to be effective in some multiple myeloma cell lines.[5] |
| Cell Line Heterogeneity | - If using a heterogeneous cell line, consider single-cell cloning to establish a more uniform population. - Regularly perform cell line authentication to ensure the identity and purity of your cells. |
Issue 2: Inconsistent Downregulation of Target Genes (e.g., MYC)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | - The transcriptional effects of BET inhibitors can be rapid. Maximal inhibition of transcription has been observed within approximately 4 hours in some studies.[3] Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal time point for assessing target gene downregulation in your specific experimental system. |
| Incorrect Dose Range | - Perform a dose-response experiment to identify the effective concentration range for CPI-0610 in your cell line. The EC50 for MYC suppression has been reported as 0.18 µM in one context.[5] - Ensure the concentrations used are consistent with published effective ranges. |
| RNA/Protein Degradation | - Use appropriate inhibitors of RNases and proteases during sample collection and processing to prevent degradation of your target molecules. - Ensure proper storage of samples at -80°C. |
| Assay Sensitivity | - For qPCR, ensure your primers are specific and efficient. - For Western blotting, optimize antibody concentrations and blocking conditions to ensure a good signal-to-noise ratio. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of CPI-0610 in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of CPI-0610 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Quantitative Data Summary
Table 1: In Vitro Potency of CPI-0610 (Pelabresib)
| Target/Assay | Cell Line(s) | Value | Reference |
| BRD4-BD1 Inhibition (IC50) | Biochemical Assay | 39 nM | [5] |
| MYC Suppression (EC50) | Not Specified | 0.18 µM | [5] |
| Cell Viability (IC50) | Multiple Myeloma Cell Lines | Dose-dependent reduction | [5] |
Table 2: Pharmacokinetic Parameters of CPI-0610 (Pelabresib) from a Phase I Study
| Parameter | Value | Note | Reference |
| Half-life (t½) | ~15 hours | Supports once-daily dosing | [3][7] |
| Absorption | Rapid | - | [3][7] |
| Bioavailability | Tablet > Capsule | ~60% greater for tablet | [3][7] |
Visualizations
Caption: CPI-0610 inhibits BET proteins, downregulating key oncogenes and inflammatory pathways.
Caption: A logical workflow for troubleshooting experimental variability when using CPI-0610.
References
- 1. Pelabresib - Wikipedia [en.wikipedia.org]
- 2. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
optimizing CPI-0610 carboxylic acid concentration in assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of CPI-0610 and its carboxylic acid derivative in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between CPI-0610 and CPI-0610 carboxylic acid?
A1: CPI-0610 (also known as Pelabresib) is a potent, cell-active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] It is designed to enter cells and directly engage BET proteins to inhibit their function. In contrast, This compound is primarily intended for use as a synthetic chemical handle for developing PROTACs (PROteolysis TArgeting Chimeras).[3][4] The carboxylic acid group provides a convenient attachment point for a linker, which is then connected to an E3 ligase-recruiting ligand. While it retains the core BET-binding structure, it is not optimized for direct use in cellular assays and may have different properties, such as reduced cell permeability.
Q2: What is the mechanism of action for CPI-0610?
A2: CPI-0610 competitively binds to the acetylated lysine (B10760008) recognition pockets (bromodomains) of BET proteins. This prevents BET proteins from binding to acetylated histones on chromatin, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. A primary consequence of this inhibition is the rapid downregulation of the transcription of critical oncogenes, most notably MYC.[5][6]
Q3: What is a recommended starting concentration for CPI-0610 in a cell-based assay?
A3: The optimal concentration is highly dependent on the cell line and assay duration. Based on published data, a sensible starting point for a 72-hour cell viability assay is a dose-response curve ranging from 1 nM to 1 µM . The reported IC50 value for CPI-0610 in the MV-4-11 acute myeloid leukemia cell line is approximately 120 nM.[1] For mechanistic assays, such as observing MYC suppression, concentrations between 100 nM and 500 nM are often effective within 4 to 24 hours.[5]
Q4: How should I prepare and store a stock solution of CPI-0610?
A4: CPI-0610 is highly soluble in DMSO (approx. 70-73 mg/mL) but is insoluble in water.[2][7]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months or more).[2]
Quantitative Data Summary
The potency of CPI-0610 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative metrics.
Table 1: Biochemical Potency of CPI-0610
| Target | Assay Type | Potency Value |
| BRD4-BD1 | TR-FRET | IC50: 39 nM[1][7][8] |
| BRD2-BD1 | AlphaLisa | IC50: 160 nM[9] |
| BRD2-BD2 | AlphaLisa | IC50: 25 nM[9] |
Table 2: Cellular Activity of CPI-0610
| Cell Line | Assay Type | Metric | Potency Value | Incubation Time |
| MV-4-11 (AML) | MYC Expression | EC50 | 180 nM[1][8] | 4 hours |
| MV-4-11 (AML) | Cell Viability | IC50 | 120 nM[1] | Not Specified |
| MM.1S (Multiple Myeloma) | Cell Viability | Dose-dependent | 0-1500 nM[1] | 72 hours |
| INA6 (Multiple Myeloma) | Cell Cycle Arrest | Effective Conc. | 800 nM[1] | 72 hours |
Visualizing Key Processes
Diagrams help clarify the complex biological and experimental processes involved in working with CPI-0610.
Caption: CPI-0610 mechanism of action in suppressing MYC transcription.
Troubleshooting Guide
Issue 1: Compound Precipitates Out of Solution When Diluting into Aqueous Media
-
Question: My CPI-0610 stock in DMSO is clear, but when I add it to my cell culture medium, a precipitate forms. What's wrong?
-
Answer: This is a common issue for hydrophobic compounds like CPI-0610. The cause is typically "crashing out," where the compound's solubility dramatically decreases when the solvent changes from 100% DMSO to an aqueous buffer.
-
Solution 1: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%. High DMSO levels can be toxic to cells and cause solubility artifacts. Always include a vehicle control with a matched final DMSO concentration.
-
Solution 2: Use a Serial Dilution Method: Instead of diluting the high-concentration stock directly into the final volume of media, perform one or two intermediate dilution steps in media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Solution 3: Gentle Warming & Mixing: After dilution, warm the media to 37°C and mix thoroughly but gently before adding to cells.
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Question: I am seeing high variability in my cell viability (IC50) results between experiments. What are the potential causes?
-
Answer: Variability can stem from several factors related to both the compound and the experimental setup.
-
Compound Stability: Ensure your stock solution is stored correctly in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles which can degrade the compound.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells that are overly confluent or have been passaged too many times can respond differently to treatment.
-
Assay Timing: Effects on cell proliferation can take time to manifest. Ensure your incubation period (e.g., 72-96 hours) is sufficient for the inhibitor to exert its anti-proliferative effects. Conversely, transcriptional changes (MYC suppression) are rapid and should be measured at earlier time points (e.g., 4-24 hours).[5]
-
Vehicle Control: Always run a vehicle control (media + same final % of DMSO) to properly normalize your data.
-
Issue 3: Using this compound in a Cellular Assay with No Effect
-
Question: I treated my cells with this compound but saw no decrease in cell viability or MYC expression. Is the compound inactive?
-
Answer: This is an expected result. This compound is designed as a chemical intermediate for PROTAC synthesis, not as a direct, cell-active inhibitor.[4] The addition of the polar carboxylic acid group likely reduces its ability to passively diffuse across the cell membrane.
-
Solution: For experiments requiring intracellular BET inhibition, you must use the parent compound, CPI-0610 (Pelabresib) . The carboxylic acid version should only be used for chemical conjugation and subsequent PROTAC development.
-
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration of CPI-0610 that inhibits cell proliferation by 50% (GI50).
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere/recover for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of CPI-0610 in culture medium. A typical 10-point curve might range from 2 µM down to 1 nM (final concentration 1 µM to 0.5 nM). Also prepare a 2X vehicle control (medium + DMSO).
-
Treatment: Remove the existing medium from cells and add an equal volume of the 2X compound dilutions or vehicle control.
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to calculate the GI50 value.
Protocol 2: Western Blot for c-MYC Protein Suppression
This protocol assesses the effect of CPI-0610 on the protein levels of its key downstream target, c-MYC.
-
Cell Treatment: Seed cells in 6-well plates. Treat with desired concentrations of CPI-0610 (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control for a short duration, typically 6 to 24 hours , as c-MYC protein has a short half-life.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-MYC overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. A dose-dependent decrease in the c-MYC band intensity should be observed relative to the loading control.[6]
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Probe CPI-0610 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Troubleshooting CPI-0610 Carboxylic Acid Solubility Issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with CPI-0610 carboxylic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CPI-0610 and why is its solubility a concern?
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It is investigated for its potential in treating various hematological malignancies.[3][4][5] The active form of the molecule for use in PROTAC development is this compound.[6][7] Like many carboxylic acid-containing compounds, CPI-0610 can exhibit poor aqueous solubility, which can lead to challenges in formulation, inconsistent experimental results, and reduced bioavailability.[8][9]
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound is primarily influenced by:
-
pH: Carboxylic acids are weak acids and their solubility is highly pH-dependent. At low pH, the carboxylic acid group is protonated, making the molecule less polar and less soluble in aqueous solutions. At higher pH (above its pKa), it deprotonates to form a more soluble carboxylate salt.[8][10]
-
Solvent: The choice of solvent is critical. While sparingly soluble in water, CPI-0610 shows good solubility in organic solvents like DMSO.[1][2][11]
-
Temperature: Generally, solubility increases with temperature, although the stability of the compound at elevated temperatures must be considered.[12]
-
Presence of Co-solvents or Excipients: The addition of water-miscible organic solvents or other solubilizing agents can significantly enhance solubility.[8][12]
Q3: What is the mechanism of action of CPI-0610?
CPI-0610 is a BET inhibitor that binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[1] This disrupts the transcription of key oncogenes and pro-inflammatory genes, such as those regulated by the NF-κB signaling pathway.[5][13][14]
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions of CPI-0610.
This is a common issue arising from the low aqueous solubility of the free carboxylic acid form of CPI-0610. The following troubleshooting workflow can help address this problem.
Caption: Troubleshooting workflow for CPI-0610 solubility issues.
Quantitative Data: Solubility of CPI-0610
The following table summarizes the solubility of CPI-0610 in various solvents. Note that the aqueous solubility of the carboxylic acid form is expected to be low and highly pH-dependent.
| Solvent | Solubility | Reference(s) |
| DMSO | 73 mg/mL (199.55 mM) | [1][11] |
| 70 mg/mL (191.35 mM) | [2] | |
| Water | Insoluble | [2] |
| Ethanol | 12 mg/mL | [2] |
| Aqueous Buffer | Highly pH-dependent (low at acidic pH) | [8][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently warm the solution (not exceeding 40°C) until the solid is completely dissolved. Visually inspect for any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS).
-
pH Adjustment (Initial): While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the buffer to raise the pH to a level where the carboxylic acid is expected to be deprotonated and more soluble (e.g., pH 8.0-9.0).
-
Drug Addition: Add the required volume of the CPI-0610 DMSO stock solution to the basic buffer. The final DMSO concentration should be kept as low as possible for biological assays.
-
Dissolution: Continue stirring until the solution is clear. Gentle sonication can be used to aid dissolution.
-
pH Adjustment (Final): Carefully adjust the pH back to the desired experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Monitor for any signs of precipitation.
Visualizations
Impact of pH on Carboxylic Acid Solubility
The ionization state of the carboxylic acid group is crucial for its aqueous solubility. The following diagram illustrates this relationship.
Caption: Effect of pH on this compound solubility.
Simplified Signaling Pathway of CPI-0610 Action
CPI-0610 exerts its effects by inhibiting BET proteins, which are critical readers of the histone code and regulators of gene transcription. A key pathway affected is the NF-κB signaling pathway, which is often dysregulated in cancer.
Caption: Simplified CPI-0610 mechanism of action.
References
- 1. abmole.com [abmole.com]
- 2. adooq.com [adooq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
Technical Support Center: CPI-0610 Carboxylic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the CPI-0610 carboxylic acid metabolite in solution. The following information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and potential issues related to the stability of the this compound metabolite in solution.
Q1: My CPI-0610 solution is showing signs of degradation, and I suspect the formation of the carboxylic acid metabolite. What are the primary factors that influence the stability of CPI-0610 and lead to the formation of its carboxylic acid metabolite?
A1: The primary degradation pathway for CPI-0610 leading to its carboxylic acid metabolite is likely the hydrolysis of the amide bond. The rate of this hydrolysis is significantly influenced by pH and temperature. Amide bonds, while generally more stable than ester bonds, can still undergo hydrolysis under certain conditions.[1][2][3]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in CPI-0610.[4][5] The stability of carboxylic acid-containing drugs is often pH-dependent. It is crucial to maintain the pH of your solution within a range that minimizes this catalytic effect.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6] Therefore, storing your solutions at lower temperatures is critical for maintaining stability.
-
Light Exposure: Although hydrolysis is a primary concern, photostability should also be considered. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[7][8] It is recommended to protect solutions from light.
Q2: What is the recommended pH range for storing solutions of the this compound metabolite to ensure its stability?
A2: While specific experimental data for the this compound is not publicly available, general principles for carboxylic acid-containing molecules suggest that a slightly acidic to neutral pH range is often optimal for stability. Extreme pH values (highly acidic or highly alkaline) should be avoided as they can catalyze degradation.[5] We recommend empirically determining the optimal pH for your specific experimental conditions by conducting a pH stability study. A good starting point for investigation would be a pH range of 4 to 7.
Q3: I am observing a loss of potency in my stock solution of the this compound metabolite over time. What are the recommended storage conditions?
A3: To minimize degradation and preserve the potency of your stock solution, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies.
-
Solvent: The choice of solvent can impact stability. While common solvents like DMSO are used for initial solubilization, for aqueous working solutions, it is important to use a buffer system to control the pH.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I detect and quantify the formation of the this compound metabolite in my samples?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective analytical techniques for separating, identifying, and quantifying the parent drug and its metabolites.[9][10]
-
HPLC: A reverse-phase HPLC method with a suitable C18 column can be developed to separate CPI-0610 from its more polar carboxylic acid metabolite. UV detection can be used for quantification.
-
LC-MS: For higher sensitivity and confirmation of identity, LC-MS is the preferred method. The mass spectrometer can be used to identify the parent drug and the metabolite based on their mass-to-charge ratios.
Q5: I need to perform a forced degradation study on the this compound. What conditions should I test?
A5: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][6][11] The following conditions are recommended based on ICH guidelines:[12]
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 70°C) for the solid compound and in solution.
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[13][14]
Data Presentation
The following tables provide a hypothetical summary of expected stability data for the this compound metabolite under various conditions. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C for 24 hours.
| pH | % Remaining this compound |
| 2.0 | 85% |
| 4.0 | 98% |
| 7.0 | 95% |
| 9.0 | 70% |
| 12.0 | 50% |
Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 7.0) for 7 days.
| Temperature | % Remaining this compound |
| -20°C | >99% |
| 4°C | 97% |
| 25°C (Room Temperature) | 88% |
| 40°C | 75% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate one sample at room temperature and another at 60°C. Collect aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C. Collect aliquots at the same time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature and collect aliquots at the specified time points.
-
Thermal Degradation: Incubate a solid sample of the compound and a solution (in a suitable buffer at neutral pH) at 70°C. Analyze at 1, 3, and 7 days.
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Keep a control sample in the dark.
-
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Quantify the amount of the remaining this compound and any major degradation products.
Visualizations
Signaling Pathway
CPI-0610 is a BET (Bromodomain and Extra-Terminal domain) inhibitor. BET proteins, particularly BRD4, are crucial for the transcription of key oncogenes like MYC and genes involved in inflammatory responses, such as those regulated by NF-κB.[1][15] By inhibiting BET proteins, CPI-0610 disrupts these transcriptional programs.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Photostability Testing - Sampled [sampled.com]
- 15. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Navigating the Challenges of Carboxylic Acid-Containing PROTACs: A Technical Support Guide
Disclaimer: The following technical support guide addresses the challenges and design considerations for Proteolysis Targeting Chimeras (PROTACs) that incorporate a carboxylic acid moiety. It has come to our attention that the initial query mentioned CPI-0610 in this context. It is important to clarify that CPI-0610 (Pelabresib) is a BET (Bromodomain and Extra-Terminal domain) inhibitor, not a PROTAC . This guide will, therefore, focus on the broader, hypothetical, yet highly relevant, challenges a researcher might face when designing a PROTAC with a warhead containing a carboxylic acid, a common structural feature in many small molecule inhibitors.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the design, synthesis, and evaluation of PROTACs featuring a carboxylic acid group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating a carboxylic acid into a PROTAC design?
A1: The primary challenges stem from the physicochemical properties of the carboxylic acid group. At physiological pH (~7.4), carboxylic acids are typically deprotonated to form a negatively charged carboxylate. This charge significantly increases the polar surface area (PSA) of the PROTAC, which can lead to:
-
Poor Cell Permeability: The negatively charged carboxylate group hinders passive diffusion across the lipid bilayer of cell membranes, often resulting in low intracellular concentrations of the PROTAC.[1]
-
pH-Dependent Solubility: Carboxylic acids exhibit pH-dependent solubility, being more soluble in their ionized form at higher pH and less soluble in their neutral form at lower pH. This can impact formulation and absorption.
-
Potential for Drug-Drug Interactions: The carboxylic acid moiety can interact with drug transporters, potentially leading to efflux from the cell or altered pharmacokinetic profiles.[1]
-
Synthetic and Purification Hurdles: The reactive nature of carboxylic acids can sometimes complicate synthesis and purification, requiring protective group strategies.[2]
Q2: How does the pH-dependent ionization of a carboxylic acid impact PROTAC cell permeability?
A2: The cell membrane is a lipid bilayer that is more permeable to neutral, lipophilic molecules. A carboxylic acid exists in equilibrium between its neutral (protonated) form and its charged (deprotonated) carboxylate form. The ratio of these two forms is dependent on the pKa of the carboxylic acid and the pH of the environment. In the slightly basic environment of the blood and extracellular space (pH ~7.4), the carboxylate form predominates, which is poorly permeable. For the PROTAC to cross the cell membrane via passive diffusion, it must be in its more lipophilic, neutral form. This pH-partitioning effect can significantly limit the effective concentration of the PROTAC that is able to enter the cell.
Q3: What are the most common strategies to overcome the poor permeability of carboxylic acid-containing PROTACs?
A3: Several strategies can be employed to mitigate the negative impact of a carboxylic acid on cell permeability:
-
Prodrug Approach: The carboxylic acid can be masked with a labile group, such as an ester, that is cleaved by intracellular enzymes (e.g., esterases) to release the active carboxylic acid-containing PROTAC inside the cell.[3][4] This increases the lipophilicity of the molecule for better membrane transport.
-
Amide-to-Ester Substitution: In the linker or other parts of the PROTAC, replacing an amide bond with an ester can reduce the number of hydrogen bond donors and the overall polarity, which has been shown to improve permeability.[5][6]
-
Linker Optimization: The linker composition can be modified to balance the overall physicochemical properties of the PROTAC. Incorporating more lipophilic or rigid elements in the linker can help to offset the polarity of the carboxylic acid.[7][8]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to adopt a conformation that allows for intramolecular hydrogen bonding can shield the polar groups, including the carboxylic acid, reducing the effective PSA and improving permeability.[7]
Q4: Can the carboxylic acid group interfere with the formation of a stable ternary complex?
A4: Yes, potentially. The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient protein degradation. The carboxylic acid, especially in its charged state, could:
-
Introduce Electrostatic Repulsion: If the binding pockets of the target protein or the E3 ligase have negatively charged residues in the vicinity of the carboxylic acid, it could lead to electrostatic repulsion, destabilizing the ternary complex.
-
Alter Binding Pose: The presence of the carboxylic acid could alter the binding orientation of the warhead, which in turn could affect the overall geometry of the ternary complex, making it less productive for ubiquitination. It is crucial to consider the electrostatic environment of the binding sites when designing a PROTAC with a carboxylic acid-containing warhead.
Troubleshooting Guides
Problem 1: Low or No Target Degradation with a Carboxylic Acid-Containing PROTAC
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Synthesize an ester prodrug of the carboxylic acid. 2. Perform a cellular uptake assay (e.g., LC-MS/MS of cell lysate). | Masking the charge of the carboxylic acid will improve membrane transit.[3][4] Quantifying intracellular concentration will confirm if the PROTAC is reaching its target. |
| Inefficient Ternary Complex Formation | 1. Modify the linker length and composition. 2. Conduct biophysical assays (e.g., SPR, ITC) to measure ternary complex cooperativity. | The linker plays a critical role in orienting the two proteins for productive ubiquitination.[8] Direct measurement of ternary complex formation can diagnose issues with binding. |
| PROTAC Efflux | 1. Co-incubate cells with known efflux pump inhibitors. 2. Redesign the linker to reduce recognition by efflux pumps. | If degradation is rescued in the presence of an inhibitor, efflux is likely the cause. Modifying the linker may reduce its affinity for transporters.[1] |
| Metabolic Instability | 1. Incubate the PROTAC with liver microsomes or plasma and analyze for degradation products by LC-MS/MS. 2. Modify the linker or other metabolically liable sites. | This will determine if the PROTAC is being rapidly metabolized. Introducing metabolic blockers (e.g., fluorine) or more stable chemical motifs can increase the half-life. |
Problem 2: High In Vitro Potency (Biochemical Assay) but No Cellular Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Low Cell Permeability | 1. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Synthesize and test a prodrug version. | PAMPA provides a quick assessment of passive permeability.[4] A prodrug is a direct way to test if masking the carboxylic acid improves cellular activity. |
| Lack of Intracellular Target Engagement | 1. Conduct a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay. | These assays confirm that the PROTAC is binding to its intended target within the cell. |
| Rapid Efflux | 1. Use efflux pump inhibitors in the cellular assay. | This is a direct method to test if active transport out of the cell is preventing the PROTAC from reaching an effective concentration.[1] |
Quantitative Data Summary
Table 1: Impact of Physicochemical Properties on PROTAC Permeability
| Property | General Guideline for "Beyond Rule of 5" | Impact of Carboxylic Acid | Mitigation Strategy |
| Molecular Weight (MW) | Often > 800 Da | No direct impact, but contributes to overall high MW | Use smaller E3 ligase ligands (e.g., CRBN vs. VHL ligands)[7] |
| Topological Polar Surface Area (TPSA) | Aim for < 140 Ų if possible | Increases TPSA significantly | Prodrug, intramolecular hydrogen bonding[7] |
| Hydrogen Bond Donors (HBD) | Aim for < 5 | Adds 1 HBD (in protonated form) | Amide-to-ester substitution in linker[5][6] |
| Rotatable Bonds | Often > 10 | No direct impact | Incorporate rigid linkers (e.g., piperazine, phenyl groups)[8] |
Table 2: Example of a Prodrug Strategy for a Carboxylic Acid-Containing PROTAC
| Compound | Moiety | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Cellular Degradation (DC₅₀) |
| PROTAC-COOH | Carboxylic Acid | Low (< 1) | > 5 µM |
| PROTAC-COOEt | Ethyl Ester Prodrug | Moderate (5-10) | 0.5 µM |
| Note: Data is illustrative and based on general trends reported in the literature.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation to Attach a Carboxylic Acid-Containing Warhead
-
Dissolution: Dissolve the carboxylic acid-containing warhead (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amine-functionalized linker (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blotting to Quantify Target Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
Visualizations
Caption: General mechanism of action for a PROTAC.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-0610 and its Carboxylic Acid Metabolite
Welcome to the Technical Support Center for CPI-0610. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, identifying, and mitigating potential off-target effects of CPI-0610 (pelabresib) and its primary metabolite, CPI-0610 carboxylic acid, during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is CPI-0610 and what is its primary mechanism of action?
A1: CPI-0610, also known as pelabresib, is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins, CPI-0610 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC and modulation of signaling pathways like NF-κB.[1][3][4] This mechanism underlies its therapeutic potential in various hematologic malignancies, including myelofibrosis.[1][5]
Q2: What are the known on-target and off-target effects of CPI-0610?
A2: The most commonly reported adverse events for CPI-0610 in clinical trials are considered on-target effects, stemming from its mechanism as a BET inhibitor. These include:
-
Thrombocytopenia: A class effect for all BET inhibitors, which is typically dose-dependent, reversible, and non-cumulative.[4][6]
-
Gastrointestinal (GI) toxicities: Including nausea, diarrhea, and decreased appetite.[4][6]
-
Anemia: Observed in some patients.[6]
As a pan-BET inhibitor, CPI-0610 is known to bind to all members of the BET family (BRD2, BRD3, and BRD4).[1][7] While this broad activity is central to its therapeutic effect, it can also contribute to on-target toxicities.[7] Specific off-target effects, meaning interactions with proteins outside the BET family, have not been extensively reported in the public domain. However, like any small molecule inhibitor, off-target interactions are possible and should be experimentally investigated.
Q3: Is there information available on the off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound.[8][9] This molecule is a metabolite of CPI-0610 and is used as a ligand for PROTAC (Proteolysis Targeting Chimera) development.[8][9] Given that metabolic transformation can alter the binding profile of a compound, it is crucial for researchers to experimentally determine the off-target effects of this metabolite in their systems. The troubleshooting guides and experimental protocols provided in this support center offer a framework for conducting such investigations.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is a critical aspect of preclinical drug development. Here are some strategies:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by CPI-0610 with that of other structurally distinct BET inhibitors. If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.
-
Rescue Experiments: If a phenotype is observed upon treatment with CPI-0610, attempt to "rescue" it by overexpressing a form of the target protein (e.g., a BET protein) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of CPI-0610 required to induce a phenotype with its known on-target potency (IC50 for BET inhibition). A significant discrepancy may suggest an off-target mechanism.
-
Knockdown/Knockout Models: Use genetic tools like siRNA or CRISPR to deplete the intended target (BET proteins). If the phenotype of genetic depletion mimics that of CPI-0610 treatment, it supports an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity at low concentrations of CPI-0610 or its carboxylic acid metabolite.
| Potential Cause | Troubleshooting Steps |
| Potent On-Target Toxicity in the Specific Cell Line | 1. Confirm On-Target Potency: Perform a dose-response curve and confirm that the observed toxicity aligns with the IC50 for BET inhibition in your cell line. 2. Assess Target Expression: Verify the expression levels of BRD2, BRD3, and BRD4 in your cells. High expression could lead to increased sensitivity. 3. Rescue Experiment: Attempt a rescue experiment by overexpressing a BET protein to see if the toxicity is mitigated. |
| Off-Target Toxicity | 1. Kinase Profiling: Screen CPI-0610 and its carboxylic acid metabolite against a broad panel of kinases to identify potential off-target kinase inhibition. 2. Proteomic Profiling: Utilize chemical proteomics to identify unintended protein binding partners. 3. Consult Off-Target Databases: Check publicly available databases for known off-target interactions of similar chemical scaffolds. |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Confirm the purity and integrity of your compound stock using techniques like HPLC-MS. 2. Assess Stability in Media: Determine the stability of the compound in your cell culture media over the course of the experiment. |
Issue 2: Discrepancy between in vitro biochemical assays and cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Permeability and Efflux | 1. Assess Cellular Uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of CPI-0610 and its metabolite. 2. Investigate Efflux Pumps: Determine if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that may be exporting the compound. |
| Metabolism of the Compound | 1. Metabolite Profiling: Analyze cell lysates and culture media to identify and quantify the metabolites of CPI-0610 formed by your cells. 2. Test Metabolite Activity: Synthesize and test the activity of the major metabolites (including the carboxylic acid) in both biochemical and cell-based assays. |
| Cellular Context and Target Engagement | 1. Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that CPI-0610 is engaging with BET proteins inside the cell. 2. Downstream Biomarkers: Measure the modulation of known downstream targets of BET inhibition (e.g., c-MYC expression) to confirm on-target activity in cells. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of CPI-0610 and its carboxylic acid metabolite against a panel of protein kinases.
Objective: To determine the inhibitory activity of the test compounds against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of CPI-0610 and this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).
-
Assay Format: The service provider will typically use a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay to measure kinase activity.
-
Inhibitor Concentration: Screen the compounds at a fixed concentration (e.g., 1 µM or 10 µM) to identify initial hits.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50% at the screening concentration), perform follow-up dose-response experiments to determine the IC50 value.
-
Data Analysis: Analyze the data to generate a selectivity profile. The results can be visualized using a kinome tree map to illustrate the on- and off-target interactions.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the cellular binding partners of CPI-0610 and its carboxylic acid metabolite using an affinity-based proteomics approach.
Objective: To identify the on- and off-target proteins that interact with the test compounds in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by immobilizing CPI-0610 or its carboxylic acid metabolite onto a solid support (e.g., sepharose beads) via a linker. It is crucial to choose a linker attachment point that does not interfere with the compound's binding to its targets.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Affinity Pulldown: Incubate the cell lysate with the affinity probe to allow the compounds to bind to their target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the compound-conjugated beads compared to control beads.
Visualizations
Caption: On-target vs. potential off-target signaling of CPI-0610.
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: Logic diagram for troubleshooting unexpected toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: CPI-0610 and its Carboxylic Acid Metabolite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor, CPI-0610.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-0610?
A1: CPI-0610, also known as pelabresib, is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] It functions by binding to the bromodomains of these proteins, preventing their interaction with acetylated histones and transcription factors.[3] This disruption of protein-protein interactions leads to the downregulation of key oncogenes such as MYC and pro-inflammatory genes, thereby inhibiting cell proliferation and inflammatory responses.[4]
Q2: What are the known downstream effects of CPI-0610?
A2: By inhibiting BET proteins, CPI-0610 has been shown to downregulate NF-κB signaling, which is crucial for inflammatory responses and is constitutively active in many cancers.[4][5] Preclinical studies have demonstrated that this leads to reduced viability in cancer cell lines and suppression of tumor growth in xenograft models.[4] A key downstream effect is the transcriptional suppression of the proto-oncogene MYC.[4]
Q3: Is there a known active carboxylic acid metabolite of CPI-0610?
A3: Currently, there is no publicly available information detailing a specific carboxylic acid metabolite of CPI-0610 that retains significant biological activity. The metabolism of CPI-0610 is not extensively described in the provided search results. Researchers should be aware that metabolites may have different properties than the parent compound, but specific data on this for CPI-0610 is lacking.
Q4: What are the common adverse events observed in clinical trials that might translate to in vitro or in vivo preclinical models?
A4: In clinical settings, the most frequently observed adverse events include thrombocytopenia (a known class effect of BET inhibitors), fatigue, nausea, and decreased appetite.[5] In a preclinical research context, these could manifest as unexpected cytotoxicity in certain cell types or general toxicity in animal models, even at concentrations where specific anti-proliferative effects are expected.
Troubleshooting Guide for Unexpected Results
Q1: My results show a paradoxical increase in the expression of a target gene after CPI-0610 treatment. Why is this happening?
A1: While BET inhibitors are generally transcriptional repressors, paradoxical upregulation of certain genes can occur. This can be due to several factors:
-
Indirect Effects: The inhibition of a primary target gene may lead to the compensatory upregulation of other genes in a feedback loop.
-
Redistribution of Transcription Factors: By displacing BET proteins from chromatin, CPI-0610 might inadvertently make transcription factors more available to bind to other regulatory elements, leading to the activation of specific genes. A known example with a similar BET inhibitor, JQ1, is the increased transcription of the HIV genome due to making the P-TEFb complex more available to the viral trans-activator, Tat.[6]
-
Off-Target Effects: Although CPI-0610 is selective for BET proteins, cross-reactivity with other non-BET bromodomain-containing proteins could lead to unexpected transcriptional activation.[1]
Troubleshooting Steps:
-
Confirm the finding: Repeat the experiment with a fresh dilution of CPI-0610.
-
Use a different BET inhibitor: Compare the results with another well-characterized BET inhibitor to see if the effect is specific to CPI-0610 or a class effect.
-
Perform a time-course experiment: Analyze gene expression at multiple time points to understand the kinetics of the response.
-
Investigate the promoter/enhancer region: Use techniques like ChIP-qPCR to examine the binding of other transcription factors to the regulatory regions of the paradoxically upregulated gene.
Q2: I am observing significant cytotoxicity in my cell line at concentrations much lower than the reported IC50 for proliferation. What could be the cause?
A2: Unexpectedly high cytotoxicity can arise from:
-
Cell-type specific sensitivity: The reported IC50 values are often averages across a panel of cell lines. Your specific cell line may be particularly sensitive to BET inhibition due to its genetic background or reliance on a specific BET-dependent pathway.
-
Off-target toxicity: At higher concentrations, off-target effects of CPI-0610 on other cellular processes may become apparent.[1]
-
Experimental artifacts: Issues with compound solubility, stability in media, or interaction with assay reagents can lead to inaccurate results.
Troubleshooting Steps:
-
Verify the concentration: Double-check your calculations and dilutions.
-
Assess cell health: Use a viability assay that distinguishes between cytostatic and cytotoxic effects (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like trypan blue exclusion).
-
Test a different cell line: Use a cell line with a known resistance to BET inhibitors as a negative control.
-
Check for compound precipitation: Visually inspect the culture medium for any signs of compound precipitation.
Q3: The inhibitory effect of CPI-0610 in my cellular assay is less than expected based on its reported biochemical potency. Why is there a discrepancy?
A3: A disconnect between biochemical potency (e.g., in a TR-FRET or AlphaLISA assay) and cellular efficacy can be due to:
-
Cellular permeability: The compound may have poor penetration into the cell type you are using.
-
Drug efflux: The cells may be actively pumping the compound out via efflux pumps.
-
Protein binding: The compound may bind to proteins in the cell culture serum, reducing its effective concentration.
-
Metabolism: The cells may rapidly metabolize CPI-0610 into a less active form.
Troubleshooting Steps:
-
Use serum-free or low-serum media: This can help determine if serum protein binding is a significant factor.
-
Co-incubate with an efflux pump inhibitor: If you suspect drug efflux, using a known inhibitor of common efflux pumps can clarify their role.
-
Measure intracellular concentration: If possible, use techniques like LC-MS/MS to determine the intracellular concentration of CPI-0610.
Data Summary
In Vitro Potency of CPI-0610
| Assay Type | Target | IC50 / EC50 | Reference |
| TR-FRET | BRD4-BD1 | 39 nM | [6] |
| Cellular Assay | MYC expression | 0.18 µM | [6] |
Experimental Protocols
Protocol 1: BRD4 Inhibition Assessment using TR-FRET
This is a generalized protocol for assessing the inhibition of BRD4 by CPI-0610 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant GST-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
Terbium-labeled anti-GST antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
CPI-0610 stock solution in DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of CPI-0610 in assay buffer.
-
Add 2 µL of the CPI-0610 dilution to the assay plate wells.
-
Add 4 µL of a solution containing GST-BRD4 and biotinylated histone H4 peptide to each well.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to BRD4.
-
Add 4 µL of a solution containing the Terbium-labeled anti-GST antibody and dye-labeled streptavidin.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTS)
This protocol outlines a general method for determining the effect of CPI-0610 on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
CPI-0610 stock solution in DMSO
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of CPI-0610. Include a vehicle control (DMSO).
-
Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of CPI-0610 in the cell nucleus.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General experimental workflow for cellular assays.
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CPI-0610 Carboxylic Acid Treatment Duration
Welcome to the technical support center for CPI-0610. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to CPI-0610 treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-0610 and how does it influence treatment duration?
A1: CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] By binding to the bromodomains of BET proteins, CPI-0610 prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes and inflammatory genes.[1] A primary target of CPI-0610 is the MYC oncogene, along with IKZF1 and IRF4.[1] The effects of CPI-0610 on gene transcription are rapid, with maximal suppression of MYC observed within approximately 4 hours in preclinical models. However, this effect can also be reversible. This dynamic nature is a critical consideration when determining the optimal treatment duration for your experiments.
Q2: What is a good starting point for treatment duration in in-vitro cell-based assays?
A2: For many in-vitro applications, a treatment duration of 24 to 72 hours is a common starting point.[3] This timeframe is often sufficient to observe significant effects on cell viability, proliferation, apoptosis, and cell cycle progression.[3] For example, studies have shown that treatment of multiple myeloma cell lines with CPI-0610 for 72 hours leads to G1 cell cycle arrest and a significant increase in apoptosis.[3] However, the optimal duration will ultimately depend on your specific cell line, the experimental endpoint, and the concentration of CPI-0610 being used.
Q3: How do I determine the optimal treatment duration for my specific cell line and experiment?
A3: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of CPI-0610 and harvesting them at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). You can then assess your endpoint of interest at each time point to determine when the maximal effect is observed. For gene expression studies (e.g., qRT-PCR for MYC), shorter time points are crucial due to the rapid transcriptional effects of BET inhibitors.[4]
Q4: Should I be concerned about the stability of CPI-0610 in culture medium during long-term experiments?
A4: For experiments extending beyond 72 hours, it is advisable to replenish the culture medium with fresh CPI-0610 every 48 to 72 hours. This ensures a consistent concentration of the inhibitor and accounts for any potential degradation or metabolism of the compound by the cells.
Q5: Can cells develop resistance to CPI-0610 with prolonged treatment?
A5: Yes, as with many targeted therapies, acquired resistance to BET inhibitors can occur with long-term exposure. Therefore, for long-term studies, it is important to monitor for any changes in sensitivity to CPI-0610.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or minimal effect observed after 72 hours of treatment. | 1. Suboptimal concentration of CPI-0610.2. Insufficient treatment duration for the specific cell line or endpoint.3. Cell line is inherently resistant to BET inhibitors. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment to assess the kinetics of the response.3. Verify the expression of BET proteins in your cell line and consider using a positive control cell line known to be sensitive to BET inhibitors. |
| High levels of cytotoxicity observed at early time points. | 1. The concentration of CPI-0610 is too high.2. The cell line is highly sensitive to BET inhibition.3. Off-target effects at high concentrations. | 1. Lower the concentration of CPI-0610.2. Shorten the treatment duration.3. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control. |
| Effect of CPI-0610 is transient and not sustained. | 1. The effect of BET inhibition on the target gene is reversible.2. CPI-0610 is being metabolized or degraded in the culture medium. | 1. For sustained inhibition, consider continuous exposure with regular media changes containing fresh CPI-0610.2. Replenish the media with fresh CPI-0610 every 48-72 hours. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. Inconsistent timing of treatment and harvesting.3. Passage number of the cell line. | 1. Ensure consistent cell seeding density for all experiments.2. Standardize all incubation times and experimental procedures.3. Use cells within a consistent and low passage number range. |
Data Presentation
Table 1: Summary of In Vitro Treatment Durations and Observed Effects of CPI-0610 and other BET Inhibitors
| Cell Line(s) | Inhibitor | Concentration | Duration | Endpoint Assessed | Observed Effect |
| Multiple Myeloma cell lines | CPI-0610 | 0-1500 nM | 72 hours | Cell Viability | Dose-dependent reduction in viability[3] |
| INA6 and MM.1S | CPI-0610 | 800 nM | 72 hours | Cell Cycle | G1 cell cycle arrest[3] |
| INA6 and MM.1S | CPI-0610 | 800 nM | 72 hours | Apoptosis | Significant increase in apoptosis[3] |
| Palbociclib-resistant ER+ breast cancer cells | JQ1 | 300 nM | 24 hours | Cell Cycle Proteins | Alterations in cell-cycle-related proteins[5] |
| Palbociclib-resistant ER+ breast cancer cells | JQ1 | 300 nM | 48 hours | Apoptosis | PARP cleavage indicating apoptosis[5] |
| SKOV3 cells | OTX015 | 1 µM and 3 µM | 72 hours | Apoptosis | Increased cell death[6] |
| AML cell lines | JQ1 | Various | 3 days | Cell Proliferation | Dose-dependent loss of cellular metabolism[7] |
| Triple-negative breast cancer cells | SDU-071 | 10.5 ± 0.3 µM | 72 hours | Cell Proliferation | IC50 for suppression of proliferation[8] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Cell Viability Assays
This protocol outlines a general procedure for a time-course experiment to determine the optimal treatment duration of CPI-0610 for inhibiting cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
CPI-0610 Treatment:
-
Prepare a serial dilution of CPI-0610 in complete culture medium. It is recommended to test a range of concentrations around the expected IC50 value.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest CPI-0610 concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of CPI-0610 or vehicle control.
-
-
Incubation:
-
Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).
-
-
Cell Viability Assessment:
-
At each time point, assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen viability assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to determine the relative cell viability at each time point and concentration.
-
Plot cell viability against treatment duration for each concentration to identify the time point at which the maximal inhibitory effect is achieved.
-
Protocol 2: Time-Course Analysis of Target Gene Suppression by qRT-PCR
This protocol describes how to assess the kinetics of target gene (e.g., MYC) suppression by CPI-0610.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of CPI-0610 (e.g., the IC50 concentration determined from viability assays).
-
-
Time-Course Harvest:
-
Harvest cells at various time points after treatment (e.g., 2, 4, 8, 12, and 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the harvested cells using a commercial kit.
-
Synthesize first-strand cDNA from the isolated RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for your target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Calculate the relative gene expression using the delta-delta Ct method.
-
Plot the relative gene expression against the treatment duration to visualize the kinetics of target gene suppression.
-
Visualizations
Caption: CPI-0610 inhibits BET proteins, leading to transcriptional repression of key oncogenes.
Caption: A stepwise workflow for determining the optimal treatment duration of CPI-0610.
Caption: A decision tree to troubleshoot unexpected experimental outcomes with CPI-0610.
References
- 1. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-0610 (Pelabresib) In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of CPI-0610 (pelabresib), a carboxylic acid-containing BET inhibitor.
Troubleshooting In Vivo Delivery of CPI-0610
This guide addresses common issues encountered during preclinical in vivo experiments with CPI-0610 in a question-and-answer format.
Q1: My CPI-0610 formulation is precipitating. What can I do?
A1: Precipitation is a common issue with carboxylic acid-containing compounds like CPI-0610, often due to their pH-dependent solubility. Here are several troubleshooting steps:
-
Vehicle Selection: For preclinical oral gavage, a multi-component vehicle system is often necessary. A common starting point is to dissolve CPI-0610 in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle. Recommended vehicles to try include:
-
pH Adjustment: The solubility of carboxylic acids typically increases at a higher pH. While adjusting the pH of the final formulation for oral gavage is possible, it can be complex and may affect the stability of the compound or the physiology of the animal. If you attempt this, use a biocompatible buffer and perform thorough stability testing. For most oral administration routes, a pH between 3 and 8 is generally tolerated in rodents.[2]
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound. However, be cautious about potential degradation of CPI-0610 with excessive heat.
-
Micronization: If you have access to the equipment, micronizing the solid CPI-0610 powder can increase its surface area and improve its dissolution rate. The clinical tablet formulation of pelabresib (B11934094) uses micronized CPI-0610 monohydrate.[3]
Q2: I'm observing high variability in the plasma concentrations of CPI-0610 between my study animals. What could be the cause?
A2: High variability in plasma exposure is a frequent challenge in in vivo studies. Several factors could be contributing to this:
-
Formulation Inhomogeneity: Ensure your dosing formulation is a homogenous suspension or a clear solution. If it's a suspension, vortex it thoroughly before drawing each dose to ensure consistent administration of the compound.
-
Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or administration into the lungs instead of the stomach. Ensure all personnel are properly trained. Key points for successful oral gavage include:
-
Correct animal restraint to align the head and body vertically.
-
Using the correct size and length of the gavage needle.
-
Never forcing the needle; it should pass smoothly into the esophagus.
-
Administering the formulation slowly.
-
-
Food Effects: The presence of food in the stomach can affect drug absorption. For more consistent results, consider fasting the animals overnight before dosing. However, be mindful of the animal's welfare and the specific requirements of your study protocol.
-
Metabolism Differences: Individual differences in drug metabolism among animals can contribute to variability. Ensure you are using a sufficient number of animals per group to account for this biological variation.
Q3: The in vivo efficacy of my CPI-0610 seems lower than expected based on in vitro data. How can I troubleshoot this?
A3: A discrepancy between in vitro potency and in vivo efficacy can arise from several factors related to drug delivery and exposure:
-
Insufficient Drug Exposure: The dose you are administering may not be achieving a therapeutic concentration at the target tissue. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of CPI-0610 after administration. In a mouse xenograft model, oral administration of 30-60 mg/kg of pelabresib resulted in significant tumor growth inhibition.[1]
-
Rapid Metabolism: CPI-0610 has been shown to have rapid clearance in mice.[3] This might necessitate more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.
-
Bioavailability Issues: As a carboxylic acid, the oral bioavailability of CPI-0610 can be limited. The clinical development of pelabresib involved creating a tablet formulation with 60% greater bioavailability than the initial capsule formulation, highlighting the importance of formulation in achieving adequate exposure.[3] For preclinical studies, exploring different vehicle compositions as mentioned in Q1 can help optimize absorption.
-
Plasma Protein Binding: Carboxylic acids can exhibit high plasma protein binding, which means only the unbound fraction of the drug is active. Ensure your in vitro assays are conducted under conditions that account for protein binding if you are comparing them to in vivo results.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of CPI-0610? A: CPI-0610 (pelabresib) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[4][5] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, which facilitates the transcription of key genes involved in cell proliferation, survival, and inflammation.[5] By competitively binding to the bromodomains of BET proteins, CPI-0610 displaces them from chromatin, leading to the downregulation of oncogenes such as MYC and modulation of inflammatory pathways like NF-κB.[5][6]
Q: What is the recommended route of administration for CPI-0610 in preclinical studies? A: For preclinical efficacy studies, oral administration (gavage) is the most common route as it aligns with the intended clinical use of pelabresib.[1] However, in some preclinical pharmacokinetic studies of CPI-0610, subcutaneous administration was used to achieve more consistent exposure and mimic the pharmacokinetic profile observed in non-rodent species.[7]
Q: What is the half-life of CPI-0610? A: In a Phase I clinical study in patients with relapsed or refractory lymphoma, pelabresib exhibited a half-life of approximately 15 hours, supporting once-daily dosing in humans.[3] It is important to note that the clearance in mice is more rapid.[3]
Q: Are there any known toxicities associated with BET inhibitors like CPI-0610? A: A known class effect of BET inhibitors is thrombocytopenia (a decrease in platelet count), which has been observed to be dose-dependent, reversible, and non-cumulative in clinical studies of pelabresib.[3] Other reported adverse events in clinical trials include fatigue and gastrointestinal issues.[3] In preclinical studies, it is important to monitor for signs of toxicity, including weight loss and changes in animal behavior.
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of Pelabresib (CPI-0610)
| Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| MV-4-11 mouse xenograft | 30 mg/kg once daily, oral | 41% tumor growth inhibition | [1] |
| MV-4-11 mouse xenograft | 30 mg/kg twice daily, oral | 80% tumor growth inhibition | [1] |
| MV-4-11 mouse xenograft | 60 mg/kg once daily, oral | 74% tumor growth inhibition | [1] |
Table 2: Clinical Pharmacokinetic Parameters of Pelabresib (CPI-0610)
| Parameter | Value | Population | Reference |
| Half-life (t½) | ~15 hours | Patients with relapsed/refractory lymphoma | [3] |
| Bioavailability | Tablet formulation showed 60% greater bioavailability than capsule formulation | Patients with relapsed/refractory lymphoma | [3] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of CPI-0610 Formulation for Oral Gavage in Rodents
-
Objective: To prepare a homogenous formulation of CPI-0610 suitable for oral administration in preclinical rodent models.
-
Materials:
-
CPI-0610 (pelabresib) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vehicle of choice (e.g., corn oil, PEG300, Tween-80, saline, SBE-β-CD)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of CPI-0610 powder based on the desired final concentration and dosing volume.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., to make up 1-2% of the final volume) to dissolve the CPI-0610 powder completely. Vortex thoroughly.
-
Gradually add the chosen vehicle (e.g., corn oil) to the DMSO-drug concentrate while continuously vortexing to ensure proper mixing and prevent precipitation.
-
If needed, gently warm the formulation or use a bath sonicator to aid dissolution.
-
Visually inspect the final formulation to ensure it is a homogenous solution or a fine, uniform suspension.
-
Prepare the formulation fresh on the day of dosing.
-
If it is a suspension, vortex the formulation immediately before drawing each dose into the gavage syringe.
-
Protocol 2: In Vivo Efficacy Study of CPI-0610 in a Mouse Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of orally administered CPI-0610 in a subcutaneous tumor model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cells (e.g., MV-4-11 acute myeloid leukemia cells)
-
Matrigel (or other appropriate matrix)
-
CPI-0610 formulation (prepared as in Protocol 1)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CPI-0610 or vehicle control orally via gavage at the predetermined dose and schedule (e.g., 30 mg/kg once daily).
-
Measure tumor volume with calipers and record the body weight of the animals regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Calculate tumor growth inhibition based on the differences in tumor volume between the treated and control groups.
-
Visualizations
Caption: Mechanism of action of CPI-0610 as a BET inhibitor.
Caption: General workflow for a preclinical in vivo efficacy study.
Caption: Troubleshooting logic for in vivo delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Cytotoxicity of CPI-0610 Carboxylic Acid in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro cytotoxicity of the carboxylic acid metabolite of CPI-0610 (pelabresib).
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays when we suspect the presence of the CPI-0610 carboxylic acid metabolite. What are the first troubleshooting steps?
A1: When encountering unexpected cytotoxicity, it is crucial to first rule out experimental artifacts. We recommend the following initial steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your CPI-0610 and any synthesized metabolite standards using analytical methods such as LC-MS and NMR.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the threshold known to be toxic to your specific cell line (typically <0.1%). Run a solvent-only control to confirm.
-
Evaluate Compound Stability: Determine the stability of CPI-0610 and its carboxylic acid metabolite in your experimental conditions (e.g., culture medium, temperature, light exposure) over the duration of the assay. Degradation products can sometimes be more cytotoxic.
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS, AlamarBlue). Include cell-free controls with your compound to check for any direct chemical reduction of the assay reagents.
Q2: What is the identity of the this compound metabolite?
A2: Clinical trial protocols for pelabresib (B11934094) (CPI-0610) have indicated the monitoring of two major metabolites, designated as M542 and M544. While public domain information specifically detailing the structure and cytotoxicity of these metabolites is limited, "this compound" is commercially available and is understood to be a key metabolite. It is plausible that one of these designated metabolites corresponds to the carboxylic acid form of the parent drug.
Q3: What are the potential mechanisms of cytotoxicity for a carboxylic acid metabolite like that of CPI-0610?
A3: Carboxylic acid-containing drugs and their metabolites can exhibit cytotoxicity through several mechanisms. A primary concern is the formation of reactive acyl glucuronide metabolites. These metabolites can covalently bind to cellular proteins, leading to cellular dysfunction, immune responses, and, ultimately, cell death. This is a known mechanism of drug-induced liver injury (DILI) for some carboxylic acid drugs.
Troubleshooting Guide for Mitigating Cytotoxicity
If you have confirmed that the observed cytotoxicity is likely due to the this compound metabolite, the following strategies can be employed to mitigate its effects in your experiments.
| Problem | Possible Cause | Suggested Mitigation Strategies |
| High background cytotoxicity | Intrinsic reactivity of the carboxylic acid metabolite. | - Reduce Incubation Time: Perform time-course experiments to determine the shortest incubation time that yields a measurable effect of the parent compound while minimizing metabolite-induced toxicity.- Optimize Concentration: Use the lowest effective concentration of CPI-0610 to minimize the formation of the cytotoxic metabolite.- Incorporate Washout Steps: If experimentally feasible, replace the compound-containing medium with fresh medium after an initial incubation period to remove accumulated metabolites. |
| Cell line-specific sensitivity | Differential metabolic capacity of cell lines. | - Characterize Cell Line Metabolism: Use a panel of cell lines with varying expression levels of drug-metabolizing enzymes (e.g., UGTs) to identify models that are more or less sensitive to metabolite toxicity.- Use Liver-derived Systems with Caution: Be aware that primary hepatocytes or liver-derived cell lines (e.g., HepG2) may have high metabolic activity, leading to greater formation of the carboxylic acid metabolite and its subsequent reactive conjugates. |
| Formation of reactive acyl glucuronides | Glucuronidation of the carboxylic acid moiety. | - Inhibition of UGT Enzymes: In mechanistic studies, consider co-incubation with a pan-UGT inhibitor (e.g., probenecid) to assess the contribution of glucuronidation to the observed cytotoxicity. Note: This is for investigational purposes and may not be suitable for all experimental goals.- Addition of Scavenging Agents: The inclusion of nucleophilic trapping agents, such as N-acetylcysteine (NAC), in the culture medium may help to sequester reactive metabolites and reduce protein adduction. |
| Assay interference from the metabolite | The chemical properties of the carboxylic acid metabolite may interfere with assay readouts. | - Use an Orthogonal Cytotoxicity Assay: If you suspect interference with a metabolic assay (e.g., MTT), validate your findings with a mechanistically different assay, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay). |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Cytotoxicity Assay
This protocol is designed to determine the optimal time point and concentration to minimize metabolite-induced cytotoxicity.
-
Cell Seeding: Seed your cells of choice in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of CPI-0610 and the this compound metabolite in culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the overnight culture medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cytotoxicity Assessment: At each time point, perform a cytotoxicity assay (e.g., MTT or LDH release assay) according to the manufacturer's instructions.
-
Data Analysis: For each time point, calculate the IC50 value for both the parent compound and the metabolite. This will help identify a time window where the parent compound is active, but the metabolite's cytotoxicity is minimal.
Protocol 2: Assessing the Role of Glucuronidation in Cytotoxicity
This protocol can help determine if the formation of acyl glucuronides is a key contributor to the observed cytotoxicity.
-
Cell Seeding and Adherence: Follow steps 1 from Protocol 1.
-
Co-incubation Setup: Prepare dilutions of the this compound metabolite. For each concentration, have two sets of wells: one with the metabolite alone and one with the metabolite co-incubated with a UGT inhibitor (e.g., 1 mM probenecid). Include controls for the UGT inhibitor alone and a vehicle control.
-
Treatment: Add the prepared solutions to the cells.
-
Incubation: Incubate for the time point determined to be optimal from Protocol 1.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay.
-
Data Analysis: Compare the cytotoxicity curves of the metabolite with and without the UGT inhibitor. A significant rightward shift in the IC50 curve in the presence of the inhibitor would suggest that glucuronidation contributes to the cytotoxicity.
Visualizations
Caption: A workflow for troubleshooting and mitigating cytotoxicity.
Caption: A potential pathway leading to cytotoxicity of the carboxylic acid metabolite.
Technical Support Center: Addressing Resistance to CPI-0610 (Pelabresib)
Disclaimer: Information regarding "CPI-0610 carboxylic acid" is limited. Available data suggests it is primarily utilized as a ligand for Proteolysis Targeting Chimeras (PROTACs) and may not be the active form of the drug responsible for direct BET inhibition in cellular contexts.[1][2][3] This guide focuses on addressing resistance to the parent compound, CPI-0610 (pelabresib), a potent BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CPI-0610?
A1: CPI-0610, also known as pelabresib, is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[4][5] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation and inflammation. By competitively binding to the acetyl-lysine binding pockets of BET proteins, CPI-0610 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC and genes in the NF-κB signaling pathway.[6][7][8]
Q2: What are the known mechanisms of resistance to BET inhibitors like CPI-0610?
A2: Resistance to BET inhibitors is a complex phenomenon that can arise through various mechanisms, including:
-
Target-related alterations:
-
Activation of bypass signaling pathways:
-
Transcriptional reprogramming:
-
Resistant cells can rewire their transcriptional landscape to maintain the expression of essential pro-survival genes, like MYC and BCL2, despite BET inhibition.
-
Q3: How can I overcome resistance to CPI-0610 in my cell lines?
A3: Several strategies can be employed to overcome resistance to CPI-0610:
-
Combination therapy: Combining CPI-0610 with inhibitors of the identified bypass pathways (e.g., PI3K, MEK, or Wnt pathway inhibitors) can synergistically enhance its efficacy.
-
Targeting downstream effectors: If resistance is associated with the sustained expression of specific oncogenes, targeting their protein products or downstream signaling may be effective.
-
Genetic or pharmacological perturbation of BRD4: In some models, depletion of BRD4 has been shown to re-sensitize resistant cells to BET inhibitors.
Troubleshooting Guides
My cells show decreasing sensitivity to CPI-0610. What should I investigate?
If you observe a rightward shift in the dose-response curve (increasing IC50) for CPI-0610 in your cell line, consider the following troubleshooting steps:
-
Confirm Drug Activity:
-
Question: Is the CPI-0610 stock solution still active?
-
Action: Aliquot your stock solution upon receipt and avoid repeated freeze-thaw cycles. Test the "resistant" cells with a fresh, validated batch of CPI-0610 to rule out compound degradation.
-
-
Investigate Target Engagement and Downstream Effects:
-
Question: Is CPI-0610 still inhibiting its target and the downstream pathway?
-
Action: Perform a time-course and dose-response Western blot to assess the levels of key proteins:
-
BRD4: Check for total BRD4 levels.
-
Phospho-BRD4: Increased phosphorylation may indicate a resistance mechanism.
-
MYC: A lack of MYC downregulation upon treatment suggests transcriptional reprogramming.
-
-
Experimental Protocol: See the detailed Western Blotting protocol below.
-
-
Assess for Activation of Bypass Pathways:
-
Question: Have the resistant cells activated alternative survival pathways?
-
Action:
-
Kinome Profiling: If available, perform kinome profiling to identify upregulated kinases.
-
Western Blotting: Probe for key components of common resistance pathways, such as p-AKT (PI3K pathway), p-ERK (MAPK pathway), and active β-catenin (Wnt pathway).
-
-
I am not observing the expected downstream effects (e.g., MYC downregulation) after CPI-0610 treatment. What could be the reason?
-
Suboptimal Treatment Conditions:
-
Question: Are the treatment concentration and duration sufficient?
-
Action:
-
Perform a dose-response experiment with a range of CPI-0610 concentrations.
-
Conduct a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal time point for observing MYC downregulation.
-
-
-
Cell Line-Specific Differences:
-
Question: Is this particular cell line known to be less sensitive to BET inhibitors?
-
Action: Consult the literature for reported IC50 values of CPI-0610 in your cell line of interest. See the data presentation table below for some examples.
-
-
Technical Issues with the Assay:
-
Question: Are there any issues with the experimental procedure?
-
Action:
-
Western Blotting: Refer to the troubleshooting guide for western blotting if you are experiencing issues like weak or no signal.
-
RNA analysis (qPCR/RNA-seq): Ensure the quality of your RNA and the efficiency of your primers/probes.
-
-
Data Presentation
Table 1: IC50 Values of CPI-0610 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 120 | [4] |
| BRD4-BD1 (biochemical assay) | - | 39 | [4] |
| BRD2-BD1 (biochemical assay) | - | 120 | [5] |
| BRD3-BD1 (biochemical assay) | - | 170 | [5] |
| BRDT-BD1 (biochemical assay) | - | 220 | [5] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CPI-0610.
Materials:
-
CPI-0610 dissolved in DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of CPI-0610 in complete medium. A common concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 72 hours (or your desired time point).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the log of the CPI-0610 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blotting for BRD4, p-BRD4, and MYC
This protocol is to assess changes in protein levels and phosphorylation status.
Materials:
-
CPI-0610
-
Cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-phospho-BRD4, anti-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Protocol 3: Generating CPI-0610 Resistant Cell Lines
This protocol describes a general method for developing resistant cell lines through continuous exposure to increasing drug concentrations.[16][17]
Procedure:
-
Initial IC50 Determination: Determine the IC50 of CPI-0610 for the parental cell line using the MTT assay protocol.
-
Initial Drug Exposure:
-
Start by culturing the parental cells in a medium containing CPI-0610 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the culture, changing the medium with fresh drug every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the CPI-0610 concentration by approximately 1.5 to 2-fold.
-
Repeat this dose escalation process, allowing the cells to adapt at each concentration.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), perform an MTT assay to determine the IC50 of the adapting cell population.
-
A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
-
-
Clonal Selection (Optional):
-
Once a resistant population is established, you can perform single-cell cloning to isolate and characterize individual resistant clones.
-
-
Cryopreservation:
-
Cryopreserve cells at each stage of the dose escalation process.
-
Mandatory Visualization
Caption: CPI-0610 mechanism of action and potential resistance pathways.
Caption: Workflow for investigating and addressing CPI-0610 resistance.
References
- 1. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligands for Target Protein for PROTAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Signaling and Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wnt-β-catenin signaling pathway, the Achilles' heels of cancer multidrug resistance. | Semantic Scholar [semanticscholar.org]
- 13. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-0610 and its Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CPI-0610 (pelabresib) and its carboxylic acid metabolite. The information is designed to address common experimental challenges and provide detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CPI-0610 and its primary mechanism of action?
CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. CPI-0610 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes, such as MYC, and pro-inflammatory genes regulated by pathways like NF-κB[1][2].
Q2: What is the significance of the CPI-0610 carboxylic acid metabolite?
The this compound is a metabolite of the parent compound. While detailed public data on its specific binding affinities are limited, it is recognized as an active BET inhibitor and has been developed as a ligand for Proteolysis Targeting Chimeras (PROTACs)[3][4]. PROTACs are a novel therapeutic modality designed to induce the degradation of target proteins. The carboxylic acid moiety provides a handle for conjugation to an E3 ligase ligand, a key component of a PROTAC molecule.
Q3: What are the known on-target and potential off-target effects of CPI-0610?
The primary on-target effects of CPI-0610 stem from its inhibition of BET proteins, leading to cell cycle arrest, apoptosis in cancer cells, and suppression of inflammatory responses[1][5]. A known class effect of BET inhibitors, including CPI-0610, is thrombocytopenia (a decrease in platelet count), which is considered an on-target toxicity[3]. Off-target effects at therapeutic concentrations are reported to be minimal. In broad panel screenings, CPI-0610 showed high selectivity for the BET family over other bromodomain-containing proteins and various G-protein coupled receptors, ion channels, and transporters[6].
Q4: How can I improve the experimental specificity of a BET inhibitor like the this compound metabolite?
Improving the specificity of a small molecule inhibitor is a key challenge in drug development. While specific data for the this compound metabolite is not publicly available, general strategies to enhance specificity include:
-
Structure-Based Drug Design: Utilize co-crystal structures of the inhibitor bound to its target (and off-targets) to guide chemical modifications that enhance interactions with the desired target while reducing binding to others.
-
Affinity and Selectivity Profiling: Conduct comprehensive screening against a broad panel of bromodomains and other relevant protein families to identify and quantify off-target interactions. This data can inform structure-activity relationship (SAR) studies.
-
Lowering Compound Concentration: Using the lowest effective concentration in cellular assays can help minimize off-target effects that may only occur at higher concentrations.
-
Employing More Specific Delivery Systems: For in vivo studies, targeted delivery systems can increase the concentration of the inhibitor at the desired site of action, reducing systemic exposure and potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with CPI-0610 and its metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | The compound may precipitate when diluted from a DMSO stock into aqueous buffers or cell culture media. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is below 0.5%.2. Gentle Warming: Briefly warm the solution to 37°C to aid dissolution.3. Use of Surfactants: For biochemical assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer.4. Serum in Media: For cell-based assays, the presence of serum can help maintain compound solubility. |
| Inconsistent Cellular Potency (IC50/EC50) | - Cell line variability (passage number, confluency).- Inconsistent compound concentration due to precipitation.- Assay timing and endpoint measurement. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a density that avoids over-confluency during the experiment.2. Verify Compound Solubility: Visually inspect for precipitation after dilution and consider pre-diluting in a small volume of media before adding to the final culture.3. Optimize Incubation Time: Determine the optimal treatment duration for your cell line and endpoint of interest (e.g., 24h for gene expression, 72h for viability). |
| Unexpected Off-Target Effects | - Compound concentration is too high.- The specific cell line may have unique sensitivities. | 1. Perform Dose-Response Experiments: Use a wide range of concentrations to identify a specific on-target window.2. Include Control Compounds: Use a structurally related but inactive compound as a negative control, and a well-characterized pan-BET inhibitor (e.g., JQ1) as a positive control.3. Rescue Experiments: If a specific off-target is suspected, use siRNA or other methods to deplete the off-target and see if the unexpected phenotype is reversed. |
| Difficulty Detecting Target Gene Downregulation (e.g., MYC) | - Inappropriate time point for RNA/protein isolation.- Low transfection efficiency (for rescue experiments).- Cell line is not dependent on BET for MYC expression. | 1. Time-Course Experiment: Collect samples at multiple time points (e.g., 2, 4, 8, 24 hours) to capture the peak of transcript downregulation.2. Optimize Transfection: If applicable, use a fluorescently labeled control siRNA to confirm high transfection efficiency.3. Select Appropriate Cell Lines: Use cell lines known to be sensitive to BET inhibition for MYC regulation (e.g., certain hematological malignancy cell lines). |
Data Presentation: In Vitro Activity of CPI-0610
Note: The following data is for the parent compound, CPI-0610. Quantitative data for the carboxylic acid metabolite is not currently available in the public domain.
Table 1: Inhibitory Potency (IC50) of CPI-0610 against BET Bromodomains
| Target Bromodomain | Assay Type | IC50 (nM) |
| BRD4-BD1 | TR-FRET | 39[5] |
| BRD2-BD1 | AlphaLISA | 160[6] |
| BRD2-BD2 | AlphaLISA | 25[6] |
| BRD2 (unspecified BD) | TR-FRET | 120-170 |
| BRD3 (unspecified BD) | TR-FRET | 120-170 |
| BRDT (unspecified BD) | TR-FRET | 220 |
Table 2: Selectivity Profile of CPI-0610
| Off-Target Bromodomain | Assay Type | IC50 (µM) |
| CBP | AlphaLISA | >15[6] |
| BRD9 | AlphaLISA | >15[6] |
| BRPF1 | AlphaLISA | >15[6] |
| PCAF | AlphaLISA | >15[6] |
| BRG1 | AlphaLISA | >15[6] |
| ATAD2 | AlphaLISA | >15[6] |
| TRIM24 | AlphaLISA | >15[6] |
| BRD8 | AlphaLISA | >15[6] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
Objective: To determine the IC50 value of an inhibitor against a specific BET bromodomain.
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1) with a tag (e.g., His-tag).
-
Biotinylated histone peptide (e.g., H4K5/8/12/16ac).
-
Terbium-conjugated anti-tag antibody (Donor).
-
Fluorescein-labeled streptavidin (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test inhibitor dilutions. Include wells for positive (DMSO vehicle) and negative (no bromodomain) controls.
-
Add the recombinant BET bromodomain protein to all wells except the negative controls.
-
Add the biotinylated histone peptide to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the Terbium-conjugated antibody and Fluorescein-labeled streptavidin.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the ratio against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MYC Protein Expression
Objective: To assess the effect of BET inhibition on the expression of the MYC oncoprotein.
Materials:
-
BET-sensitive cell line (e.g., a human myeloid leukemia cell line).
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MYC and anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitor or DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-GAPDH antibody as a loading control.
-
Quantify band intensities to determine the relative change in MYC protein expression.
Mandatory Visualizations
Caption: Mechanism of action of CPI-0610 in inhibiting BET protein function.
Caption: Role of BET proteins and their inhibition by CPI-0610 in the NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting common experimental issues with CPI-0610.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligands for Target Protein for PROTAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-0610 (Pelabresib) and Ruxolitinib Combination Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of CPI-0610 (pelabresib) and its carboxylic acid metabolite with the JAK inhibitor ruxolitinib (B1666119).
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for CPI-0610 and ruxolitinib?
A1: CPI-0610, also known as pelabresib (B11934094), is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] By binding to the acetyl-lysine binding pockets of BET proteins, CPI-0610 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC and components of the NF-κB signaling pathway.[2][3] This can result in reduced cell proliferation and decreased production of pro-inflammatory cytokines. Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from various cytokines and growth factors involved in inflammation and hematopoiesis.[2] By inhibiting JAK1 and JAK2, ruxolitinib blocks these signaling cascades. The combination of a BET inhibitor and a JAK inhibitor is being explored for synergistic effects in treating myelofibrosis.[4][5]
Q2: What is the relevance of the CPI-0610 carboxylic acid metabolite in our experiments?
A2: The this compound is a metabolite of the parent drug, pelabresib. While detailed public data on its specific activity compared to the parent compound is limited, it is available as a research chemical. In drug development, metabolites are studied to understand their potential contribution to the overall efficacy and safety profile of a drug. It is possible that the carboxylic acid metabolite has its own biological activity or may compete with the parent drug for target binding.[6] For in vitro studies, it is recommended to test both the parent compound and the metabolite to fully characterize the biological effects.
Q3: What are the expected synergistic effects of combining CPI-0610 and ruxolitinib?
A3: Preclinical models have suggested that the combination of BET and JAK inhibition can lead to synergistic effects in reducing splenomegaly, bone marrow fibrosis, and the burden of malignant cells.[5] Clinical trials, such as the MANIFEST and MANIFEST-2 studies, have shown that the combination of pelabresib and ruxolitinib can lead to significant improvements in spleen volume reduction and symptom scores in patients with myelofibrosis compared to ruxolitinib alone.[7][8]
Q4: What are the typical starting concentrations for in vitro experiments with CPI-0610 and ruxolitinib?
A4: For CPI-0610, the IC50 for BRD4-BD1 inhibition is approximately 39 nM.[9] In cell-based assays, effective concentrations can range from nanomolar to low micromolar, depending on the cell line and endpoint being measured. For ruxolitinib, the IC50 for JAK1 and JAK2 inhibition is in the low nanomolar range. It is recommended to perform a dose-response curve for each drug individually in your cell line of interest to determine the IC50 before proceeding with combination studies.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for cell seeding and perform a cell count to ensure accuracy. It is crucial to determine the optimal cell seeding density for your specific cell line to avoid issues related to nutrient depletion or overgrowth during the assay period.[10]
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.[11]
-
Potential Cause: Drug precipitation.
-
Troubleshooting Step: Visually inspect the wells after drug addition for any signs of precipitation. Ensure that the final solvent concentration (e.g., DMSO) is low and consistent across all wells, typically below 0.5%, as high solvent concentrations can be toxic to cells.[12]
Issue 2: Combination Index (CI) values are inconsistent or suggest antagonism.
-
Potential Cause: Inaccurate IC50 values for individual drugs.
-
Troubleshooting Step: The calculation of the CI is highly dependent on accurate IC50 values.[12] Repeat the single-agent dose-response experiments to ensure you have reliable IC50 values before proceeding with the combination assay.
-
Potential Cause: Inappropriate dose range in the combination matrix.
-
Troubleshooting Step: The dose ranges for both drugs in the checkerboard assay should bracket their respective IC50 values. This ensures that you are assessing synergy across a relevant range of concentrations.[12]
-
Potential Cause: Incorrect data analysis.
-
Troubleshooting Step: Utilize a consistent and validated method for synergy analysis, such as the Chou-Talalay method, and consider using software like CompuSyn or SynergyFinder for calculations.[13][14] Analyze synergy at multiple effect levels (e.g., 50%, 75%, and 90% inhibition) to get a comprehensive understanding of the drug interaction.[12]
Issue 3: Unexpected changes in protein expression in Western blot analysis.
-
Potential Cause: Suboptimal antibody performance.
-
Troubleshooting Step: Ensure that the primary and secondary antibodies are validated for the specific application and are used at the recommended dilutions. Include appropriate positive and negative controls to verify antibody specificity.
-
Potential Cause: Issues with protein loading.
-
Troubleshooting Step: Perform a total protein quantification assay (e.g., BCA or Bradford) to ensure equal protein loading in each lane. Use a loading control, such as β-actin or GAPDH, to normalize the data. When assessing phosphorylated proteins, it is crucial to also probe for the total protein to account for any changes in overall protein expression.[15]
-
Potential Cause: Timing of cell lysis.
-
Troubleshooting Step: The timing of changes in protein expression and phosphorylation can be dynamic. Perform a time-course experiment to determine the optimal time point for observing the desired effects on downstream signaling pathways after drug treatment. For instance, inhibition of transcription by CPI-0610 can be observed within a few hours.[16]
Quantitative Data
The following tables summarize key clinical data from the MANIFEST and MANIFEST-2 trials for the combination of pelabresib (CPI-0610) and ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
Table 1: Spleen Volume and Symptom Score Reduction
| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |
| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% |
| Spleen Volume Reduction ≥35% at Week 48 | 57.0% | 37.5% |
| Total Symptom Score Reduction ≥50% at Week 24 | 56% | Not Reported |
| Total Symptom Score Reduction ≥50% at Week 48 | 45.3% | 39.4% |
Data from the MANIFEST-2 trial.[4][7]
Table 2: Hematologic Adverse Events (Grade ≥3)
| Adverse Event | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |
| Anemia | 23.1% | 36.5% |
| Thrombocytopenia | 13.2% | 6.1% |
Data from the MANIFEST-2 trial.[4][17]
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the determination of IC50 values for individual agents and the assessment of synergy using a checkerboard assay format.
Materials:
-
Myelofibrosis-relevant cell line (e.g., HEL, SET-2)
-
Complete cell culture medium
-
CPI-0610 (and/or this compound) and ruxolitinib
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of CPI-0610 and ruxolitinib in DMSO.
-
Create a serial dilution series for each drug in culture medium.
-
-
Treatment:
-
For single-agent IC50 determination, treat cells with the dilution series of each drug.
-
For synergy analysis, treat cells with a matrix of concentrations of both drugs.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using a non-linear regression curve fit.
-
For synergy analysis, use software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for investigating the molecular mechanisms of the drug combination by analyzing key signaling proteins.
Materials:
-
Cell line of interest
-
6-well plates
-
CPI-0610 and ruxolitinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with CPI-0610, ruxolitinib, or the combination at predetermined concentrations and for a specific duration (e.g., 24 hours). Include an untreated and vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Electrophoresis and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescence reagent.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control. For phospho-proteins, normalize to the total protein levels.
-
Visualizations
Caption: Signaling pathways inhibited by ruxolitinib and CPI-0610.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Charting the fragmented landscape of drug synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Pelabresib (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. esmo.org [esmo.org]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Myelofibrosis Treatment Landscape: A Comparative Analysis of Pelabresib (CPI-0610) and Alternative Therapies
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of treatment for myelofibrosis (MF), a rare and debilitating bone marrow cancer, the emergence of novel therapeutic agents offers new hope for patients and challenges for clinicians and researchers in selecting the optimal treatment strategy. This guide provides a comprehensive comparison of the investigational BET inhibitor pelabresib (B11934094) (CPI-0610) with established and emerging therapies for myelofibrosis, offering a detailed examination of their mechanisms of action, clinical efficacy, and experimental protocols.
Myelofibrosis is characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), and debilitating symptoms. Treatment has historically focused on managing these symptoms. The introduction of Janus kinase (JAK) inhibitors marked a significant advancement, and now, a new wave of therapies targeting different biological pathways, such as the bromodomain and extra-terminal (BET) proteins, is under investigation.
Mechanism of Action: A Divergence in Therapeutic Targets
The primary therapeutic agents for myelofibrosis can be categorized by their distinct mechanisms of action, targeting different signaling pathways implicated in the disease's pathogenesis.
Pelabresib (CPI-0610) is an orally bioavailable small molecule that inhibits the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in inflammation and cancer.[2] In myelofibrosis, pelabresib works by downregulating the NF-κB signaling pathway and other key oncogenes like MYC and BCL2, thereby reducing pro-inflammatory cytokine production and abnormal cell proliferation.[3][4]
In contrast, the most established class of drugs for myelofibrosis are the Janus Kinase (JAK) inhibitors . This class includes:
-
Ruxolitinib (B1666119): A potent inhibitor of both JAK1 and JAK2.[5][6]
-
Fedratinib (B1684426): A selective inhibitor of JAK2.[7][8]
-
Pacritinib (B611967): A kinase inhibitor with activity against JAK2 and FLT3.[9][10]
-
Momelotinib (B1663569): An inhibitor of JAK1, JAK2, and activin A receptor type 1 (ACVR1).[11]
These drugs target the dysregulated JAK-STAT signaling pathway, a central driver of myelofibrosis, to reduce splenomegaly and improve constitutional symptoms.[5][6]
Other novel agents with distinct mechanisms include:
-
Imetelstat (B1513024): A competitive inhibitor of telomerase, the enzyme responsible for maintaining telomere length, which is often overactive in cancer cells.[12][13][14]
-
Navitoclax (B1683852): An inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins (BCL-XL, BCL-2, and BCL-W), promoting programmed cell death in malignant cells.[15][16]
-
Selinexor (B610770): A selective inhibitor of nuclear export (SINE) that blocks the protein XPO1, leading to the nuclear retention and activation of tumor suppressor proteins.[17][18][19][20]
Comparative Efficacy: A Review of Clinical Trial Data
The efficacy of these agents is primarily evaluated based on two key endpoints in clinical trials: the proportion of patients achieving a 35% or greater reduction in spleen volume (SVR35) and a 50% or greater improvement in total symptom score (TSS50). The following tables summarize the available data from pivotal clinical trials.
Spleen Volume Reduction (SVR35) at 24 Weeks
| Drug/Combination | Trial Name | Patient Population | SVR35 Rate |
| Pelabresib + Ruxolitinib | MANIFEST-2 | JAK inhibitor-naïve | 65.9%[21] |
| Ruxolitinib | COMFORT-I | JAK inhibitor-naïve | 41.9% |
| Ruxolitinib | COMFORT-II | JAK inhibitor-naïve | 28.5%[22] |
| Fedratinib | JAKARTA-2 | Ruxolitinib-resistant/intolerant | 31%[19] |
| Pacritinib (200mg BID) | PERSIST-2 | Thrombocytopenic | 18%[23] |
| Momelotinib | MOMENTUM | Previously treated with JAK inhibitor | 23%[1] |
| Imetelstat (9.4 mg/kg) | IMbark | Relapsed/refractory to JAK inhibitor | 10%[24] |
| Navitoclax + Ruxolitinib | REFINE (Phase 2) | Ruxolitinib suboptimal response | 23%[9] |
| Selinexor + Ruxolitinib | Phase 2 | Ruxolitinib-treated | 36% (spleen response by palpation)[25] |
Total Symptom Score Improvement (TSS50) at 24 Weeks
| Drug/Combination | Trial Name | Patient Population | TSS50 Rate |
| Pelabresib + Ruxolitinib | MANIFEST-2 | JAK inhibitor-naïve | 52.3% |
| Ruxolitinib | COMFORT-I | JAK inhibitor-naïve | 45.9% |
| Fedratinib | JAKARTA-2 | Ruxolitinib-resistant/intolerant | 27%[19] |
| Momelotinib | MOMENTUM | Previously treated with JAK inhibitor | 25%[17][26] |
| Imetelstat (9.4 mg/kg) | IMbark | Relapsed/refractory to JAK inhibitor | 32%[24] |
| Navitoclax + Ruxolitinib | REFINE (Phase 2) | Ruxolitinib suboptimal response | 24%[9] |
| Selinexor + Ruxolitinib | Phase 2 | Ruxolitinib-treated | 40.91% (TSS reduction or clinical assessment)[25] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and clinical trial designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The clinical trials referenced in this guide follow rigorous protocols to ensure patient safety and data integrity. Below are overviews of the methodologies for key trials.
MANIFEST-2 (NCT04603495): This is a Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of pelabresib in combination with ruxolitinib versus placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis. Patients are randomized 1:1 to receive either oral pelabresib or placebo, in combination with oral ruxolitinib. The primary endpoint is the proportion of patients achieving SVR35 at week 24. Key secondary endpoints include the change in TSS from baseline and the proportion of patients achieving TSS50 at week 24.
COMFORT-I (NCT00952289) and COMFORT-II (NCT00934544): These were two pivotal Phase 3, randomized, controlled trials that established the efficacy of ruxolitinib in myelofibrosis. In COMFORT-I, patients were randomized to receive ruxolitinib or placebo. In COMFORT-II, patients were randomized to receive ruxolitinib or the best available therapy. The primary endpoint in both studies was the proportion of patients achieving SVR35 at 24 weeks (COMFORT-I) or 48 weeks (COMFORT-II).
JAKARTA-2 (NCT01523171): This was a single-arm, open-label, Phase 2 study that evaluated the efficacy and safety of fedratinib in patients with myelofibrosis who were previously treated with and were resistant or intolerant to ruxolitinib.[15] Patients received oral fedratinib at a starting dose of 400 mg once daily.[15] The primary endpoint was the spleen response rate, defined as the proportion of patients with a ≥35% reduction in spleen volume from baseline.[20]
PERSIST-2 (NCT02055781): This was a Phase 3, randomized, open-label study that compared the efficacy and safety of pacritinib with the best available therapy (including ruxolitinib) in patients with myelofibrosis and thrombocytopenia. The co-primary endpoints were the proportion of patients achieving SVR35 and TSS50 at week 24.[23]
MOMENTUM (NCT04173494): This was a Phase 3, randomized, double-blind study comparing momelotinib to danazol (B1669791) in symptomatic and anemic patients with myelofibrosis previously treated with a JAK inhibitor.[12] The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24.[16] Secondary endpoints included transfusion independence rate and spleen response rate.[27]
IMbark (NCT02426086): This was a Phase 2, randomized, open-label study evaluating two different doses of imetelstat in patients with myelofibrosis who were relapsed or refractory to a JAK inhibitor.[5] The primary endpoints were spleen response rate and symptom response rate at 24 weeks.[5]
REFINE (NCT03222609): This is a Phase 2, open-label, multicenter study evaluating the safety and efficacy of navitoclax in combination with ruxolitinib in patients with myelofibrosis.[28] The study includes cohorts of patients who are JAK inhibitor-naïve and those who have had a suboptimal response to ruxolitinib.[29] The primary endpoint is the SVR35 rate at week 24.[28]
SENTRY (XPORT-MF-034; NCT04562389): This is a Phase 1/3 study evaluating the safety and efficacy of selinexor in combination with ruxolitinib in patients with JAK inhibitor treatment-naïve myelofibrosis.[30] The Phase 3 portion is a randomized, double-blind, placebo-controlled study with primary endpoints of SVR35 and absolute mean change in TSS from baseline to week 24.[30]
Conclusion
The treatment landscape for myelofibrosis is undergoing a significant transformation. While JAK inhibitors remain a cornerstone of therapy, the emergence of agents with novel mechanisms of action, such as the BET inhibitor pelabresib, offers the potential for improved outcomes, particularly in combination with existing treatments. The data from the MANIFEST-2 trial suggest that the combination of pelabresib and ruxolitinib may offer a superior spleen volume response compared to ruxolitinib alone in treatment-naïve patients. As more data from ongoing clinical trials become available, a more nuanced understanding of the optimal sequencing and combination of these therapies will emerge, paving the way for more personalized and effective management of myelofibrosis. Researchers and clinicians must continue to critically evaluate the growing body of evidence to best serve patients with this challenging disease.
References
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Navitoclax And Ruxolitinib to Treat Myelofibrosis - HealthTree for Myelofibrosis [healthtree.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. IMbark phase II study of imetelstat for R/R myelofibrosis: Updates from ASH 2020 [mpn-hub.com]
- 6. Momelotinib May Effectively Reduce Anemia and Other Symptoms for Patients With Myelofibrosis - The ASCO Post [ascopost.com]
- 7. Ruxolitinib Treatment Reduces Myelofibrosis Symptoms, Spleen Size | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Fedratinib Improves Myelofibrosis-related Symptoms and Health-related Quality of Life in Patients with Myelofibrosis Previously Treated with Ruxolitinib: Patient-reported Outcomes from the Phase II JAKARTA2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. P1030: SPLEEN VOLUME REDUCTION PREDICTS SURVIVAL IN MYELOFIBROSIS PATIENTS ON PACRITINIB BUT NOT BEST AVAILABLE THERAPY: PERSIST-2 LANDMARK OVERALL SURVIVAL ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. researchgate.net [researchgate.net]
- 15. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ashpublications.org [ashpublications.org]
- 18. P1041: IMPACT OF FEDRATINIB ON SPLEEN VOLUME AND MYELOFIBROSIS SYMPTOMS IN PATIENTS WITH SUBSTANTIAL SPLENOMEGALY: POST HOC ANALYSES FROM THE JAKARTA AND JAKARTA2 TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term findings from COMFORT-II, a phase 3 study of ruxolitinib vs best available therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
- 24. ascopubs.org [ascopubs.org]
- 25. onclive.com [onclive.com]
- 26. Momelotinib: Update On MOMENTUM Trial Dr. Gerds ASH 2022 - OncologyTube [oncologytube.com]
- 27. Sierra Oncology Announces Momelotinib Achieved Statistically Significant Benefit on Symptoms, Anemia and Splenic Size in the Pivotal MOMENTUM Study for Myelofibrosis - BioSpace [biospace.com]
- 28. ascopubs.org [ascopubs.org]
- 29. news.abbvie.com [news.abbvie.com]
- 30. Selinexor plus ruxolitinib in JAK inhibitor treatment-naïve myelofibrosis: SENTRY Phase 3 study design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CPI-0610 (Pelabresib) and Other BET Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CPI-0610 (pelabresib) with other prominent Bromodomain and Extra-Terminal (BET) inhibitors. The following sections detail the mechanism of action, comparative preclinical data, and clinical trial outcomes, supported by experimental methodologies and visual pathway diagrams.
Introduction to BET Inhibition and CPI-0610
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to promoters and enhancers of genes involved in cell proliferation, inflammation, and oncogenesis.[2] Dysregulation of BET protein activity is implicated in various cancers, making them a compelling therapeutic target.[1]
CPI-0610, also known as pelabresib (B11934094), is a potent, selective, and orally bioavailable small-molecule inhibitor of the BET family of proteins.[3][4] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and leading to the downregulation of key target genes such as MYC and those involved in the NF-κB signaling pathway.[2][5] Another related molecule, CPI-0610 carboxylic acid, serves as a ligand for developing Proteolysis Targeting Chimeras (PROTACs), a newer modality for targeted protein degradation.[6]
Comparative Preclinical Performance
The preclinical efficacy of BET inhibitors is typically evaluated through their biochemical potency against isolated bromodomains and their cellular activity in various cancer cell lines.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key measures of a drug's potency. The following table summarizes the available data for CPI-0610 and other well-characterized BET inhibitors.
| Inhibitor | Target | IC50 (nM) | Kd (nM) |
| CPI-0610 (Pelabresib) | BRD4-BD1 | 39 | - |
| BET Bromodomains | 10 - 550 | - | |
| JQ1 | BRD4 (BD1) | 77 | ~50 |
| BRD4 (BD2) | 33 | ~90 | |
| BRD2 (BD1) | - | 128 | |
| BRD3 (BD1/BD2) | - | 59.5 / 82 | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | - |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | 32.5 - 42.5 | 50.5 - 61.3 |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
Cellular Activity
The anti-proliferative activity of BET inhibitors has been demonstrated across a range of cancer cell lines. The following table presents a comparison of their half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| CPI-0610 (Pelabresib) | MV4-11 | Acute Myeloid Leukemia | 0.12 |
| JQ1 | Multiple Myeloma (KMS-34) | Multiple Myeloma | 0.068 |
| Multiple Myeloma (LR5) | Multiple Myeloma | 0.098 | |
| Luminal Breast Cancer (MCF7) | Breast Cancer | ~0.2 | |
| Luminal Breast Cancer (T47D) | Breast Cancer | ~0.4 | |
| Gastric Cancer (AGS) | Gastric Cancer | ~0.5 | |
| OTX015 (Birabresib) | Acute Leukemia Cell Lines | Leukemia | Submicromolar |
| Triple-Negative Breast Cancer (HCC1937) | Breast Cancer | 0.65 | |
| Triple-Negative Breast Cancer (MDA-MB-231) | Breast Cancer | 0.075 | |
| Triple-Negative Breast Cancer (MDA-MB-468) | Breast Cancer | 0.65 | |
| I-BET762 (Molibresib) | Prostate Cancer Cell Lines | Prostate Cancer | 0.025 - 0.15 |
| Triple-Negative Breast Cancer (MDA-MB-231) | Breast Cancer | 0.46 |
Clinical Trial Data: The MANIFEST Studies
Pelabresib (CPI-0610) has been extensively studied in clinical trials, most notably the MANIFEST and MANIFEST-2 studies, primarily in patients with myelofibrosis (MF), a rare bone marrow cancer.[7][8] These trials have largely focused on the combination of pelabresib with the JAK inhibitor ruxolitinib (B1666119).
MANIFEST Phase 2 Study (NCT02158858)
The MANIFEST study evaluated pelabresib as a monotherapy and in combination with ruxolitinib in different cohorts of patients with myelofibrosis.[9] In JAK inhibitor-naïve patients, the combination of pelabresib and ruxolitinib demonstrated significant clinical activity.
MANIFEST-2 Phase 3 Study (NCT04603495)
This randomized, double-blind, active-controlled study compared pelabresib plus ruxolitinib to placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[8] The combination therapy met its primary endpoint, showing a statistically significant improvement in spleen volume reduction.
Key Clinical Endpoints from MANIFEST-2 at Week 24:
| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 38.3% | 25.3% |
These results indicate that the addition of pelabresib to ruxolitinib provides a significant clinical benefit in treating myelofibrosis.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Birabresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. oncotarget.com [oncotarget.com]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BET Inhibitors: CPI-0610 and JQ1 for Preclinical Research
In the landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical regulators of gene transcription and are implicated in a variety of diseases, most notably cancer. Small molecule inhibitors targeting BET proteins have become invaluable tools for researchers. This guide provides a detailed comparison of two prominent BET inhibitors: CPI-0610 (Pelabresib) and the well-established research tool, JQ1.
While the query specified CPI-0610 carboxylic acid, publicly available data on its specific biological activity as a standalone inhibitor is limited. It is primarily described as a derivative of CPI-0610, functionalized for use as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Therefore, this guide will focus on the comparison between the parent compound, CPI-0610, and JQ1, providing a more robust, data-supported analysis for researchers. One study has suggested that CPI-0610 possesses superior pharmacological properties compared to JQ1.[3][4]
Mechanism of Action: Competitive Inhibition of BET Bromodomains
Both CPI-0610 and JQ1 are potent and selective inhibitors of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6][7] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes. Many of these target genes, such as the proto-oncogene MYC, are key drivers of cell proliferation and survival in various cancers.[6][8]
CPI-0610 and JQ1 function as competitive inhibitors by binding to the acetyl-lysine recognition pocket of the bromodomains of BET proteins.[5][6] This binding event displaces BET proteins from chromatin, leading to a downstream suppression of target gene transcription. The resulting cellular effects often include cell cycle arrest and the induction of apoptosis in cancer cells.
dot
Caption: Mechanism of BET inhibitors CPI-0610 and JQ1.
Quantitative Performance Data
The following table summarizes key quantitative data for CPI-0610 and JQ1, allowing for a direct comparison of their potency and cellular activity.
| Parameter | CPI-0610 (Pelabresib) | JQ1 |
| Target | BET Bromodomains (BRD2, BRD3, BRD4) | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) |
| IC50 (BRD4-BD1) | 39 nM[9] | 77 nM |
| Cellular MYC EC50 | 0.18 µM[9] | Not widely reported |
| Cellular Effects | G1 cell cycle arrest, apoptosis[9] | G1 cell cycle arrest, apoptosis |
| In Vivo Activity | Orally active, demonstrates tumor growth inhibition in xenograft models[8][9] | Active in xenograft models, but has a short half-life[5] |
Experimental Protocols
To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., multiple myeloma cell lines for CPI-0610 studies) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of CPI-0610 or JQ1 (e.g., ranging from nanomolar to micromolar concentrations) for a defined period (e.g., 72 hours).[9] Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the signal (fluorescence or luminescence) and normalize the data to the vehicle-treated control. Plot the percentage of viable cells against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of the inhibitors on the expression levels of target proteins, such as MYC.
Methodology:
-
Cell Treatment: Treat cells with CPI-0610 or JQ1 at a concentration around their respective IC50 values for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the protein of interest (e.g., anti-MYC) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of target genes (e.g., MYC) following inhibitor treatment.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells with the inhibitors as described for the western blot analysis. Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., MYC), and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and compare the fold change in expression relative to the vehicle-treated control.
dot
Caption: A typical experimental workflow for comparing BET inhibitors.
In Vivo Studies and Clinical Relevance
Both CPI-0610 and JQ1 have demonstrated efficacy in preclinical in vivo models. JQ1 has been extensively used as a research tool and has shown to inhibit tumor growth in various xenograft models.[5] However, its short half-life has limited its development as a clinical therapeutic.[5]
In contrast, CPI-0610 (Pelabresib) was developed for clinical use and is orally bioavailable.[8][9] It has undergone extensive clinical investigation, particularly in patients with myelofibrosis and relapsed or refractory lymphomas.[10][11][12][13][14][15][16][17][18][19][20] These studies have shown that CPI-0610 has a manageable safety profile and can lead to meaningful clinical responses, including reductions in spleen volume and improvements in symptom scores in myelofibrosis patients.[12][14][15][16][17][19][20]
Conclusion
Both CPI-0610 and JQ1 are potent BET inhibitors that serve as valuable tools for cancer research. JQ1 remains a cornerstone for preclinical investigations into the biological roles of BET proteins. CPI-0610, with its improved pharmacological properties and demonstrated clinical activity, represents a more translationally relevant compound for studies aiming to inform clinical development. The choice between these two inhibitors will ultimately depend on the specific research question, with JQ1 being a well-characterized tool for basic research and CPI-0610 offering a bridge to clinical applications. The provided experimental protocols offer a framework for researchers to conduct their own rigorous comparative analyses.
References
- 1. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. onclive.com [onclive.com]
- 16. Matching-adjusted indirect comparison of the pelabresib-ruxolitinib combination vs JAKi monotherapy in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P1029: MATCHING-ADJUSTED INDIRECT COMPARISON (MAIC) OF PELABRESIB (CPI-0610) IN COMBINATION WITH RUXOLITINIB VS RUXOLITINIB OR FEDRATINIB MONOTHERAPY IN PATIENTS WITH INTERMEDIATE OR HIGH-RISK MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. S168: PELABRESIB (CPI-0610) MONOTHERAPY IN PATIENTS WITH HIGH-RISK ESSENTIAL THROMBOCYTHEMIA REFRACTORY OR INTOLERANT TO HYDROXYUREA: PRELIMINARY RESULTS FROM MANIFEST STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: PELABRESIB (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Validating CPI-0610 Carboxylic Acid as a PROTAC Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CPI-0610 carboxylic acid as a ligand for Proteolysis Targeting Chimeras (PROTACs). By comparing its performance metrics with established alternatives and presenting supporting experimental data, this document serves as a resource for researchers engaged in the development of novel therapeutics for BET bromodomain-related diseases.
Introduction to BET Bromodomain-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate the transcription of oncogenes like c-MYC. While small-molecule inhibitors such as CPI-0610, JQ1, and OTX015 have shown therapeutic promise, the PROTAC technology offers a distinct advantage by inducing the degradation of these proteins rather than merely inhibiting their function. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The selection of the target-binding ligand is a critical determinant of a PROTAC's efficacy, including its potency and selectivity. This guide evaluates the potential of this compound as a warhead for BET-targeting PROTACs by comparing its binding affinity to that of widely used ligands, JQ1 and OTX015, and by examining the performance of PROTACs derived from these alternative ligands.
Comparative Analysis of BET Inhibitor Ligands
A potent PROTAC begins with a high-affinity ligand for the protein of interest. The binding affinities of CPI-0610, JQ1, and OTX015 for BRD4 have been characterized, providing a basis for their comparison as PROTAC warheads.
| Ligand | Target | Binding Affinity (IC50/Kd) | Reference |
| CPI-0610 | BRD4-BD1 | 39 nM (IC50) | [1] |
| (+)-JQ1 | BRD4-BD1 | ~50 nM (Kd) | [2] |
| BRD4-BD2 | ~90 nM (Kd) | [2] | |
| OTX015 | BRD2, BRD3, BRD4 | 92-112 nM (IC50) | [3] |
As the data indicates, CPI-0610 exhibits a strong binding affinity for the first bromodomain of BRD4, comparable to that of the well-established BET inhibitor, JQ1. This suggests that this compound has the potential to serve as an effective warhead for a potent BET-targeting PROTAC.
Performance of BET-Targeting PROTACs with Alternative Ligands
| PROTAC | Ligand | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | JQ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| ARV-771 | JQ1 derivative | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported | [4][5] |
| BETd-260 | Azacarbazole derivative | Cereblon | BRD4 | RS4;11 leukemia | 30 pM | Not Reported | [6] |
These examples demonstrate that potent, sub-nanomolar degradation of BET proteins can be achieved with carefully designed PROTACs. The high binding affinity of CPI-0610 suggests that a PROTAC incorporating this ligand could achieve similar or superior degradation potency.
Visualizing the PROTAC Mechanism and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Caption: Western Blot workflow for protein degradation analysis.
Caption: SPR workflow for analyzing ternary complex formation.
Detailed Experimental Protocols
Accurate validation of a PROTAC requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV-4-11, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
HiBiT Assay for Protein Degradation
This bioluminescent assay offers a high-throughput method for measuring protein degradation in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., BRD4).
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white-walled plate.
-
Treat cells with a serial dilution of the PROTAC.
-
-
Lysis and Detection:
-
At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.
-
The LgBiT protein binds to the HiBiT tag on the target protein, forming a functional NanoLuc® luciferase that generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence readings to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax.[7]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the kinetics and affinity of binary and ternary complex formation.
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (Kd).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to measure the ternary complex formation kinetics.
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). A value of α > 1 indicates positive cooperativity.
-
AlphaLISA for Ternary Complex Formation
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay to detect and quantify ternary complex formation.
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged BRD4).
-
Prepare a dilution series of the PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, mix the tagged E3 ligase, tagged target protein, and the PROTAC at various concentrations.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Incubate in the dark to allow for complex formation and bead proximity.
-
-
Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader. When the ternary complex forms, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.
-
A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, where the peak represents the optimal concentration for ternary complex formation. The "hook effect" at higher concentrations is due to the formation of binary complexes that prevent ternary complex assembly.
-
Conclusion
This compound presents a compelling profile as a ligand for the development of novel BET-targeting PROTACs. Its high binding affinity for BRD4 is a strong indicator of its potential to serve as an effective warhead. While direct experimental data on a CPI-0610-based PROTAC is needed for a definitive validation, the performance of existing BET degraders provides a clear benchmark for success. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new PROTAC molecules, including those derived from this compound. The continued exploration and optimization of PROTACs based on diverse, high-affinity ligands like CPI-0610 will be crucial in advancing the field of targeted protein degradation and developing next-generation cancer therapies.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 3. Ligands for Target Protein for PROTAC — TargetMol Chemicals [targetmol.com]
- 4. WO2021091535A1 - Treating myeloproliferative disorders with cpi-0610 and a jak inhibitor - Google Patents [patents.google.com]
- 5. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Navigating the Therapeutic Landscape of Myelofibrosis: A Comparative Analysis of Pelabresib (CPI-0610)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational BET inhibitor pelabresib (B11934094) (CPI-0610) with the current standard of care and other emerging therapies for myelofibrosis. This analysis is based on publicly available experimental and clinical trial data.
Disclaimer: This document summarizes findings on pelabresib (CPI-0610). There is a lack of publicly available, specific experimental data for its carboxylic acid metabolite. The information presented herein pertains to the parent compound, pelabresib.
Myelofibrosis (MF) is a complex myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms. The current standard of care often involves Janus kinase (JAK) inhibitors, such as ruxolitinib (B1666119), which primarily manage symptoms.[1][2] However, a significant unmet need remains for therapies that can modify the disease course. Pelabresib (CPI-0610), a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent.[3][4]
Mechanism of Action: A Novel Approach to Disease Modification
Pelabresib functions by inhibiting BET proteins, which are key regulators of gene transcription.[3] In myelofibrosis, these proteins are implicated in the expression of genes that drive inflammation and the production of abnormal megakaryocytes, contributing to bone marrow fibrosis.[5] By blocking BET proteins, pelabresib downregulates critical oncogenic signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] This leads to a reduction in pro-inflammatory cytokines and has the potential to alter the underlying disease process.[5][7]
In preclinical studies, pelabresib has demonstrated the ability to downregulate NF-κB signaling, which is constitutively activated in many hematologic malignancies.[7] Furthermore, it has been shown to inhibit the expression of the MYC oncogene in a dose-dependent manner.[7]
Mechanism of Action of Pelabresib (CPI-0610)
Clinical Performance: Insights from the MANIFEST Trials
The clinical development of pelabresib has been primarily driven by the Phase 2 MANIFEST and the Phase 3 MANIFEST-2 trials. These studies have evaluated pelabresib as a monotherapy and in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.
MANIFEST-2: A Pivotal Phase 3 Study
The MANIFEST-2 trial is a global, randomized, double-blind, active-control study that compared the efficacy and safety of pelabresib in combination with ruxolitinib against placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[8][9]
Key Efficacy Endpoints at Week 24:
| Endpoint | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib | Difference (95% CI) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9%[8][10] | 35.2%[8][10] | 30.4% (21.6, 39.3)[8] | < 0.001[8] |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3%[8] | 46.3%[8] | 6.0% (-3.5, 15.5)[8] | 0.0545[8] |
| Absolute Change in Total Symptom Score (TSS) | -15.99[8] | -14.05[8] | -1.94 (-3.92, 0.04)[8] | 0.0545[8] |
| Hemoglobin Response (≥1.5 g/dL increase) | Numerically higher[9] | Lower[9] | Not Reported | Not Reported |
| Improvement in Bone Marrow Fibrosis (≥1 grade) | 38.3%[11] | 25.3%[11] | Not Reported | Not Reported |
Data from the MANIFEST-2 Phase 3 trial primary analysis.[8][9][10][11]
The combination of pelabresib and ruxolitinib demonstrated a statistically significant and clinically meaningful improvement in spleen volume reduction compared to ruxolitinib alone.[9] While the key secondary endpoint of symptom reduction did not meet statistical significance in the initial analysis, a trend towards improvement was observed.[8][11] Importantly, the combination therapy also showed positive effects on anemia and bone marrow fibrosis, suggesting a potential for disease modification.[11][12] Long-term follow-up data at 72 weeks continued to show a durable benefit in spleen volume reduction and symptom improvement with the combination therapy.[13]
Safety and Tolerability:
The safety profile of the pelabresib and ruxolitinib combination was found to be manageable and consistent with previous observations.[9] The most common adverse events included thrombocytopenia and anemia.[8] Notably, anemia was less frequent in the combination arm compared to the placebo plus ruxolitinib arm.[9]
Comparison with Other BET Inhibitors
While pelabresib is a leading BET inhibitor in development for myelofibrosis, other agents in this class are also under investigation.
| Compound | Development Stage (Myelofibrosis) | Key Findings |
| Pelabresib (CPI-0610) | Phase 3 | Significant improvement in spleen volume reduction when combined with ruxolitinib.[9] |
| BMS-986158 | Phase 1/2 | Combination with ruxolitinib or fedratinib (B1684426) reduced spleen volume with manageable safety.[14][15] |
| ZEN-3694 | Multiple Phase 1/2 trials in various cancers | Promising activity in solid tumors and hematologic cancers.[16][17] |
BMS-986158 has shown promising early results in a Phase 1/2 study, demonstrating spleen volume reduction when combined with JAK inhibitors.[14][15] ZEN-3694 is being evaluated in a range of cancers and has shown anti-cancer activity.[17][18] Further clinical trials are needed to fully understand the comparative efficacy and safety of these different BET inhibitors in myelofibrosis.
Experimental Protocols
The clinical evaluation of pelabresib has followed rigorous, well-defined protocols.
MANIFEST-2 Trial Design
MANIFEST-2 Clinical Trial Workflow
-
Study Design: A global, Phase 3, randomized, double-blind, active-control study.[11]
-
Patient Population: JAK inhibitor-naïve adult patients with myelofibrosis.[11]
-
Intervention: Patients were randomized 1:1 to receive either pelabresib in combination with ruxolitinib or placebo plus ruxolitinib.[11]
-
Primary Endpoint: The primary outcome measured was the proportion of patients achieving a spleen volume reduction of 35% or greater (SVR35) from baseline at 24 weeks.[11]
-
Key Secondary Endpoints: These included the absolute change in total symptom score (TSS) from baseline at 24 weeks and the proportion of patients achieving a 50% or greater improvement in TSS (TSS50).[11]
Conclusion
The experimental results from the MANIFEST program, particularly the Phase 3 MANIFEST-2 trial, position pelabresib (CPI-0610) as a significant advancement in the treatment of myelofibrosis. The combination of pelabresib with ruxolitinib has demonstrated superior efficacy in reducing spleen volume, a key indicator of disease burden, compared to ruxolitinib alone. While further data on long-term outcomes and symptom improvement continue to mature, the available evidence suggests that targeting the underlying disease biology with a BET inhibitor like pelabresib, in addition to symptomatic control with a JAK inhibitor, holds the potential to become a new standard of care for patients with myelofibrosis. The ongoing research into other BET inhibitors will further enrich the therapeutic landscape and offer more options for this challenging disease.
References
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. hcp.jakafi.com [hcp.jakafi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pelabresib (CPI-0610): a novel BET inhibitor for MF | VJHemOnc [vjhemonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Pelabresib and Ruxolitinib Combo MANIFEST-2 Data | ASCO 2024 [delveinsight.com]
- 12. targetedonc.com [targetedonc.com]
- 13. 72-week results from MANIFEST-2: pelabresib plus ruxolitinib in JAK inhibitor-naive myelofibrosis | VJHemOnc [vjhemonc.com]
- 14. Researchers Present Early Data on BET Inhibitor BMS-986158 in Myelofibrosis [sohoonline.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Facebook [cancer.gov]
- 17. ZEN-3694 + Talazoparib for Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. zenithepigenetics.com [zenithepigenetics.com]
Confirming the On-Target Effects of CPI-0610 Carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the on-target effects of a novel therapeutic candidate is paramount. This guide provides a comprehensive comparison of CPI-0610 (pelabresib), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with other notable BET inhibitors. By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this document aims to facilitate an objective evaluation of CPI-0610's performance and its potential in hematological malignancies and other therapeutic areas.
Introduction to CPI-0610 and BET Inhibition
CPI-0610 is an investigational, orally bioavailable small molecule that targets the tandem bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene expression by recognizing acetylated lysine (B10760008) residues on histones.[2] By competitively binding to these bromodomains, CPI-0610 displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC and modulation of critical inflammatory pathways like NF-κB.[1][3] This mechanism of action has established BET inhibition as a promising therapeutic strategy in various cancers.[2]
Comparative Performance of BET Inhibitors
The efficacy of BET inhibitors can be assessed through various metrics, including their binding affinity to BET bromodomains and their anti-proliferative effects in cancer cell lines. The following tables summarize key quantitative data for CPI-0610 and other well-characterized BET inhibitors.
| Table 1: In Vitro Binding Affinity of BET Inhibitors | |||
| Inhibitor | Target | IC50 (nM) | Reference |
| CPI-0610 (Pelabresib) | BRD4-BD1 | 39 | [4] |
| (+)-JQ1 | BRD4 (BD1) | 77 | [5] |
| BRD4 (BD2) | 33 | [5] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 193 (median IC50 in ependymoma stem cell lines) | [6] |
| I-BET151 (GSK1210151A) | BRD2 | 500 | [7] |
| BRD3 | 250 | [7] | |
| BRD4 | 790 | [7] | |
| ABBV-744 | BRD4 (BD2) | Highly selective for BD2 over BD1 | [8] |
| Table 2: Cellular Activity of BET Inhibitors in Hematological Malignancy Cell Lines | ||||
| Inhibitor | Cell Line | Assay | Effect | Reference |
| CPI-0610 (Pelabresib) | Multiple Myeloma cells | MYC Expression | EC50: 0.18 µM | [4] |
| INA6, MM.1S | Cell Cycle | G1 arrest at 800 nM | [4] | |
| INA6, MM.1S | Apoptosis | Increased apoptosis at 800 nM | [4] | |
| (+)-JQ1 | Eμ-Myc Lymphoma | Gene Expression | Downregulation of MYC and immune-related genes | [9] |
| OTX015 (Birabresib) | Various Leukemia cell lines | Gene Expression | Downregulation of c-MYC and upregulation of HEXIM1 | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of BET Inhibitors.
Caption: Workflow for Assessing On-Target Effects.
Caption: Logical Relationships of BET Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to confirm the on-target effects of BET inhibitors.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BRD4 binds and to determine if CPI-0610 treatment displaces BRD4 from these sites.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MM.1S) and allow them to adhere. Treat cells with an effective concentration of CPI-0610 or vehicle (DMSO) for a specified duration (e.g., 4-24 hours).
-
Cross-linking: Fix protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for BRD4 or a control IgG. Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and identify peaks of BRD4 enrichment. Compare the peak profiles between CPI-0610-treated and vehicle-treated samples to identify regions of BRD4 displacement.
RNA Sequencing (RNA-seq)
Objective: To quantify the genome-wide changes in gene expression following treatment with CPI-0610.
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with CPI-0610 or vehicle control as described for ChIP-seq.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit). Ensure the RNA quality is high, with an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Construct sequencing libraries from the rRNA-depleted RNA, which typically involves fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align sequence reads to the reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or downregulated upon CPI-0610 treatment. Focus on known BET target genes like MYC and genes in the NF-κB pathway for on-target validation.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic and anti-proliferative effects of CPI-0610 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of CPI-0610 in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of CPI-0610. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[11][12][13]
Conclusion
The on-target effects of CPI-0610 are confirmed through its potent inhibition of BRD4 and the subsequent downstream effects on gene expression and cellular viability. The comparative data presented in this guide demonstrates its efficacy in relation to other established BET inhibitors. The detailed experimental protocols provide a framework for researchers to independently validate these findings and further explore the therapeutic potential of CPI-0610. The provided visualizations offer a clear understanding of the underlying biological pathways and experimental strategies, serving as a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Analysis of CPI-0610 Carboxylic Acid and Other BET Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational bromodomain and extra-terminal (BET) inhibitor CPI-0610 carboxylic acid, also known as pelabresib, and its activity across various cancer cell lines. The performance of CPI-0610 is compared with other well-characterized BET inhibitors, JQ1 and OTX015, with supporting data from preclinical studies. This document is intended to serve as a resource for researchers in oncology and drug development.
Introduction to BET Inhibitors and CPI-0610
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators that recognize acetylated lysine (B10760008) residues on histones and other proteins. This interaction plays a pivotal role in the regulation of gene transcription. In many cancers, the dysregulation of BET proteins, particularly BRD4, leads to the aberrant expression of key oncogenes such as MYC and the activation of pro-survival signaling pathways like NF-κB.
Small molecule inhibitors targeting BET bromodomains have emerged as a promising therapeutic strategy in oncology. These inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes.
CPI-0610 (pelabresib) is a potent and selective small molecule inhibitor of BET proteins. Its carboxylic acid form is also utilized as a ligand for proteolysis-targeting chimeras (PROTACs) but demonstrates inherent BET inhibitory activity.[1][2][3][4][5] Preclinical studies have shown that CPI-0610 induces cell cycle arrest, and apoptosis in various cancer cell models.[6][7][8]
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the anti-proliferative activity of CPI-0610, JQ1, and OTX015 in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to facilitate a direct comparison of their potency.
Table 1: Anti-proliferative Activity (IC50) of BET Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | CPI-0610 (Pelabresib) | JQ1 | OTX015 |
| Multiple Myeloma | ||||
| INA6 | Multiple Myeloma | Induces G1 arrest at 800 nM; Increases apoptosis at 800 nM[6][7] | Not widely reported | Not widely reported |
| MM.1S | Multiple Myeloma | Induces G1 arrest at 800 nM; Increases apoptosis at 800 nM[6][7] | Not widely reported | Not widely reported |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | 41-80% tumor growth inhibition in xenograft model (30-60 mg/kg)[6] | Sensitive | Sensitive |
| K562 | Chronic Myeloid Leukemia | Not widely reported | Resistant | Resistant[9] |
| KG1a | Acute Myeloid Leukemia | Not widely reported | Not widely reported | Resistant[9] |
| Lymphoma | ||||
| Raji | Burkitt's Lymphoma | 75% MYC inhibition in xenograft model (30 mg/kg) | Not widely reported | Not widely reported |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma | Loss of viability[10][11] | Not widely reported | Not widely reported |
| Burkitt Lymphoma (BL) cell lines | Burkitt's Lymphoma | Loss of viability[10][11] | Not widely reported | Not widely reported |
Table 2: Anti-proliferative Activity (IC50) of BET Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | JQ1 | OTX015 |
| H1975 | Lung Adenocarcinoma | ~1.26 µM (median for sensitive lines)[12] | Not widely reported |
| H460 | Large Cell Carcinoma | >10 µM[12] | Not widely reported |
| A549 | Lung Adenocarcinoma | Resistant | > 6 µM[13] |
| MCF7 | Breast Cancer | IC50 in µM range[1] | Not widely reported |
| T47D | Breast Cancer | IC50 in µM range[1] | Not widely reported |
| Ovarian Endometrioid Carcinoma cell lines | Ovarian Cancer | 0.28–10.36 µM[14] | Not widely reported |
| Endometrial Endometrioid Carcinoma cell lines | Endometrial Cancer | 0.28–10.36 µM[14] | Not widely reported |
Mechanism of Action and Signaling Pathways
CPI-0610 and other BET inhibitors exert their anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes and pro-survival pathways. The two primary pathways affected are the MYC and NF-κB signaling cascades.
MYC Signaling Pathway
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is frequently overexpressed in a wide range of human cancers. BRD4, a member of the BET family, plays a critical role in the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively suppress its transcription.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, particularly hematological malignancies, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. BET proteins are involved in the transcriptional activation of NF-κB target genes. Inhibition of BET proteins by CPI-0610 leads to the downregulation of these target genes, thereby suppressing the pro-survival effects of the NF-κB pathway.[10][15]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of BET inhibitors in cancer cell lines.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the dose-dependent effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the BET inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 values using a suitable software.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the BET inhibitor for a specified time (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the inhibitor on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the BET inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
CPI-0610 (pelabresib) demonstrates potent anti-cancer activity in various preclinical models of hematological malignancies. Its mechanism of action, centered on the inhibition of the MYC and NF-κB signaling pathways, provides a strong rationale for its clinical development. Comparative data with other BET inhibitors like JQ1 and OTX015 highlight the therapeutic potential of this class of compounds. Further research is warranted to explore the full spectrum of CPI-0610's activity in a broader range of cancer types and to identify potential synergistic combinations with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of CPI-0610: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of CPI-0610 (pelabresib) with other compounds, supported by experimental data. CPI-0610 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, a key regulator of gene transcription. Preclinical and clinical studies have demonstrated that combining CPI-0610 with other targeted therapies can lead to enhanced efficacy in various hematological malignancies. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways of these synergistic interactions.
While the user's request specified "CPI-0610 carboxylic acid," the vast majority of published research and clinical trial data focuses on CPI-0610, also known as pelabresib. This compound is described as a potent BET inhibitor and a ligand for PROTACs (Proteolysis Targeting Chimeras).[1][2] For the purpose of providing a comprehensive overview of synergistic effects based on available data, this guide will focus on the extensive findings related to CPI-0610 (pelabresib).
Quantitative Analysis of Synergistic Effects
The combination of CPI-0610 with the Janus kinase (JAK) inhibitor ruxolitinib (B1666119) has been extensively studied in the context of myelofibrosis (MF), a rare bone marrow cancer. The MANIFEST and MANIFEST-2 clinical trials have provided robust data demonstrating the synergistic benefits of this combination. Additionally, preclinical studies have explored the synergy of CPI-0610 with other agents, such as immunomodulatory drugs (IMiDs), in different hematological cancers.
| Combination Therapy | Disease Model | Key Efficacy Endpoint | CPI-0610 + Ruxolitinib | Ruxolitinib + Placebo | Source(s) |
| CPI-0610 + Ruxolitinib | JAK inhibitor-naïve Myelofibrosis (MANIFEST-2) | Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 65.9% | 35.2% | [3][4][5][6][7] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 52.3% | 46.3% | [3][4][5][6][7] | ||
| Hemoglobin Response at Week 24 | 10.7% | 6.0% | [5] | ||
| Bone Marrow Fibrosis Improvement ≥1 Grade at Week 24 | 38.5% | 24.2% | [5] | ||
| CPI-0610 + Ruxolitinib | JAK inhibitor-naïve Myelofibrosis (MANIFEST - Arm 3) | Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 68% | N/A (Single Arm) | [8][9][10][11] |
| Total Symptom Score Reduction ≥50% (TSS50) at Week 24 | 56% | N/A (Single Arm) | [8][9][10][11] | ||
| CPI-0610 + Immunomodulatory Drugs (IMiDs) | Multiple Myeloma (Preclinical) | In vitro Synergism | Synergistic | N/A | [12][13] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. Below are summaries of the key experimental protocols employed in the cited studies.
Clinical Trial Protocol: MANIFEST-2 Study
The MANIFEST-2 trial is a global, randomized, double-blind, active-control, Phase 3 study.[5][6][14][15][16][17][18]
-
Patient Population: The study enrolled patients with JAK inhibitor-naïve myelofibrosis.[5][6][14][15][16][17][18] Key inclusion criteria included intermediate- to high-risk disease, palpable spleen, and significant symptom burden.[15][17][18]
-
Treatment Arms: Patients were randomized to receive either CPI-0610 in combination with ruxolitinib or a placebo in combination with ruxolitinib.[5][6][14][15][16][17][18]
-
Dosage: CPI-0610 was administered orally at a starting dose of 125 mg once daily for 14 days, followed by a 7-day break in a 21-day cycle.[14] Ruxolitinib was administered at a standard dose.[14]
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as assessed by MRI or CT scan.[5][15]
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients with a ≥50% reduction in Total Symptom Score (TSS) at week 24, hemoglobin response, and improvement in bone marrow fibrosis.[5][15]
In Vitro Synergy Assessment: Chou-Talalay Method
Preclinical evaluation of synergy, such as the combination of CPI-0610 with IMiDs, often utilizes the Chou-Talalay method to calculate a Combination Index (CI).[3][4][8][19][20]
-
Principle: This method is based on the median-effect equation and provides a quantitative measure of the interaction between two drugs.[3][4]
-
Procedure:
-
Dose-Response Curves: The individual dose-response curves for each drug are determined by treating cancer cell lines with a range of concentrations and measuring the effect (e.g., cell viability).
-
Combination Studies: The drugs are then tested in combination at various fixed-ratio or non-fixed-ratio concentrations.
-
Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn).
-
-
Interpretation of CI Values:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizing the Mechanisms of Synergy
The synergistic effects of CPI-0610 in combination with other agents stem from the simultaneous targeting of distinct but interconnected signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathway of CPI-0610 and Ruxolitinib Synergy
Caption: Synergistic inhibition of BET and JAK/STAT pathways by CPI-0610 and Ruxolitinib.
Experimental Workflow for Clinical Synergy Validation
Caption: Workflow of a randomized clinical trial to validate synergistic effects.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. onclive.com [onclive.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. onclive.com [onclive.com]
- 12. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncodaily.com [oncodaily.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. targetedonc.com [targetedonc.com]
- 18. Phase II Data on Pelabresib Combination for Myelofibrosis Leads to Launch of Phase III Double-Blind | Docwire News [docwirenews.com]
- 19. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
Independent Verification of CPI-0610's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of Pelabresib (B11934094) (CPI-0610), an investigational Bromodomain and Extra-Terminal (BET) inhibitor, with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the independent verification of its mechanism of action.
Mechanism of Action: BET Inhibition
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a critical role in gene expression.[1][2] They recognize and bind to acetylated lysine (B10760008) residues on histones, which recruits transcriptional machinery to specific gene locations, promoting the expression of genes involved in cell proliferation, survival, and inflammation.[3][4] Many cancers and inflammatory diseases show a dependence on the over-expression of genes regulated by BET proteins, such as the MYC oncogene.[1][2][5]
CPI-0610 (Pelabresib) is an orally active, small-molecule inhibitor designed to target BET proteins.[6][7] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[2][8] This action prevents the recruitment of transcription factors, leading to the downregulation of target gene expression, thereby inhibiting tumor cell growth and survival.[2][3] Preclinical studies have confirmed that CPI-0610 treatment leads to G1 cell cycle arrest and apoptosis in cancer cells.[7][9]
Caption: Mechanism of action of BET inhibitors like CPI-0610.
Comparative Performance Data
The efficacy of BET inhibitors is typically quantified by their binding affinity to BET bromodomains (IC50) and their functional impact on cellular processes, such as the downregulation of target genes like MYC (EC50) and the inhibition of cancer cell growth (GI50). Below is a comparison of CPI-0610 with JQ1, a widely studied tool compound for BET inhibition.
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line / System | Citation |
| CPI-0610 (Pelabresib) | BRD4-BD1 | Biochemical Assay | 39 nM | - | [7] |
| MYC expression | Cellular Assay | 0.18 µM (180 nM) | MV-4-11 | [7][10] | |
| Cell Viability | Cellular Assay | Dose-dependent reduction | Multiple Myeloma | [7] | |
| JQ1 | BRD4 | Biochemical Assay | ~50-100 nM | - | [2] |
| MYC expression | Cellular Assay | Potent downregulation | Various Cancers | [2] | |
| Cell Viability | Cellular Assay | Potent growth inhibition | NUT Midline Carcinoma | [1] |
Preclinical In Vivo Efficacy
The antitumor activity of CPI-0610 has been validated in animal models. In a mouse xenograft model using MV-4-11 acute myeloid leukemia cells, oral administration of CPI-0610 resulted in significant tumor growth inhibition.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| CPI-0610 (Pelabresib) | MV-4-11 Xenograft | 30-60 mg/kg, oral, daily | 41% - 80% | [7][10] |
Experimental Protocols for Mechanism Verification
The following protocols are standard methodologies used to independently verify the mechanism of action and efficacy of BET inhibitors like CPI-0610.
This assay determines the dose-dependent effect of an inhibitor on cancer cell growth. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[11]
Caption: Experimental workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., multiple myeloma cell lines) in 96-well plates and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat cells with serial dilutions of CPI-0610 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).[7]
-
Reagent Addition: Equilibrate the plate to room temperature and add a luminescent reagent like CellTiter-Glo® according to the manufacturer's protocol.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal growth inhibition concentration (GI50).
This protocol measures changes in the mRNA levels of BET target genes, such as MYC, following inhibitor treatment, providing direct evidence of target engagement and downstream pathway modulation.[12]
Caption: Experimental workflow for gene expression analysis.
Methodology:
-
Cell Treatment: Treat cells with CPI-0610 at a relevant concentration (e.g., its IC50) for a time course (e.g., 6-24 hours), as transcript changes are often rapid.[12]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[12]
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mixture containing cDNA, primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix. Run the reaction on a real-time PCR system.[12]
-
Data Analysis: Calculate the relative expression of target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[12]
CETSA is a powerful method to verify that a drug binds to its intended protein target within the complex environment of a living cell. Drug binding stabilizes the target protein, increasing its melting temperature.[4]
Caption: Experimental workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Treat intact cells with CPI-0610 or a vehicle control.[4]
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD4 remaining at each temperature point using a method like Western Blot.
-
Data Analysis: Plot the amount of soluble BRD4 against temperature. A successful binding event is confirmed if the melt curve for CPI-0610-treated cells is shifted to a higher temperature compared to the vehicle control, indicating protein stabilization.[4]
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pelabresib - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of CPI-0610 (Pelabresib) and its Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of CPI-0610 (pelabresib), an investigational small molecule inhibitor of BET (Bromodomain and Extra-Terminal) proteins, and its carboxylic acid metabolite. While extensive data is available for the parent compound, publicly accessible information on the pharmacokinetic profile of its carboxylic acid metabolite is limited. This document summarizes the known data for CPI-0610, outlines the experimental protocols for its analysis, and highlights the current data gap regarding its metabolite.
Data Presentation: Pharmacokinetic Parameters
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development and clinical application. The following table summarizes the key pharmacokinetic parameters for CPI-0610. Data for its carboxylic acid metabolite are not currently available in the public domain.
| Pharmacokinetic Parameter | CPI-0610 (Pelabresib) | Carboxylic Acid Metabolite of CPI-0610 |
| Absorption | Rapidly absorbed following oral administration.[1][2] | Data Not Available |
| Systemic Exposure | Exhibits dose-proportional increases in systemic exposure.[1][2] | Data Not Available |
| Half-life (t½) | Approximately 15 hours, supporting once-daily dosing.[1][2] | Data Not Available |
| Formulation Bioavailability | The tablet formulation has approximately 60% greater bioavailability than the capsule formulation.[1] | Data Not Available |
| Metabolites | Metabolized, with M542 and M544 identified as metabolites for which blood samples are collected in clinical trials. | Data Not Available |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated analytical methods. The following section details the experimental protocol used for the quantification of CPI-0610 in human plasma.
Determination of CPI-0610 Plasma Concentrations
Methodology: Reverse-Phase High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection (RP-HPLC/MS-MS)
Protocol:
-
Sample Collection: Whole blood samples are collected from patients at specified time points before and after drug administration.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of CPI-0610 in the plasma samples is determined using a validated RP-HPLC/MS-MS method.
-
Assay Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA guidance). This includes assessing the accuracy, precision, linearity, and sensitivity of the assay. For instance, at the lowest concentration of the calibration curve (0.25 ng/mL), the interday accuracy was within 0.3% of the nominal concentration with a precision of 3.0%.[1]
Visualizations
To further elucidate the context of CPI-0610's mechanism and analysis, the following diagrams are provided.
References
- 1. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Activity of BET Inhibitors: A Comparative Guide to Biomarker Validation for CPI-0610 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers used to validate the activity of the BET inhibitor CPI-0610 (pelabresib) and other alternative compounds. The information is presented through structured data, detailed experimental protocols, and clear visual diagrams to facilitate informed decision-making in drug development.
CPI-0610 (pelabresib) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By binding to the bromodomains of these proteins, CPI-0610 disrupts their role as epigenetic readers, thereby inhibiting the transcription of key oncogenes and inflammatory mediators.[1] This mechanism of action has shown promise in clinical trials, particularly in the context of myelofibrosis. While the clinical trial protocol for CPI-0610 mentions the monitoring of its metabolites, M542 and M544, detailed information regarding a specific "CPI-0610 carboxylic acid metabolite" and its distinct activity is not publicly available.[2] Therefore, this guide will focus on the biomarkers associated with the parent compound, CPI-0610, and compare them with those of other notable BET inhibitors.
Comparative Analysis of Biomarkers for BET Inhibitor Activity
The validation of a BET inhibitor's activity relies on a panel of biomarkers that reflect target engagement, pharmacodynamic effects, clinical response, and potential toxicities. The following tables summarize key biomarkers for CPI-0610 and a selection of alternative BET inhibitors.
Table 1: Pharmacodynamic and Target Engagement Biomarkers
| Biomarker | CPI-0610 (Pelabresib) | BMS-986158 | OTX015 | General BET Inhibitors | Experimental Method |
| MYC | Downregulation[3] | Downregulation[4] | Downregulation | Downregulation[5] | RT-qPCR, Western Blot, ChIP-seq |
| HEXIM1 | Upregulation | Upregulation[4][6] | Upregulation | Upregulation[5] | RT-qPCR |
| IL8 mRNA | Suppression[3] | Not Reported | Not Reported | Not Reported | RT-qPCR |
| CCR1 mRNA | Suppression[3] | Not Reported | Not Reported | Downregulation[5] | RT-qPCR |
| NF-κB Signaling | Downregulation[1][3] | Not Reported | Not Reported | Downregulation | Reporter Assays, Western Blot |
Table 2: Clinical and Disease-Specific Biomarkers (Myelofibrosis)
| Biomarker | CPI-0610 (Pelabresib) | Other BETi in MF | Experimental Method |
| Spleen Volume Reduction (SVR) | Significant reduction[7][8] | Under investigation | MRI/CT imaging |
| Total Symptom Score (TSS) Improvement | Significant improvement[7][8] | Under investigation | Patient-reported outcomes (MFSAF) |
| Bone Marrow Fibrosis Reduction | Improvement by ≥1 grade[7][9] | Under investigation | Bone marrow biopsy with reticulin (B1181520) staining |
| JAK2V617F Allele Burden Reduction | Reduction observed[7] | Under investigation | Allele-specific quantitative PCR |
Table 3: Biomarkers of Toxicity
| Biomarker | Associated BET Inhibitor(s) | Indication | Experimental Method |
| NFE2 (Nuclear Factor, Erythroid 2) | BMS-986158, Pelabresib (class effect)[4] | Thrombocytopenia | RT-qPCR on blood samples[4] |
| PF4 (Platelet Factor 4) | BMS-986158, Pelabresib (class effect)[4] | Thrombocytopenia | RT-qPCR on blood samples[4] |
| GATA1 | BMS-986158 | Thrombocytopenia | RT-qPCR on blood samples[4] |
Experimental Protocols for Key Biomarker Validation
Detailed and reproducible experimental protocols are crucial for the validation of biomarker data. Below are methodologies for commonly employed assays in the evaluation of BET inhibitor activity.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of pharmacodynamic biomarkers such as MYC, HEXIM1, IL8, and CCR1.
-
Cell Treatment: Culture relevant cell lines (e.g., lymphoma cell lines for CPI-0610) and treat with a dose range of the BET inhibitor or vehicle control for a specified time (e.g., 6-24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad) with a suitable qPCR master mix (e.g., SYBR Green or TaqMan) and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A downregulation of MYC, IL8, and CCR1 and an upregulation of HEXIM1 would indicate target engagement and pharmacodynamic activity of the BET inhibitor.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Occupancy
ChIP-seq is employed to determine the genome-wide occupancy of BET proteins (e.g., BRD4) on chromatin and to demonstrate their displacement by a BET inhibitor.
-
Cell Treatment and Cross-linking: Treat cells with the BET inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for the target BET protein (e.g., anti-BRD4) or a control IgG antibody. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: Wash the beads to remove non-specific binding. Elute the complexes and reverse the cross-links by heating. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. A reduction in the number and intensity of BRD4 peaks at the promoter and enhancer regions of target genes like MYC in the inhibitor-treated samples compared to the control indicates displacement of the BET protein from chromatin.
Cell Viability and Apoptosis Assays
These assays are fundamental for assessing the functional consequences of BET inhibition on cancer cells.
-
Cell Plating and Treatment: Seed cancer cell lines in 96-well plates and allow them to adhere overnight. Treat with a serial dilution of the BET inhibitor.
-
Viability Assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): After a set incubation period (e.g., 72 hours), add the viability reagent to the wells and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Apoptosis Assessment (e.g., Caspase-Glo® 3/7 Assay): To measure apoptosis, add the caspase reagent to the wells and measure luminescence, which is proportional to caspase-3/7 activity.
-
Data Analysis: Plot the cell viability data against the inhibitor concentration to determine the IC50 value. An increase in caspase activity and a decrease in cell viability demonstrate the pro-apoptotic and anti-proliferative effects of the BET inhibitor.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: PELABRESIB (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A Phase 1/2 Study of CPI-0610 With and Without Ruxolitinib in Patients With Hematologic and Myeloproliferative Malignancies [clin.larvol.com]
A Comparative Guide to the Efficacy of Pelabresib (CPI-0610) and an Overview of PROTAC Technology
An Important Clarification: The initial query sought a comparative efficacy guide for CPI-0610 as a carboxylic acid-based PROTAC. It is essential to clarify that Pelabresib (CPI-0610) is not a Proteolysis Targeting Chimera (PROTAC). Instead, it is an investigational, selective oral bromodomain and extraterminal domain inhibitor (BETi)[1][2][3]. PROTACs represent a distinct class of drugs designed to induce the degradation of target proteins[4][5][6]. This guide will, therefore, provide a comprehensive overview of the efficacy of Pelabresib (CPI-0610) based on available clinical trial data and separately introduce the mechanism and current landscape of PROTAC technology.
Part 1: Efficacy and Mechanism of Action of Pelabresib (CPI-0610)
Pelabresib is a small molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins[7]. These proteins are crucial regulators of gene expression, and their inhibition has shown therapeutic potential in various malignancies, particularly myelofibrosis[3][8].
Mechanism of Action
Pelabresib functions by binding to the bromodomains of BET proteins, which prevents them from recognizing acetylated lysine (B10760008) residues on histones. This action disrupts the transcriptional machinery involved in the expression of key oncogenes such as MYC, as well as genes involved in inflammatory responses, including those regulated by NF-κB[9][10][11]. In the context of myelofibrosis, this leads to a reduction in the aberrant signaling pathways that drive the disease's key characteristics, such as bone marrow fibrosis, splenomegaly, and systemic inflammation[3][8].
References
- 1. ascopubs.org [ascopubs.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. cusabio.com [cusabio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Assessing the Selectivity of CPI-0610 Carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of CPI-0610's selectivity against other bromodomains, supported by experimental data and detailed methodologies.
CPI-0610 (pelabresib) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Its selectivity is a key attribute that distinguishes it from other bromodomain inhibitors and is critical for its therapeutic potential in hematological malignancies and other diseases.[4]
Quantitative Selectivity Profile of CPI-0610
The selectivity of CPI-0610 has been rigorously assessed against a wide panel of bromodomain-containing proteins. The following tables summarize the inhibitory activity (IC50) of CPI-0610, demonstrating its high affinity for the BET family and minimal activity against other bromodomain families.
Table 1: Inhibitory Activity of CPI-0610 against BET Family Bromodomains
| Bromodomain | IC50 (nM) | Notes |
| BRD4-BD1 | 39[2][3] | - |
| BRD2-BD1 | 160[5] | Potency is within 2-fold of BRD4-BD1.[1] |
| BRD3-BD1 | - | Potency is within 2-fold of BRD4-BD1.[1] |
| BRDT-BD1 | - | Potency is within 2-fold of BRD4-BD1.[1] |
| BRD2-BD2 | 25[5] | CPI-0610 is approximately 6-fold more potent against BET BD2 than BD1.[1] |
| BRD3-BD2 | - | Potency is within 2-fold of BRD4-BD2.[1] |
| BRD4-BD2 | - | Potency is within 2-fold of BRD4-BD2.[1] |
| BRDT-BD2 | - | - |
Table 2: Inhibitory Activity of CPI-0610 against Non-BET Bromodomains
| Bromodomain | IC50 (µM) | Assay Type |
| CBP | >20[1] | TR-FRET or AlphaLISA |
| BRD9 | >80[1] | TR-FRET or AlphaLISA |
| BRPF1 | >20[1] | TR-FRET or AlphaLISA |
| PCAF | >20[1] | TR-FRET or AlphaLISA |
| BRG1 | >20[1] | TR-FRET or AlphaLISA |
| ATAD2 | >80[1] | TR-FRET or AlphaLISA |
| TRIM24 | >20[1] | TR-FRET or AlphaLISA |
| BRD8 | >15[1] | TR-FRET or AlphaLISA |
The data clearly indicates that CPI-0610 is remarkably selective for the BET family of bromodomains, with IC50 values in the nanomolar range. In contrast, its activity against a panel of other bromodomains is negligible, with IC50 values exceeding 15 µM.[1][5][6]
Experimental Protocols for Selectivity Assessment
The determination of CPI-0610's selectivity profile relies on robust and sensitive biochemical assays. The most commonly employed methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA/AlphaScreen assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a bromodomain to an acetylated histone peptide ligand.
Principle: The assay utilizes a donor fluorophore (e.g., Europium-labeled antibody against a tagged bromodomain) and an acceptor fluorophore (e.g., APC-labeled streptavidin bound to a biotinylated acetylated peptide). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Recombinant bromodomain protein, biotinylated acetylated histone peptide, Europium-labeled anti-tag antibody, and APC-labeled streptavidin are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: CPI-0610 is serially diluted to create a concentration gradient.
-
Assay Plate Setup: The bromodomain protein, acetylated peptide, and CPI-0610 dilutions are added to the wells of a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of acceptor to donor emission is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
References
Safety Operating Guide
Proper Disposal of CPI-0610 Carboxylic Acid: A Guide for Laboratory Professionals
For immediate laboratory safety and operational guidance, this document outlines the essential procedures for the proper disposal of CPI-0610 carboxylic acid, a novel BET inhibitor used in epigenetic research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established best practices for handling potent, research-grade chemicals is mandatory.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound in powdered form outside of a certified chemical fume hood, a dust mask or respirator is necessary to prevent inhalation.
Core Disposal Protocol
The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Dedicated Waste Container: Collect all waste containing this compound (solid, liquid, and contaminated labware) in a dedicated, clearly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical nature of the waste. For organic solids and solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Labeling: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound waste"
-
The primary hazard(s) (e.g., "Toxic," "Chemical Hazard")
-
The date of initial waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation. The SAA must be in a secondary containment bin to prevent the spread of potential spills.
Disposal Procedures for Different Waste Streams
A summary of disposal procedures for various types of waste contaminated with this compound is provided in the table below.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) should be placed directly into the designated solid hazardous waste container. |
| Liquid Waste | Solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in the solid hazardous waste container. Non-disposable glassware must be decontaminated before washing. The first rinse should be collected as hazardous liquid waste. |
| Empty Containers | The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can be managed according to institutional policy. After rinsing, the label on the empty container should be defaced or removed before disposal in accordance with institutional guidelines for empty chemical containers. |
Final Disposal Logistics
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste. They will have established procedures for the collection, transport, and final disposal of chemical waste. High-temperature incineration is often the preferred method for the complete destruction of complex organic compounds to prevent their release into the environment.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures the safe handling and compliant disposal of this compound, protecting laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling CPI-0610 carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CPI-0610 carboxylic acid in a laboratory setting. The following information is designed to supplement, not replace, your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
I. Core Safety Information and Data Presentation
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals. The fundamental principle is to minimize all chemical exposures.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅ClN₂O₃ | ChemBK[1] |
| Molecular Weight | 366.8 g/mol | ChemBK, TargetMol[1][2] |
| Appearance | Solid powder | General laboratory chemical information |
| Solubility | Insoluble in water; Soluble in DMSO (70-73 mg/mL) and Ethanol (12 mg/mL) | AbMole BioScience, AdooQ BioScience, Selleck Chemicals[3][4][5] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 593.5 ± 50.0 °C | ChemBK[1] |
| Predicted pKa | 4.19 ± 0.10 | ChemBK[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol[2] |
Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or generation of dust. |
| Skin and Body Protection | Standard laboratory coat. Nitrile gloves. | A lab coat protects from spills.[6] Although the SDS for this compound does not provide a specific glove recommendation due to a lack of testing, nitrile gloves are a preferred choice for general laboratory use with non-hazardous chemicals and for incidental contact.[2][7] They offer good resistance to a variety of chemicals and are a good alternative for those with latex allergies.[7] |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. | The SDS for this compound states that breathing equipment is not required. However, if handling large quantities or if dust generation is likely, work should be conducted in a fume hood or ventilated enclosure. |
II. Experimental Protocols: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Pre-Handling Preparation
-
Hazard Assessment: Before any new procedure, conduct a risk assessment, even with non-hazardous materials.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Designated Area: If possible, designate a specific area for handling this compound to contain any potential contamination.
Step 2: Donning Personal Protective Equipment (PPE)
-
Hand Hygiene: Wash hands thoroughly before and after handling the chemical.
-
Lab Coat: Put on a clean, buttoned laboratory coat.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Gloves: Don nitrile gloves, ensuring they are free of rips or tears. Check for proper fit.
Step 3: Handling this compound
-
Ventilation: Handle the solid powder in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
-
Weighing: When weighing, use a weigh boat to prevent spillage.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. As this compound is soluble in DMSO, be aware of the handling requirements for DMSO as well.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
Step 4: Post-Handling Procedures
-
Decontamination: Clean the work area with an appropriate solvent and wipe it down.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Hygiene: Wash hands thoroughly after removing PPE.
III. Emergency Response and Disposal Plans
Emergency Procedures for Accidental Exposure or Spill
-
Skin Contact: Although generally not an irritant, wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, goggles, and nitrile gloves).
-
Gently sweep or vacuum the spilled solid, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan
-
Waste Segregation: Collect all waste contaminated with this compound, including used gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Management: Keep the waste container closed except when adding waste.[3] Store it in a designated satellite accumulation area.
-
Disposal Protocol: While this compound is not classified as hazardous, it is best practice to dispose of it as chemical waste through your institution's EHS office. Do not dispose of it in the regular trash or down the drain.[5] Your EHS office will arrange for collection and proper disposal by a licensed hazardous waste contractor.
IV. Mandatory Visualizations
Caption: PPE Selection and Use Workflow for this compound.
Caption: Emergency Response Workflow for Accidental Exposure.
References
- 1. This compound [chembk.com]
- 2. This compound | Ligands for PROTAC | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
